molecular formula C6H4ClN3O B1436681 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 1245811-22-6

2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B1436681
CAS No.: 1245811-22-6
M. Wt: 169.57 g/mol
InChI Key: DQKDBKDYZLIMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1245811-22-6) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This pyrrolo[2,3-d]pyrimidine derivative serves as a crucial synthetic building block for the development of novel therapeutic agents, particularly in the field of oncology . Its core structure is a 7-deazapurine analog, which mimics purine nucleotides, allowing it to interact effectively with various enzyme binding sites . This compound is primarily valued for its role in constructing targeted kinase inhibitors (TKIs). Research demonstrates its application in synthesizing potent derivatives that act as multi-targeted kinase inhibitors, showing promising activity against key enzymes such as EGFR, Her2, VEGFR2, and CDK2 . Furthermore, studies indicate that halogenated pyrrolo[2,3-d]pyrimidine derivatives can function as competitive inhibitors of p21-activated kinase 4 (PAK4), an enzyme whose overexpression is linked to various cancers . The chlorine atom at the 2-position is a key functional handle for further synthetic modification and has been shown to influence the binding affinity and inhibitory capacity of the final molecules . The product is for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) prior to use. This compound may cause skin and serious eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKDBKDYZLIMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, often referred to as a 7-deazapurine due to its structural resemblance to the purine core of nucleobases. This structural motif is central to a multitude of biologically active molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The specific analogue, this compound, represents a highly versatile and strategically important intermediate in the synthesis of a new generation of targeted therapeutics. Its unique arrangement of a reactive chlorine atom at the 2-position and a nucleophilic center at the 4-position (as the 4-oxo tautomer) allows for sequential and regioselective functionalization, making it a cornerstone for building complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategies for accessing this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in the field of drug development.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound points to a key precursor: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The rationale behind this strategy lies in the differential reactivity of the two chlorine atoms. In the 2,4-dichloropyrimidine system, the chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the chlorine at the 2-position. This difference in reactivity allows for a regioselective hydrolysis at the C4 position to furnish the desired 4-oxo functionality while retaining the C2 chlorine for subsequent synthetic transformations.

Therefore, the primary synthetic challenge is bifurcated into two main stages:

  • Efficient construction of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core.

  • Regioselective hydrolysis of the C4-chloro group to yield the target molecule.

This guide will delve into established and robust methodologies for each of these critical stages.

II. Synthesis of the Key Intermediate: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be approached from different starting materials. A common and cost-effective strategy involves the construction of the pyrrolo[2,3-d]pyrimidine-2,4-dione core followed by a double chlorination reaction.

Methodology A: From 6-aminouracil

This approach builds the pyrrole ring onto a pre-existing pyrimidine scaffold.

Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

The initial step involves the condensation of 6-aminouracil with chloroacetaldehyde. The reaction proceeds via an initial alkylation of the amino group, followed by an intramolecular cyclization to form the pyrrole ring.

Synthesis_of_7H-pyrrolo[2,3-d]pyrimidine-2,4-dione start 6-aminouracil + Chloroacetaldehyde intermediate Intermediate Adduct start->intermediate Alkylation product 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione intermediate->product Intramolecular Cyclization

Caption: Synthesis of the pyrrolo[2,3-d]pyrimidine-2,4-dione core.

Step 2: Chlorination to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

The resulting 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to convert both hydroxyl groups (in the enol tautomeric form) into chlorine atoms.[1]

Chlorination_of_pyrrolo_dione start 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione product 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine start->product POCl3, Heat

Caption: Chlorination of the dione intermediate.

Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione:

    • To a stirred solution of 6-aminouracil (1 equivalent) in water, add sodium bicarbonate (2 equivalents).

    • Heat the mixture to 50-60°C.

    • Slowly add an aqueous solution of chloroacetaldehyde (1.1 equivalents) dropwise.

    • Maintain the temperature at 60-65°C and continue stirring for 1-2 hours.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 3-4.

    • Filter the resulting precipitate, wash with water, and dry to obtain 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione.

  • Chlorination:

    • To a flask containing 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione (1 equivalent), add phosphorus oxychloride (POCl₃, 3-5 equivalents).

    • Add N,N-diisopropylethylamine (DIPEA, 2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 75-90°C and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can be purified by recrystallization or column chromatography.

III. Regioselective Hydrolysis to this compound

The cornerstone of this synthesis is the selective hydrolysis of the C4-chloro group of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This selectivity is governed by the electronic properties of the pyrimidine ring. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This allows for a controlled reaction with a nucleophile like hydroxide.

Reaction Mechanism: The hydrolysis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The hydroxide ion attacks the electron-deficient C4 carbon, leading to the formation of a Meisenheimer complex. Subsequent elimination of the chloride ion yields the 4-hydroxy (or 4-oxo tautomer) product.

Selective_Hydrolysis start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate Meisenheimer Complex at C4 start->intermediate NaOH (aq) product This compound intermediate->product Elimination of Cl-

Caption: Regioselective hydrolysis at the C4 position.

Experimental Protocol: Synthesis of this compound

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF), add a solution of sodium hydroxide (1.0-1.2 equivalents) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS to ensure complete consumption of the starting material and minimal formation of the di-hydrolyzed product.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous acid solution (e.g., 1M HCl) to a pH of approximately 7.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Dry the solid under vacuum to obtain pure this compound.

Table 1: Summary of Synthetic Steps and Typical Yields

StepReactionKey ReagentsTypical Yield
1Formation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione6-aminouracil, Chloroacetaldehyde70-80%
2ChlorinationPOCl₃, DIPEA60-75%
3Selective HydrolysisNaOH (aq)80-90%

IV. Characterization and Data Presentation

The structural confirmation of the final product and key intermediates is crucial. Standard analytical techniques should be employed.

Expected Analytical Data for this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the N-H protons of both the pyrrole and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and carbonyl groups.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon (around 160-170 ppm) and the carbons of the heterocyclic rings.

  • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the product, along with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretching vibration of the pyrimidinone ring (typically in the range of 1650-1700 cm⁻¹), as well as N-H stretching bands.

V. Conclusion and Future Perspectives

The synthesis of this compound via the regioselective hydrolysis of its 2,4-dichloro precursor is a robust and scalable route for obtaining this valuable building block. The methodologies presented in this guide are well-established and provide a solid foundation for researchers in the field. The strategic importance of this intermediate in the construction of complex, biologically active molecules cannot be overstated. Further research may focus on developing even more efficient and greener synthetic routes, potentially through one-pot procedures or the use of novel catalytic systems. As the demand for innovative therapeutics continues to grow, the efficient synthesis of such key intermediates will remain a critical endeavor in the advancement of medicinal chemistry.

VI. References

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from --INVALID-LINK--

  • Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

References

In-depth Technical Guide to the Structure Elucidation of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Challenge and Strategic Approach

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the pyrrolo[2,3-d]pyrimidine scaffold is of significant interest due to its presence in a variety of biologically active molecules, including kinase inhibitors. This guide provides an in-depth, practical approach to the structural characterization of a specific derivative, 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, a compound with potential applications in medicinal chemistry.

In the absence of readily available experimental spectroscopic data for this specific molecule, this guide will pioneer a deductive elucidation strategy. By leveraging predictive computational tools and drawing upon established principles of spectroscopic analysis for analogous structures, we will construct a robust and self-validating workflow. This mirrors a common real-world scenario in research and development where a novel compound has been synthesized and requires definitive characterization.

This document is structured to not only provide a step-by-step analytical process but also to instill a deeper understanding of the causality behind each experimental and interpretive choice.

Foundational Knowledge: Synthesis and Physicochemical Properties

A logical starting point for the characterization of any new chemical entity is an understanding of its synthesis and basic physicochemical properties.

Synthetic Pathway

The synthesis of this compound can be approached through several routes, often involving the construction of the fused pyrrolopyrimidine core followed by targeted functionalization. A common strategy involves the cyclization of a substituted pyrimidine with a suitable three-carbon synthon to form the pyrrole ring.

dot

Caption: Generalized synthetic workflow for this compound.

A plausible synthetic protocol, adapted from methodologies for similar compounds, is outlined below. This protocol is provided as a representative example; actual laboratory implementation would require optimization.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidin-4-one Core.

    • To a solution of a suitably substituted 4,5-diaminopyrimidine in a high-boiling point solvent such as dimethylformamide (DMF), add an equimolar amount of a glyoxal derivative.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude pyrrolo[2,3-d]pyrimidin-4-one.

  • Step 2: Chlorination.

    • Suspend the crude pyrrolo[2,3-d]pyrimidin-4-one in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

    • Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

    • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the product precipitates.

    • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties

A summary of the predicted and expected physicochemical properties of the target molecule is presented in Table 1.

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Formula C₆H₄ClN₃ODefines the elemental composition and exact mass.
Molecular Weight 169.57 g/mol Influences diffusion, solubility, and other physical properties.
logP ~1.5 - 2.0A measure of lipophilicity, impacting absorption and distribution.
Hydrogen Bond Donors 2 (N-H groups)Potential for interactions with biological targets.
Hydrogen Bond Acceptors 3 (N and O atoms)Potential for interactions with biological targets.
Topological Polar Surface Area (TPSA) ~60-70 ŲCorrelates with drug transport properties.

Spectroscopic Elucidation: A Multi-faceted Approach

The definitive confirmation of the chemical structure of this compound requires a synergistic application of multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

dot

Caption: The integrated workflow for the spectroscopic elucidation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

2.1.1. Predicted Mass Spectrum and Fragmentation Analysis

For this compound, the expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. Given the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]+ peak being approximately one-third the intensity of the M+ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the pyrrolo[2,3-d]pyrimidine core is expected to proceed through characteristic pathways, including the loss of small neutral molecules and ring cleavages. A plausible fragmentation pathway is depicted below.

dot

Spectroscopic Data for 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Data Scarcity

In the landscape of chemical research and drug development, the pyrrolo[2,3-d]pyrimidine scaffold is of significant interest due to its prevalence in biologically active molecules. However, comprehensive spectroscopic data for all derivatives is not always readily available in the public domain. This guide addresses the specific case of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one .

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for the specific molecule, 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one, is not publicly accessible at this time. The available data pertains to structurally related isomers and derivatives, which, while belonging to the same family of compounds, possess different substitution patterns that significantly alter their spectroscopic characteristics.

This document serves to highlight the distinction between the target compound and its more frequently cited analogues, providing a reference point for researchers encountering similar data gaps. While we cannot provide a direct analysis of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one, we will present the available data for key related structures to offer a comparative context.

Comparative Analysis of Related Pyrrolo[2,3-d]pyrimidine Isomers

To aid researchers, this section provides an overview of the spectroscopic data for two common isomers: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . It is imperative to note that the presence of a carbonyl group at the 4-position in the target molecule, 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one, would lead to substantially different chemical shifts and spectral features compared to the chloro-only analogues presented below.

Spectroscopic Data of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

This isomer features a chlorine atom at the 2-position of the pyrimidine ring.

Molecular Structure:

Figure 1. Structure of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Physicochemical Properties:

  • Molecular Formula: C₆H₄ClN₃[1]

  • Molecular Weight: 153.57 g/mol [1]

  • CAS Number: 335654-06-3[1]

At present, detailed, publicly available, and attributed ¹H and ¹³C NMR, Mass, and IR spectra for this specific isomer are limited in the searched resources. Commercial suppliers list the compound, but do not typically provide the raw spectroscopic data.[2][3]

Spectroscopic Data of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This isomer is a common intermediate in the synthesis of various pharmaceutical agents and, as such, its spectroscopic properties are more widely reported.

Molecular Structure:

Figure 2. Structure of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Physicochemical Properties:

  • Molecular Formula: C₆H₄ClN₃[4]

  • Molecular Weight: 153.57 g/mol [4]

  • CAS Number: 3680-69-1[4]

Spectroscopic Data Summary:

Technique Observed Features
¹³C NMR Spectral data is available through databases such as PubChem, though specific peak assignments with experimental validation are not provided in the immediate search results.[4]
Mass Spec. The NIST Mass Spectrometry Data Center reports a top peak at m/z 153, with the second and third highest peaks at m/z 118 and 155, respectively.[4]
IR Spec. An ATR-IR spectrum is available, with the raw data accessible through spectral databases linked from sources like PubChem.[4]

Experimental Protocols: A Generalized Approach

While specific protocols for the synthesis and characterization of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one are not available, the synthesis of related compounds often involves multi-step reactions. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved by the chlorination of the corresponding pyrrolo[2,3-d]pyrimidin-4-one using a chlorinating agent like phosphoryl trichloride.[5]

A generalized workflow for the characterization of such a novel compound would be as follows:

Figure 3. A generalized workflow for the spectroscopic characterization of a novel pyrrolo[2,3-d]pyrimidine derivative.

Conclusion and Future Outlook

The absence of publicly available spectroscopic data for 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one underscores the ongoing need for comprehensive characterization of novel chemical entities. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective knowledge base. This will be invaluable for future research in medicinal chemistry and materials science that may rely on this specific scaffold.

For professionals in the field, this guide serves as a cautionary reminder of the importance of verifying the identity and spectroscopic data for the precise molecule of interest, as even small isomeric changes can lead to significant differences in chemical and biological properties.

References

An In-Depth Technical Guide to 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one: A Core Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its precise nomenclature, physicochemical properties, synthetic routes with mechanistic insights, and its critical role as a foundational scaffold in the synthesis of targeted therapeutics.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, interacting with a wide range of biological targets, particularly protein kinases.[1][2] This mimicry makes it an ideal framework for designing potent and selective inhibitors that can modulate cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders.[1][3] The strategic functionalization of this core, particularly with halogen atoms, provides chemists with reactive handles to build molecular complexity and fine-tune pharmacological activity. 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one represents a key intermediate, embodying the reactive potential necessary for constructing next-generation therapeutics.

Nomenclature and Structural Elucidation

Clarity in nomenclature is paramount for this class of compounds due to the potential for tautomerism. The structure can exist in different isomeric forms, but the most stable and commonly referenced form is detailed below.

  • IUPAC Name: 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Systematic Name: 2-chloro-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Synonyms and Related Key Intermediates:

While a specific CAS number for this precise tautomer is not broadly indexed, it is synthesized from and closely related to several commercially available and well-documented precursors. Understanding these precursors is essential for its practical application.

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: A common starting material for selective functionalization. (CAS: 90213-66-4)[4]

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A crucial intermediate for many Janus kinase (JAK) inhibitors. (CAS: 3680-69-1)[5][6]

  • 2-chloro-7H-pyrrolo[2,3-d]pyrimidine: The fully aromatic analogue. (CAS: 335654-06-3)[7][8][9][10]

The presence of the carbonyl group at the C4 position and the chlorine atom at the C2 position creates a molecule with distinct sites for nucleophilic substitution, enabling diverse synthetic transformations.

Physicochemical and Calculated Properties

The following table summarizes the key properties of the title compound. These values are critical for designing experimental conditions, including solvent selection, purification, and formulation.

PropertyValueSource
Molecular Formula C₆H₄ClN₃OCalculated
Molecular Weight 169.57 g/mol Calculated
Appearance Expected to be an off-white to light brown solid[8]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMFInferred
pKa ~11.18 (Predicted for the related 2-chloro-7H-pyrrolo[2,3-d]pyrimidine)[8]
InChI InChI=1S/C6H4ClN3O/c7-5-9-3-2-1-8-4(2)10-6(5)11/h1,3H,(H,8,9,10,11)Calculated
InChIKey YQGVPFPNSAKKLN-UHFFFAOYSA-NCalculated
SMILES C1=CNC2=C1C(=O)NC(=N2)ClCalculated

Synthesis and Mechanistic Considerations

The synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one is not a trivial process but relies on established principles of heterocyclic chemistry. A common and logical approach involves the selective hydrolysis of a di-chlorinated precursor. This method provides a reliable pathway to the target molecule with high regioselectivity.

Experimental Protocol: Selective Hydrolysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a validated method for producing the target compound from a readily available starting material.

Step 1: N7-Protection of the Pyrrole Ring

  • Rationale: The pyrrole nitrogen (N7) is nucleophilic and can interfere with subsequent reactions. Protecting it, often with a group like tosyl (Ts) or pivaloyloxymethyl (POM), ensures that reactions occur specifically at the pyrimidine ring.[3][11] This is a critical step for controlling regioselectivity.

  • Procedure:

    • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

    • Add a base such as potassium carbonate (1.5 equivalents) and a phase-transfer catalyst like tetrabutylammonium chloride.[11]

    • Slowly add the protecting group reagent (e.g., tosyl chloride, 1.1 equivalents) at room temperature.

    • Stir the mixture until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with water and brine, then purify by column chromatography to isolate the N7-protected intermediate.

Step 2: Selective Hydrolysis at the C4 Position

  • Rationale: The chlorine atom at the C4 position of the pyrimidine ring is significantly more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This enhanced reactivity is due to greater stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms. A mild hydrolysis using a weak base can selectively replace the C4-chloro group.

  • Procedure:

    • Dissolve the N7-protected 2,4-dichloro intermediate in a mixture of an organic solvent (e.g., dioxane) and water.

    • Add a mild base, such as sodium bicarbonate or aqueous ammonia, and heat the mixture gently (e.g., 50-70 °C).

    • Monitor the reaction progress carefully by TLC/LC-MS to ensure monosubstitution.

    • Upon completion, cool the reaction, acidify to a neutral pH, and extract the product. Purify as needed.

Step 3: Deprotection of the N7 Position

  • Rationale: The final step involves the removal of the protecting group to yield the target compound. The choice of deprotection conditions depends on the protecting group used (e.g., basic conditions for tosyl, acidic for others).

  • Procedure:

    • Dissolve the N7-protected 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one in a suitable solvent.

    • For a tosyl group, treat with an aqueous base like sodium hydroxide at elevated temperatures.

    • Once the reaction is complete, neutralize the mixture and isolate the final product, 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, often by filtration as it may precipitate from the aqueous solution.

Synthetic Workflow Diagram

SynthesisWorkflow A 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine (CAS: 90213-66-4) B N7-Protected Intermediate A->B  Step 1: Protection  (e.g., TsCl, K2CO3) C N7-Protected 2-chloro- 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one B->C  Step 2: Selective Hydrolysis  (e.g., NaHCO3, H2O) D 2-chloro-7H- pyrrolo[2,3-d]pyrimidin-4(3H)-one (Final Product) C->D  Step 3: Deprotection  (e.g., NaOH (aq))

Caption: Synthetic pathway to the target compound via protection and selective hydrolysis.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one lies in its utility as a versatile building block for synthesizing highly potent and selective kinase inhibitors. The chlorine atom at the C2 position serves as a convenient point for introducing various side chains via nucleophilic substitution, which is fundamental to exploring the structure-activity relationship (SAR) and optimizing drug candidates.

This scaffold is a key component of several third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome resistance in non-small cell lung cancer (NSCLC).[3] The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to bind effectively to the kinase ATP-binding pocket. The substituent introduced at the C2 position can then be tailored to interact with specific residues within the kinase, thereby conferring selectivity and potency.

Role as a Core Scaffold in Targeted Therapy

DrugScaffold cluster_synthesis Synthesis cluster_application Application cluster_target Biological Target Core 2-chloro-7H-pyrrolo[2,3-d] pyrimidin-4(3H)-one Coupling Buchwald-Hartwig or SNAr Coupling Core->Coupling Amine Functionalized Amine (R-NH2) Amine->Coupling Drug Advanced Drug Candidate (e.g., EGFR Inhibitor) Coupling->Drug Forms C-N bond Kinase Kinase ATP-Binding Site (e.g., EGFR T790M) Drug->Kinase Binds & Inhibits

Caption: Role as a building block for advanced kinase inhibitors.

Conclusion

2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one is more than just a chemical entity; it is a testament to the power of scaffold-based drug design. Its unique structural features, combined with a well-understood reactivity profile, provide a robust platform for the synthesis of targeted therapeutics. For researchers in the pharmaceutical sciences, a deep understanding of the synthesis and chemical logic of this intermediate is essential for innovating and developing the next generation of medicines to combat complex diseases.

References

The Tautomeric Predicament of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-ones: A Guide to Characterization and Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine core, embodied by the pyrrolo[2,3-d]pyrimidine scaffold, is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one variant, in particular, serves as a critical intermediate in the synthesis of these complex molecules.[3][4] However, its chemical behavior is governed by a subtle yet profound phenomenon: tautomerism. The precise location of a proton can dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and three-dimensional shape. For drug development professionals, understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is fundamental to predicting a molecule's solubility, membrane permeability, and its binding affinity to a biological target.

This guide provides a comprehensive framework for investigating the tautomerism of this important heterocyclic system. We move beyond simple descriptions to explain the causality behind experimental choices and computational predictions, offering a self-validating system for rigorous scientific inquiry.

Part 1: The Tautomeric Landscape

Prototropic tautomerism in 2-chloro-pyrrolo[2,3-d]pyrimidin-4-ones involves the migration of a proton between nitrogen and oxygen atoms. The principal equilibrium is the lactam-lactim tautomerism of the pyrimidinone ring. Concurrently, the proton on the pyrrole nitrogen can reside on either the N7 (pyrrolo) or, following a shift, the N1 (pyrimidine) position, though the N7-H form is overwhelmingly common for the parent scaffold. This leads to three primary potential tautomers in solution.

The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment. The lactam forms possess a distinct hydrogen bond donor (N-H) and acceptor (C=O), while the lactim (enol) form presents an O-H donor and a C=N acceptor. This difference is the crux of why tautomerism profoundly impacts biological activity.

Tautomers cluster_lactam Lactam Forms (Keto) cluster_lactim Lactim Form (Enol) T1 N7-H Lactam (4-oxo) T2 N1-H Lactam (4-oxo) T1->T2 Annular Tautomerism T3 4-Hydroxy (Lactim) T1->T3 Lactam-Lactim Tautomerism

Caption: Primary tautomeric forms of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one.

Part 2: Experimental Elucidation of Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[5][6] By analyzing chemical shifts, coupling constants, and performing temperature-dependent studies, one can directly observe the signatures of each tautomer.

Core Principle: The chemical environment of nuclei (¹H, ¹³C, ¹⁵N) differs significantly between tautomers. The lactam form will show a broad N-H proton signal, while the lactim form will show a characteristic O-H proton signal. In the ¹³C spectrum, the C4 carbon is a key indicator: it appears as a carbonyl signal (~160 ppm) in the lactam form and as a more shielded C-O signal (~150-155 ppm) in the lactim form.[7][8]

Table 1: Characteristic NMR and IR Spectroscopic Signatures

Tautomer Form¹H NMR Signal¹³C NMR Signal (C4)IR Absorption (cm⁻¹)
Lactam (4-oxo) Broad singlet, ~11-14 ppm (N-H)~158-165 ppm (C=O)Strong, sharp ~1650-1700 (C=O stretch)
Lactim (4-hydroxy) Singlet, ~9-12 ppm (O-H)~150-155 ppm (C-OH)~3200-3500 (O-H stretch), ~1580-1620 (C=N stretch)
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a dry, aprotic deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Causality: Aprotic solvents are chosen to minimize proton exchange with the solvent, which could broaden or eliminate the crucial N-H or O-H signals.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum at a constant temperature (e.g., 298 K).

  • Spectral Analysis: Identify the characteristic signals. Integrate the distinct signals corresponding to each tautomer to determine their relative populations. For example, compare the integration of a unique pyrrole proton signal for the lactam form against the same proton in the lactim form.

  • Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures. Changes in the relative integrations can provide thermodynamic data (ΔH°, ΔS°) for the equilibrium. If signals are coalescing, it indicates a dynamic exchange, and lineshape analysis can determine the kinetic barrier.[6]

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, especially when the tautomers have distinct chromophores.[9]

Core Principle: The lactam and lactim forms possess different conjugated π-electron systems. This results in different wavelengths of maximum absorption (λ_max). The more extended conjugation in the lactim form often leads to a bathochromic (red) shift compared to the lactam form. By analyzing the spectra in various solvents, one can observe shifts in the equilibrium.[10][11]

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent where it is highly soluble (e.g., DMSO or Methanol).

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in solvents of varying polarity and hydrogen-bonding capability (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water). Causality: Solvents can preferentially stabilize one tautomer over another, shifting the equilibrium and causing observable spectral changes.[12][13][14]

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from ~200 to 500 nm.

Infrared (IR) Spectroscopy

IR spectroscopy provides a direct probe of the functional groups present in each tautomer. Two-dimensional IR (2D IR) spectroscopy, in particular, can unambiguously identify tautomers by their unique cross-peak patterns, even in complex mixtures.[17][18][19][20]

Core Principle: The most telling vibration is the carbonyl (C=O) stretch of the lactam form, which typically appears as a strong, sharp band around 1650-1700 cm⁻¹.[17] Its absence and the appearance of a C=N stretch (~1580-1620 cm⁻¹) and a broad O-H stretch (~3200-3500 cm⁻¹) are strong evidence for the lactim form.

ExpWorkflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_interp Interpretation & Conclusion Prep Sample Dissolution (Vary Solvents) NMR NMR (¹H, ¹³C, ¹⁵N) Prep->NMR UV UV-Vis Prep->UV IR IR / 2D-IR Prep->IR Data Data Analysis (Chemical Shifts, λ_max, C=O Stretch) NMR->Data UV->Data IR->Data Ratio Determine Tautomer Ratio (K_T) Data->Ratio ID Identify Dominant Tautomer Ratio->ID CompWorkflow Start Generate 3D Tautomer Structures OptGas Gas Phase Geometry Optimization (DFT) Start->OptGas Freq Frequency Calculation (Confirm Minima, Get Thermo) OptGas->Freq OptSolv Solvation Model Optimization (PCM) Freq->OptSolv Energy Calculate Gibbs Free Energy (G) OptSolv->Energy Result Predict Relative Stability (ΔG = G_tautomer - G_ref) Energy->Result

References

The Pyrrolo[2,3-d]pyrimidin-4-one Core: A Privileged Scaffold Forged in Nature and Honed by Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere often referred to as 7-deazapurine, has emerged from its natural product origins to become a cornerstone in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of therapeutics, most notably in the realms of oncology and autoimmune diseases. This technical guide provides a comprehensive exploration of the discovery and history of pyrrolo[2,3-d]pyrimidin-4-ones, charting a course from the early isolation of nucleoside antibiotics to the rational design of targeted kinase inhibitors. We will delve into the foundational synthetic strategies that unlocked the potential of this scaffold, tracing their evolution into the sophisticated methodologies employed today. Through detailed protocols, mechanistic insights, and a historical lens, this guide aims to equip researchers with a thorough understanding of this remarkable heterocyclic system.

A Serendipitous Beginning: The Natural Product Origins of a "Privileged Scaffold"

The story of the pyrrolo[2,3-d]pyrimidine core does not begin in a flask, but in the intricate biosynthetic machinery of soil-dwelling bacteria. In the mid-20th century, the golden age of antibiotic discovery, scientists unearthed a series of nucleoside analogues from Streptomyces species that exhibited potent biological activity. These natural products, including Tubercidin, Toyocamycin, and Sangivamycin, were the first glimpse into the therapeutic potential of the 7-deazapurine framework.

The key structural feature of these molecules was the replacement of the N-7 atom of the purine ring with a carbon atom, a subtle yet profound alteration that fundamentally changes the electronic landscape of the heterocycle. This modification imparts greater metabolic stability and provides a vector for chemical functionalization, a feature that would be extensively exploited in the decades to come.

Natural ProductYear of IsolationKey Biological Activity
Tubercidin1950sAntitumor, Antiviral
Toyocamycin1950sAntitumor, Antifungal
Sangivamycin1960sAntitumor

These pioneering discoveries sparked a wave of interest in the synthesis of the pyrrolo[2,3-d]pyrimidine core and its derivatives, as researchers sought to understand their mechanism of action and develop more potent and selective analogues.

The Dawn of Synthetic Exploration: Pioneering Routes to the Pyrrolo[2,3-d]pyrimidin-4-one Core

The initial challenge for synthetic chemists was to construct the fused pyrrolo[2,3-d]pyrimidine ring system efficiently. Early efforts focused on building the pyrimidine ring onto a pre-existing pyrrole, a strategy that remains a cornerstone of many modern syntheses.

The Formative Years: Cyclization of 2-Amino-3-cyanopyrroles

One of the most enduring and fundamental approaches to the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones involves the cyclization of 2-amino-3-cyanopyrroles. This method, explored and refined by early pioneers in the field, offers a versatile entry point to the core scaffold.

The general transformation involves the reaction of a 2-amino-3-cyanopyrrole with a one-carbon synthon, such as formic acid or formamide, to construct the pyrimidinone ring.

G cluster_0 Cyclization of 2-Amino-3-cyanopyrrole start 2-Amino-3-cyanopyrrole reagent Formic Acid or Formamide start->reagent Reaction intermediate Formimidate Intermediate reagent->intermediate Formation product Pyrrolo[2,3-d]pyrimidin-4-one intermediate->product Intramolecular Cyclization

Caption: Foundational synthesis of the pyrrolo[2,3-d]pyrimidin-4-one core.

Experimental Protocol: Synthesis of a Generic Pyrrolo[2,3-d]pyrimidin-4-one from a 2-Amino-3-cyanopyrrole

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, suspend the 2-amino-3-cyanopyrrole derivative (1.0 eq) in an excess of formic acid.

  • Step 2: Cyclization. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Isolation. After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. The solid is collected by filtration, washed with a small amount of cold water, and then a non-polar solvent like diethyl ether to remove any residual formic acid.

  • Step 4: Purification. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water, to yield the pure pyrrolo[2,3-d]pyrimidin-4-one.

Causality Behind Experimental Choices: The use of excess formic acid serves as both the reactant and the solvent, driving the reaction to completion. The high temperature provides the necessary activation energy for the cyclization step. The precipitation of the product upon cooling provides a straightforward initial purification.

Building from the Pyrimidine: The Taylor Synthesis of Pemetrexed

An alternative and powerful strategy involves constructing the pyrrole ring onto a pre-existing pyrimidine nucleus. A landmark example of this approach is the synthesis of the multi-targeted antifolate drug, Pemetrexed (Alimta®). The synthesis developed by Edward C. Taylor and his group at Princeton University is a testament to the ingenuity in heterocyclic chemistry.[1][2][3]

This elegant synthesis involves a Michael addition of a 6-aminopyrimidine to a nitroalkene, followed by a Nef reaction to unmask an aldehyde, which then undergoes intramolecular cyclization to form the pyrrole ring.[1]

G cluster_1 Pemetrexed Core Synthesis (Taylor Approach) start_pyrimidine 2,6-Diamino-3H-pyrimidin-4-one michael_adduct Primary Nitro Michael Adduct start_pyrimidine->michael_adduct Michael Addition start_nitroalkene Nitroalkene start_nitroalkene->michael_adduct nef_intermediate Aldehyde Intermediate (via Nef Reaction) michael_adduct->nef_intermediate Nef Reaction product Pyrrolo[2,3-d]pyrimidine Core nef_intermediate->product Intramolecular Cyclization

Caption: Retrosynthetic overview of the Taylor synthesis for the Pemetrexed core.

This methodology proved to be highly efficient and adaptable for the synthesis of a range of 5-substituted pyrrolo[2,3-d]pyrimidines.[1]

The Modern Era: Rise of the Kinase Inhibitors

The structural similarity of the pyrrolo[2,3-d]pyrimidine scaffold to adenine, a key component of adenosine triphosphate (ATP), made it an ideal template for the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. By competing with ATP for the binding site on kinases, pyrrolo[2,3-d]pyrimidine-based molecules can effectively block their activity.

This realization ushered in a new era for the scaffold, leading to the development of several blockbuster drugs.

Tofacitinib (Xeljanz®): A New Dawn in Autoimmune Disease Treatment

The discovery of Tofacitinib (Xeljanz®) by Pfizer marked a paradigm shift in the treatment of rheumatoid arthritis and other autoimmune diseases.[5][6][7][8][9] It is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are crucial for cytokine signaling that drives inflammatory responses.

The development of Tofacitinib involved extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity for the JAK kinases. The core pyrrolo[2,3-d]pyrimidine scaffold provided the essential hydrogen bonding interactions with the kinase hinge region, mimicking the binding of adenine.

G cluster_2 JAK-STAT Signaling and Tofacitinib Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene_expression Gene Expression (Inflammation) nucleus->gene_expression tofacitinib Tofacitinib tofacitinib->jak Inhibition

Caption: Tofacitinib's mechanism of action in the JAK-STAT pathway.

A Growing Family of Therapeutics

The success of Tofacitinib paved the way for the development of other pyrrolo[2,3-d]pyrimidine-based drugs targeting a range of kinases and other enzymes.

Drug Name (Brand Name)Target(s)Therapeutic AreaDiscovering Organization
Pemetrexed (Alimta®)TS, DHFR, GARFTOncologyPrinceton University / Eli Lilly
Tofacitinib (Xeljanz®)JAK1, JAK2, JAK3Autoimmune DiseasesPfizer
Baricitinib (Olumiant®)JAK1, JAK2Autoimmune DiseasesIncyte / Eli Lilly

The development of these drugs showcases the remarkable versatility of the pyrrolo[2,3-d]pyrimidine scaffold and its enduring importance in drug discovery.

The Future is Bright: Evolving Synthetic Strategies and New Applications

Research into the synthesis and application of pyrrolo[2,3-d]pyrimidin-4-ones continues to be a vibrant area of chemical and medical science. Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, have enabled the rapid and efficient diversification of the scaffold, allowing for the exploration of a vast chemical space.[10]

The inherent biological relevance of the 7-deazapurine core ensures that it will remain a "privileged scaffold" for the foreseeable future. Ongoing research is exploring its potential in new therapeutic areas, including neurodegenerative diseases and infectious diseases, promising a new chapter in the rich history of this remarkable heterocycle.

References

The Pyrrolo[2,3-d]pyrimidin-4-one Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,3-d]pyrimidin-4-one scaffold, a deaza-isostere of adenine, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas.[1][2] Its structural resemblance to the purine core allows it to effectively compete with ATP at the active sites of numerous enzymes, leading to the development of highly selective and potent inhibitors. This guide provides a comprehensive technical overview of the biological significance of the pyrrolo[2,3-d]pyrimidin-4-one core, delving into its mechanism of action as a kinase and enzyme inhibitor, its extensive structure-activity relationships, and its applications in oncology and beyond. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a heterocyclic system that has garnered significant attention in drug discovery due to its remarkable biological activity.[3] Its structural similarity to adenine, a fundamental component of ATP, makes it an ideal starting point for the design of ATP-competitive inhibitors.[1] This inherent characteristic has led to the successful development of numerous drugs and clinical candidates targeting a variety of enzymes, particularly protein kinases. The versatility of the scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Mechanism of Action: A Focus on Enzyme Inhibition

The primary mechanism by which pyrrolo[2,3-d]pyrimidin-4-one derivatives exert their biological effects is through the competitive inhibition of enzymes, particularly protein kinases. These compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting signal transduction pathways crucial for cell survival and proliferation.

Kinase Inhibition: Targeting Oncogenic Signaling

The pyrrolo[2,3-d]pyrimidin-4-one core has proven to be a highly effective scaffold for the development of inhibitors targeting a range of kinases implicated in cancer.

Derivatives of this scaffold have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers. These inhibitors effectively block downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for tumor growth and survival.[4]

Several pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of RET kinase, a key driver in certain types of thyroid and lung cancers.[5][6] These inhibitors often function as "Type II" inhibitors, binding to the inactive conformation of the kinase and demonstrating efficacy against both wild-type and mutant forms of RET.[5][7]

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of Axl, a receptor tyrosine kinase associated with tumor growth, metastasis, and drug resistance.[8][9]

Ubiquitin-Specific Protease 7 (USP7) Inhibition

Beyond kinases, the pyrrolo[2,3-d]pyrimidin-4-one core has been explored as a scaffold for inhibitors of other critical enzymes, such as USP7. USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins involved in cell cycle control and apoptosis, including the tumor suppressor p53 and its negative regulator MDM2.[10] Inhibition of USP7 by pyrrolo[2,3-d]pyrimidin-4-one derivatives leads to the accumulation of p53 and the induction of apoptosis in cancer cells.[10]

Key Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidin-4-one Derivatives

The therapeutic efficacy of pyrrolo[2,3-d]pyrimidin-4-one-based inhibitors stems from their ability to modulate critical cellular signaling pathways. Below are graphical representations of key pathways targeted by this versatile scaffold.

EGFR_Signaling_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidin-4-one Inhibitor Inhibitor->EGFR

Figure 1: EGFR Signaling Pathway Inhibition.

RET_Signaling_Pathway RET RET RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Cell_Growth Cell Growth & Differentiation RAS_MAPK->Cell_Growth PI3K_AKT->Cell_Growth Inhibitor Pyrrolo[2,3-d]pyrimidin-4-one Inhibitor Inhibitor->RET

Figure 2: RET Signaling Pathway Inhibition.

AXL_Signaling_Pathway AXL AXL PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK MAPK Pathway AXL->MAPK Cell_Survival Cell Survival, Metastasis & Drug Resistance PI3K_AKT->Cell_Survival MAPK->Cell_Survival Inhibitor Pyrrolo[2,3-d]pyrimidin-4-one Inhibitor Inhibitor->AXL

Figure 3: AXL Signaling Pathway Inhibition.

USP7_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Inhibitor MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination Proteasome Proteasome p53->Proteasome Degradation USP7_normal USP7 USP7_normal->MDM2 Deubiquitination (Stabilization) Inhibitor Pyrrolo[2,3-d]pyrimidin-4-one Inhibitor USP7_inhibited USP7 Inhibitor->USP7_inhibited MDM2_deg MDM2 USP7_inhibited->MDM2_deg Inhibition of Deubiquitination Proteasome_deg Proteasome_deg MDM2_deg->Proteasome_deg Degradation p53_acc p53 (Accumulation) Apoptosis Apoptosis p53_acc->Apoptosis

Figure 4: USP7 Signaling Pathway Inhibition.

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of pyrrolo[2,3-d]pyrimidin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds.[11]

Table 1: Representative Pyrrolo[2,3-d]pyrimidin-4-one Derivatives and their Biological Activities

Compound IDTarget(s)IC50 (nM)Cell LineReference
Compound 5k EGFR, Her2, VEGFR2, CDK240-204HepG2[3]
Compound 13b AxlHigh PotencyBaF3/TEL-Axl[8]
Compound 59 RET, RET V804MLow NanomolarLC-2/ad[5][7]
YCH3124 USP7High PotencyCHP-212[10]
Compound 22a c-Met, Axl1 (c-Met), 10 (Axl)MKN-45, HCT116[12]

Note: "High Potency" and "Low Nanomolar" are used where specific IC50 values were not provided in the abstract.

Key insights from SAR studies include:

  • Substitution at the 4-position: The nature of the substituent at the 4-amino position is critical for determining kinase selectivity and potency. Phenylamino groups are common and their substitution pattern significantly influences activity.

  • Modifications at the 7-position: The 7-position of the pyrrole ring is often a site for introducing groups that can modulate physicochemical properties and target engagement.

  • Pyrrole ring substitutions: Introduction of substituents on the pyrrole ring can enhance binding affinity and selectivity.

Experimental Protocols

To facilitate further research and development in this area, detailed protocols for the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidin-4-one derivatives are provided below.

General Synthesis of Pyrrolo[2,3-d]pyrimidin-4-one Derivatives

A common synthetic route involves the condensation of a substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate amine.

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Amine Substituted Amine (R-NH2) Amine->Reaction Product 4-(Substituted-amino)-7H-pyrrolo [2,3-d]pyrimidine Reaction->Product

Figure 5: General Synthetic Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., dioxane or DMF), add the desired substituted amine (1.1 equivalents).

  • Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents) and a suitable ligand (e.g., Xantphos, 0.1 equivalents).

  • Base Addition: Add a base (e.g., Cs2CO3 or K2CO3, 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[2,3-d]pyrimidin-4-one derivative.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay for measuring the binding of inhibitors to a kinase target.[13]

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (pyrrolo[2,3-d]pyrimidin-4-one derivatives)

  • Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer A.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the europium-labeled antibody in Kinase Buffer A.

  • Tracer Solution Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add:

    • 5 µL of the diluted test compound.

    • 5 µL of the kinase/antibody mixture.

    • 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The decrease in the TR-FRET ratio in the presence of the test compound is indicative of its binding to the kinase. Determine the IC50 value by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (pyrrolo[2,3-d]pyrimidin-4-one derivatives)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Perspectives and Conclusion

The pyrrolo[2,3-d]pyrimidin-4-one core continues to be a highly valuable scaffold in the quest for novel therapeutics. Its proven success as a kinase inhibitor has paved the way for its exploration against a wider range of biological targets. Future research will likely focus on:

  • Development of more selective inhibitors: Fine-tuning the scaffold to achieve even greater selectivity for specific kinase isoforms or other enzyme targets to minimize off-target effects.

  • Combination therapies: Investigating the synergistic effects of pyrrolo[2,3-d]pyrimidin-4-one-based inhibitors with other anticancer agents.

  • Expansion to other therapeutic areas: Exploring the potential of this scaffold in treating inflammatory, infectious, and neurodegenerative diseases.

References

Whitepaper: Identification and Validation of Therapeutic Targets for 2-Chloro-Pyrrolopyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to adenine, which makes it an ideal template for ATP-competitive inhibitors. This guide focuses on a specific, chemically reactive subclass: 2-chloro-pyrrolopyrimidinones. We delve into the most promising therapeutic targets for these compounds, with a strong emphasis on protein kinases central to oncology and immunology. Furthermore, we provide a comprehensive framework of robust, field-proven experimental protocols for target identification, validation, and mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic discovery.

The Strategic Advantage of the 2-Chloro-Pyrrolopyrimidinone Scaffold

The pyrrolo[2,3-d]pyrimidine core is classified as a "privileged scaffold" because of its proven ability to bind to multiple, evolutionarily related protein families. Its fundamental strength lies in its nature as a deaza-isostere of adenine, the nitrogenous base of ATP. This allows it to effectively compete with ATP for binding to the highly conserved adenine-binding pocket of protein kinases, a family of enzymes frequently dysregulated in human diseases.[1][2]

The addition of a 2-chloro substituent and a pyrimidinone (oxo) group introduces two critical features:

  • Enhanced Selectivity and Potency: Halogen atoms, such as chlorine, can form specific halogen bonds or other non-covalent interactions within the ATP-binding site, potentially increasing both the potency and selectivity of the inhibitor for a particular kinase.[3] The pyrimidinone moiety provides an additional hydrogen bond acceptor, further anchoring the molecule within the active site.

  • Potential for Covalent Inhibition: The 2-chloro group on the pyrimidine ring is an electrophilic center. This creates the potential for the compound to act as an irreversible or covalent inhibitor by reacting with a nucleophilic residue, typically a cysteine, located near the ATP-binding pocket. This mechanism, proceeding through a nucleophilic aromatic substitution (SNAr) reaction, can lead to prolonged target engagement, enhanced potency, and a distinct pharmacological profile compared to reversible inhibitors.[4]

High-Priority Therapeutic Target Classes

Given the scaffold's ATP-mimetic nature, the most fertile ground for identifying targets for 2-chloro-pyrrolopyrimidinones is the human kinome.

Protein Kinases in Oncology

Cancer is a primary indication for kinase inhibitors due to the frequent mutation and overexpression of kinases that drive malignant growth, proliferation, and survival.[5][6]

  • Growth Factor Receptor Tyrosine Kinases (RTKs): This family includes well-validated cancer targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[7] These RTKs control cellular growth and angiogenesis. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully developed into inhibitors of these targets.[7] The 2-chloro-pyrrolopyrimidinone core could offer a next-generation approach to overcoming resistance or improving selectivity for specific RTK family members.

  • Cell Cycle and Checkpoint Kinases: As many cancers exhibit dysfunctional cell cycle control, targeting the kinases that regulate this process is a promising strategy. A notable example is PKMYT1 , a protein kinase that phosphorylates and inhibits CDK1, thus regulating the G2/M cell cycle checkpoint.[8] Recently, pyrrolopyrimidinone derivatives have been successfully developed as potent and selective PKMYT1 inhibitors, demonstrating in vivo antitumor efficacy.[8] Other related targets include Cyclin-Dependent Kinases (CDKs), which are master regulators of cell cycle progression.[9]

cluster_0 Cell Cycle Regulation G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2_Phase->CDK1_CyclinB PKMYT1 PKMYT1 Kinase PKMYT1->CDK1_CyclinB Inhibitory Phosphorylation M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Entry Inhibitor 2-Chloro- Pyrrolopyrimidinone Inhibitor->PKMYT1 Inhibition

Caption: Role of PKMYT1 in G2/M checkpoint and its inhibition.

Kinases in Inflammatory and Autoimmune Diseases
  • Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical components of cytokine signaling pathways. Dysregulation of these pathways is central to numerous inflammatory and autoimmune disorders. The pyrrolo[2,3-d]pyrimidine scaffold is the basis for approved JAK inhibitors like Tofacitinib. This validates the scaffold's utility for this target class, and 2-chloro-pyrrolopyrimidinones could be explored for next-generation JAK inhibitors with unique selectivity profiles.[9][10]

A Framework for Target Identification and Validation

A rigorous, multi-step process is required to confidently identify and validate the biological target(s) of a novel compound. The following workflow provides a self-validating system, moving from broad, unbiased screening to specific, mechanistic studies.

Start Compound (2-Chloro-Pyrrolopyrimidinone) Screen Step 1: Kinome Profiling (Broad Panel Screen) Start->Screen Hit_ID Identify Initial 'Hit' Kinases Screen->Hit_ID Biophys Step 2: Biophysical Validation (CETSA, SPR) Hit_ID->Biophys Confirm_Bind Confirm Direct Target Binding Biophys->Confirm_Bind Cellular Step 3: Cellular Functional Assay (Target Phosphorylation) Confirm_Bind->Cellular Confirm_Func Confirm Target Modulation in Cells Cellular->Confirm_Func Mech Step 4: Covalent Mechanism Assay (Intact Protein MS) Confirm_Func->Mech Validated Validated Target & Mechanism Mech->Validated

Caption: Experimental workflow for target validation.

Experimental Protocol 1: Initial Target Identification via Kinome Profiling

Causality: To efficiently identify the most potent kinase targets from a pool of over 400, an unbiased, high-throughput screen is the logical first step. This avoids confirmation bias and provides a broad view of the compound's selectivity profile.

Methodology: Broad Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™)

  • Compound Preparation: Solubilize the 2-chloro-pyrrolopyrimidinone in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Principle: The assay is a competitive binding assay. The test compound is incubated with a specific kinase that is tagged with a DNA label. This mixture is then applied to an immobilized, broad-spectrum kinase inhibitor (the ligand). The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Execution:

    • The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of human kinases.

    • Kinase binding is quantified via qPCR of the DNA tag.

    • Results are reported as "% Control," where a lower percentage indicates stronger binding.

  • Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., >90% inhibition or a Percent of Control <10). This provides a list of primary candidate targets.

Target Kinase % of Control (@ 1 µM) Interpretation
PKMYT12.1Strong Hit
EGFR (L858R)8.5Strong Hit
JAK235.6Moderate Hit
CDK288.1No significant hit

Table 1: Representative data from a primary kinase panel screen.

Experimental Protocol 2: Biophysical Validation of Target Engagement

Causality: A primary screen hit must be validated to confirm direct physical engagement between the compound and the target protein within a more physiological context. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this, as it measures target engagement within intact cells.

Methodology: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency. Treat the cells with the 2-chloro-pyrrolopyrimidinone (e.g., at 10x the estimated IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or quantitative mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating that ligand binding stabilized the protein against thermal denaturation.

Experimental Protocol 3: Cellular Assay for Functional Activity

Causality: Confirming direct binding is necessary but not sufficient. It is critical to demonstrate that this binding event translates into modulation of the target's biological function. For a kinase, this is best measured by assessing the phosphorylation of a known downstream substrate.

Methodology: Target Phosphorylation Assay by Western Blot

  • Cell Treatment: Seed a relevant cell line and allow cells to attach. Starve the cells (if necessary, to reduce basal signaling) and then pre-treat with various concentrations of the 2-chloro-pyrrolopyrimidinone for 1-2 hours.

  • Stimulation: Stimulate the relevant signaling pathway. For example, if testing an EGFR inhibitor, stimulate the cells with EGF (epidermal growth factor) for 10-15 minutes.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate (e.g., anti-phospho-ERK for the EGFR pathway).

    • Probe a separate membrane (or strip and re-probe) with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the level of the phosphorylated substrate, indicating successful inhibition of the target kinase's activity in the cell.

Experimental Protocol 4: Investigation of Covalent Inhibition Mechanism

Causality: The presence of the 2-chloro group necessitates an investigation into a potential covalent mechanism of action. Intact protein mass spectrometry is the most direct method to confirm the formation of a covalent adduct between the protein and the inhibitor.

Methodology: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified recombinant target kinase with a molar excess (e.g., 5- to 10-fold) of the 2-chloro-pyrrolopyrimidinone at room temperature or 37°C for several hours. Include a vehicle-only (DMSO) control.

  • Sample Preparation: Desalt the protein-inhibitor mixture to remove unbound compound and non-volatile salts using a C4 ZipTip or similar chromatography medium.

  • Mass Spectrometry Analysis: Analyze the desalted protein by direct infusion into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to determine the precise mass of the intact protein.

    • Compare the mass of the compound-treated protein to the vehicle-treated protein.

    • A successful covalent reaction will result in a mass increase corresponding to the molecular weight of the inhibitor minus the mass of HCl (as the chlorine is displaced). For example, if the inhibitor's MW is 350.8 Da, the expected mass shift would be +314.3 Da (350.8 - 36.5). This provides definitive evidence of a covalent bond formation.

Conclusion and Future Directions

The 2-chloro-pyrrolopyrimidinone scaffold represents a highly promising platform for the development of novel therapeutics, particularly kinase inhibitors. Its inherent ATP-mimetic properties, combined with the potential for enhanced potency and covalent inhibition conferred by the 2-chloro group, make it an attractive starting point for drug discovery campaigns targeting oncology and inflammatory diseases. Key potential targets include RTKs like EGFR, cell cycle regulators such as PKMYT1, and immunomodulatory kinases like the JAKs.

The experimental framework detailed in this guide provides a clear and robust pathway for researchers to confidently identify and validate the targets of these compounds. By systematically progressing from broad screening to detailed biophysical and cellular functional assays, and finally to mechanistic studies, drug development professionals can build a comprehensive and compelling data package. This rigorous, evidence-based approach is essential for advancing novel 2-chloro-pyrrolopyrimidinone derivatives from promising chemical matter into next-generation therapeutic agents.

References

Methodological & Application

Synthesis of 2-Chloro Substituted Pyrrolopyrimidinones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro Substituted Pyrrolopyrimidinones in Medicinal Chemistry

The pyrrolopyrimidinone scaffold is a privileged heterocyclic system in drug discovery, forming the core of numerous biologically active molecules. The introduction of a chlorine atom at the 2-position of this scaffold provides a versatile synthetic handle for further functionalization, making 2-chloro substituted pyrrolopyrimidinones highly valuable intermediates in the development of novel therapeutics. These compounds have shown promise as kinase inhibitors and are being explored for applications in oncology and inflammatory diseases.[1][2]

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-chloro substituted pyrrolopyrimidinones, designed for researchers, scientists, and professionals in drug development. We will delve into various synthetic strategies, offering insights into the rationale behind experimental choices and providing step-by-step procedures for key transformations.

Strategic Approaches to the Synthesis of 2-Chloro Pyrrolopyrimidinones

The synthesis of 2-chloro substituted pyrrolopyrimidinones can be broadly categorized into two main strategies:

  • Construction of the Pyrrolopyrimidinone Core Followed by Chlorination: This approach involves first assembling the bicyclic pyrrolopyrimidinone ring system and then introducing the chlorine atom at the 2-position.

  • Cyclization of Pre-chlorinated Precursors: In this strategy, a chloro-substituted pyrimidine derivative is used as a starting material to construct the fused pyrrole ring, directly yielding the target 2-chloro pyrrolopyrimidinone.

The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability of the reaction sequence.

Protocol I: Synthesis of 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one via a Multi-step Sequence

This protocol details a robust method for the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, a valuable intermediate for further derivatization.[1] The synthetic pathway involves the initial construction of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by bromination and a reductive cyclization to form the desired pyrrolopyrimidinone.

Synthetic Pathway Overview

Protocol_I_Workflow start 5-Bromo-2,4-dichloropyrimidine step1 Ammonolysis start->step1 NH3, THF intermediate1 2-Amino-5-bromo-4-chloropyrimidine (1) step1->intermediate1 step2 Stille Coupling intermediate1->step2 (Z)-1-ethoxy-2-(tributylstannyl)ethene, Pd(PPh3)4, Toluene intermediate2 (Z/E)-Alkenylpyrimidine (2) step2->intermediate2 step3 Cyclization intermediate2->step3 HCl, MeOH intermediate3 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (3) step3->intermediate3 step4 Bromination intermediate3->step4 Pyridinium tribromide, t-BuOH intermediate4 Dibromo derivative (4) step4->intermediate4 step5 Reductive Cyclization intermediate4->step5 Zn, NH4Cl, THF product 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5) step5->product

Caption: Synthetic workflow for 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyrimidine (1)

  • Bubble ammonia gas into a solution of commercially available 5-bromo-2,4-dichloropyrimidine in tetrahydrofuran (THF) at room temperature for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4-chloropyrimidine (1).

Step 2: Synthesis of (Z/E)-1-(2-Amino-4-chloropyrimidin-5-yl)-2-ethoxyethene (2)

  • To a solution of 2-amino-5-bromo-4-chloropyrimidine (1) in toluene, add (Z)-1-ethoxy-2-(tributylstannyl)ethene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • Reflux the mixture for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield a mixture of (Z)- and (E)-isomers of the alkenylpyrimidine (2).

Step 3: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (3)

  • Dissolve the alkenylpyrimidine (2) in methanol and add hydrochloric acid.

  • Reflux the solution until the cyclization is complete, as monitored by TLC.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to give 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (3).

Step 4: Synthesis of Dibromo derivative (4)

  • To a solution of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (3) in tert-butanol, add pyridinium tribromide at room temperature.

  • Stir the mixture until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product, dry the organic phase, and concentrate to obtain the dibromo derivative (4).

Step 5: Synthesis of 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5)

  • To a solution of the dibromo derivative (4) in a mixture of THF and saturated ammonium chloride solution, add excess zinc dust.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5).

StepProductReagents and ConditionsYield
12-Amino-5-bromo-4-chloropyrimidineNH3, THF, rt, 1hGood
2(Z/E)-Alkenylpyrimidine(Z)-1-ethoxy-2-(tributylstannyl)ethene, Pd(PPh3)4, Toluene, reflux, 16h51%
32-Chloro-7H-pyrrolo[2,3-d]pyrimidineHCl, MeOH, reflux70%
4Dibromo derivativePyridinium tribromide, t-BuOH, rt98%
52-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneZn, NH4Cl, THF, rt, 30 min80%

Protocol II: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine and Subsequent Conversion

This protocol outlines the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from 6-aminouracil, a readily available starting material. The resulting dichlorinated product can serve as a precursor to 2-chloro-pyrrolopyrimidinones through selective hydrolysis or nucleophilic substitution.

Synthetic Pathway Overview

Protocol_II_Workflow start 6-Aminouracil step1 Reaction with Chloroacetaldehyde start->step1 Chloroacetaldehyde, NaHCO3 intermediate1 Intermediate (Formula II) step1->intermediate1 step2 Chlorination intermediate1->step2 POCl3, DIPEA product1 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine step2->product1 step3 Selective Dechlorination/Hydrolysis product1->step3 Hydrogenation or Hydrolysis product2 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one step3->product2

References

Synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one: A Detailed Mechanistic Guide and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases, which are pivotal in cellular signaling pathways implicated in cancer, inflammation, and autoimmune disorders. Notably, this scaffold is a key component in drugs such as Tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. The synthesis of specifically functionalized pyrrolo[2,3-d]pyrimidines is therefore of paramount importance to researchers in drug discovery and development. This application note provides a detailed exposition of the reaction mechanism and a practical, field-proven protocol for the synthesis of a key intermediate, 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one.

Strategic Overview of the Synthesis

The synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one is most effectively achieved through a two-step sequence starting from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This strategy hinges on the differential reactivity of the two hydroxyl groups, which are first converted to more reactive chloro groups. The subsequent regioselective hydrolysis of the resulting 2,4-dichloro intermediate at the more labile C4 position yields the desired product. This approach provides a reliable and scalable route to this valuable synthetic building block.

Part 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

The initial step involves the conversion of the diol to the corresponding 2,4-dichloro derivative. This transformation is typically accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.

Reaction Mechanism: A Stepwise Dehydration and Chlorination

The chlorination of the tautomeric keto-enol forms of the diol with phosphorus oxychloride is a nuanced process. The presence of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is crucial for scavenging the HCl generated during the reaction, thereby driving the equilibrium towards the product and preventing unwanted side reactions.

The generally accepted mechanism proceeds as follows:

  • Activation of POCl₃: The lone pair of electrons on the oxygen of the carbonyl group (in the keto tautomer) or the hydroxyl group (in the enol tautomer) attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Ion Transfer: A chloride ion is displaced from the phosphorus center and subsequently attacks the carbon atom of the activated carbonyl/enol group.

  • Elimination and Aromatization: A series of elimination steps, facilitated by the departure of a phosphate species, results in the formation of the chloro-substituted pyrimidine ring. The tertiary amine base neutralizes the generated HCl.

This process occurs at both the 2- and 4-positions of the pyrimidine ring, yielding the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

chlorination_mechanism start 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol intermediate Activated Phosphate Ester Intermediate start->intermediate Nucleophilic Attack reagent1 POCl₃ reagent1->intermediate reagent2 DIPEA product 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine reagent2->product HCl Scavenging intermediate->product Chloride Attack & Elimination

Caption: Chlorination of the diol to the dichloro intermediate.

Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established literature procedures.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diatomaceous earth

Procedure:

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) in toluene (30 mL) in a reactor equipped with a stirrer and a reflux condenser, slowly add phosphorus oxychloride (18.5 mL, 198.5 mmol).[1]

  • Warm the reaction mixture to 70 °C.

  • Slowly add N,N-diisopropylethylamine (23.0 mL, 132.3 mmol) dropwise over 2.5 hours to control the exothermic reaction.[1]

  • After the addition is complete, increase the temperature to 106 °C and continue stirring for 16 hours.[1]

  • Cool the reaction mixture to room temperature and slowly pour it into a flask containing a mixture of water (230 mL) and ethyl acetate (120 mL). Stir the biphasic mixture overnight at room temperature.[1]

  • Filter the mixture through a pad of diatomaceous earth. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 75 mL).[1]

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary. A typical yield for this reaction is around 52%.[1]

Part 2: Selective Hydrolysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

The second crucial step is the regioselective hydrolysis of the 2,4-dichloro intermediate to the desired 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one. This selectivity is governed by the electronic properties of the pyrrolopyrimidine ring system.

Reaction Mechanism: The Basis of C4-Selectivity

The chloro substituent at the C4 position of the pyrimidine ring is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chloro group at the C2 position. This enhanced reactivity can be attributed to several factors:

  • Stabilization of the Meisenheimer Intermediate: The negative charge of the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 can be delocalized over both nitrogen atoms of the pyrimidine ring and into the fused pyrrole ring. This extensive delocalization provides greater stabilization compared to the intermediate formed from attack at C2.

  • Inductive Effects: The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, making the adjacent carbon atoms more electrophilic. The C4 position is para to one of the ring nitrogens, which allows for more effective resonance stabilization of the intermediate.

The reaction with a hydroxide source, such as sodium hydroxide, proceeds via a classic SNAr mechanism:

  • Nucleophilic Attack: The hydroxide ion attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral Meisenheimer intermediate.

  • Chloride Expulsion and Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the 4-hydroxy (or its tautomeric 4-oxo) product.

hydrolysis_mechanism start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate Meisenheimer Intermediate (Attack at C4) start->intermediate Nucleophilic Attack reagent NaOH (aq) reagent->intermediate product 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one intermediate->product Chloride Elimination

Caption: Selective hydrolysis of the dichloro intermediate.

Experimental Protocol: Synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one

This generalized protocol is based on the principles of selective C4-hydrolysis of dichloropyrimidines.

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), for neutralization

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (1.0 to 1.2 equivalents) of aqueous sodium hydroxide solution dropwise, while carefully monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), carefully neutralize the reaction mixture to a pH of approximately 6-7 with dilute hydrochloric acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one.

Data Summary

StepStarting MaterialProductKey ReagentsTemperature (°C)Time (h)Yield (%)
1. Chlorination 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidinePOCl₃, DIPEA, Toluene10616~52[1]
2. Hydrolysis 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine2-chloro-pyrrolo[2,3-d]pyrimidin-4-oneNaOH (aq)0 to RTVariable-

Note: The yield for the hydrolysis step is dependent on the specific reaction conditions and may require optimization.

Conclusion and Future Perspectives

The synthetic route detailed herein provides a robust and reproducible method for the preparation of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one, a key intermediate for the synthesis of a wide array of biologically active molecules. A thorough understanding of the underlying reaction mechanisms, particularly the factors governing the regioselectivity of the hydrolysis step, is critical for successful and efficient synthesis. The protocols provided can be adapted and optimized for various scales of production. Further exploration into alternative, milder chlorinating agents and hydrolysis conditions could lead to even more efficient and environmentally benign synthetic pathways. The availability of this versatile building block will continue to fuel the discovery and development of novel therapeutics based on the privileged pyrrolo[2,3-d]pyrimidine scaffold.

References

protocol for in vitro kinase assay with 2-chloro-pyrrolopyrimidinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro Kinase Assays: Characterizing 2-Chloro-Pyrrolopyrimidinone Inhibitors

Abstract

Protein kinases are fundamental regulators of cellular signaling and represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in kinase inhibitor design, largely due to its structural resemblance to the adenine core of ATP, enabling it to act as a competitive inhibitor at the enzyme's active site.[1][2] This application note provides a comprehensive, field-proven protocol for setting up a robust in vitro kinase assay to determine the potency (IC₅₀) of novel compounds, with a specific focus on derivatives of the 2-chloro-pyrrolopyrimidinone class. We will delve into the causality behind experimental design, from initial assay optimization to final data analysis, ensuring a self-validating system that generates trustworthy and reproducible results for researchers in drug discovery and chemical biology.

The Scientific Foundation

Principle of Luminescence-Based Kinase Assays

The core function of a kinase is to catalyze the transfer of a γ-phosphate group from a donor molecule, typically ATP, to a specific substrate (a peptide, protein, or other molecule). An in vitro kinase assay quantifies this event. While traditional methods using radioisotopes like [γ-³²P]-ATP are highly sensitive and considered a "gold standard," luminescence-based assays have become the preferred method for higher throughput applications due to their safety, simplicity, and robust performance.[3][4]

This protocol utilizes an ATP-depletion assay format (e.g., Promega's Kinase-Glo®). The principle is elegantly simple: the amount of ATP remaining after the kinase reaction is inversely proportional to the kinase's activity. A highly active kinase will consume more ATP, resulting in a low luminescent signal. Conversely, an effective inhibitor will preserve the ATP pool, leading to a bright signal.[5][6][7] The remaining ATP is used by a luciferase enzyme in a coupled reaction to generate light, which is measured by a luminometer.[5]

The 2-Chloro-Pyrrolopyrimidinone Scaffold: A Privileged ATP Mimic

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP.[2] This structural mimicry allows it to effectively compete with endogenous ATP for binding within the kinase's active site, making it a powerful scaffold for designing ATP-competitive inhibitors.[1][2]

The addition of specific functional groups, such as a 2-chloro substituent on the pyrimidine ring, is a strategic chemical modification. Halogen atoms can enhance binding affinity and potency.[8] Furthermore, a 2-chloro-pyrimidine can, in some cases, act as a reactive handle for covalent inhibition by forming a bond with a nearby cysteine residue in the ATP-binding pocket, a mechanism that can lead to increased potency and duration of action.[9] This protocol is designed to characterize the potency of such compounds, regardless of whether their mechanism is reversible or covalent.

cluster_0 ATP-Competitive Inhibition Kinase Kinase Active Site Product Phosphorylated Substrate + ADP Kinase->Product Catalyzes No_Reaction No Reaction Kinase->No_Reaction Blocked ATP ATP ATP->Kinase Binds Inhibitor Pyrrolopyrimidinone Inhibitor Inhibitor->Kinase Competitively Binds

Caption: ATP-competitive inhibition by a pyrrolopyrimidinone derivative.

Assay Development and Optimization: A Self-Validating System

Before determining an inhibitor's IC₅₀, the assay itself must be rigorously optimized to ensure the results are meaningful. This phase establishes the trustworthiness of the entire protocol.

Critical Materials and Reagents
  • Kinase: Highly purified, recombinant kinase of interest.

  • Substrate: A specific peptide or protein substrate for the kinase.

  • Inhibitor: 2-chloro-pyrrolopyrimidinone derivative, dissolved in 100% DMSO.

  • ATP: High-purity adenosine triphosphate.

  • Kinase Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂ (an essential co-factor for kinases), a reducing agent (e.g., DTT), and a protein carrier (e.g., BSA) to prevent enzyme denaturation.

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • Assay Plates: White, opaque 384-well plates are recommended to maximize luminescent signal and minimize well-to-well crosstalk.[10]

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum control).

Optimization Workflow

A robust assay is built upon systematic optimization of key parameters.[11]

  • Enzyme Titration: To find the optimal enzyme concentration, perform the assay with varying amounts of kinase. The goal is to find a concentration that results in approximately 10-30% ATP consumption within the desired reaction time. This ensures the reaction is in the linear range and sensitive to inhibition.[12]

  • Time-Course Experiment: Using the optimal enzyme concentration, stop the reaction at multiple time points. This confirms the reaction rate is linear over the chosen incubation period (e.g., 60 minutes), which is essential for accurate inhibitor characterization.[11]

  • ATP Kₘ Determination: The ATP concentration is a critical variable. For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay.[12] To ensure sensitivity and generate comparable data, the assay should be run with an ATP concentration at or near the Michaelis-Menten constant (Kₘ) for ATP.[11] To determine this, run the kinase reaction with varying concentrations of ATP and fit the data to the Michaelis-Menten equation.

  • Z'-Factor Validation: The Z'-factor is a statistical measure of assay quality, indicating the separation between positive (no enzyme) and negative (enzyme, no inhibitor) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[5][13]

ParameterObjectiveRationale
Enzyme Titration Determine kinase concentration for ~10-30% ATP depletion.Ensures the assay operates in a linear range, sensitive to inhibition.[12]
Time Course Confirm linear product formation over the incubation period.Validates that the reaction rate is constant and not limited by substrate depletion.[11]
ATP Kₘ Determine the ATP concentration at half-maximal velocity.Crucial for assessing ATP-competitive inhibitors; running the assay near Kₘ provides high sensitivity.[12]
Z'-Factor Assess assay quality and robustness (Goal: > 0.5).Statistically validates the separation between control signals, ensuring reliability.[13]

Detailed Protocol: IC₅₀ Determination

This protocol assumes all optimization steps have been completed. The final ATP concentration should be at its predetermined Kₘ value.

cluster_workflow IC50 Determination Workflow A 1. Prepare Reagents (Serial Dilution of Inhibitor) B 2. Dispense Inhibitor & Controls to Plate A->B C 3. Add Kinase/Substrate Mix (Pre-incubate) B->C D 4. Initiate with ATP (Incubate at 30°C) C->D E 5. Add Detection Reagent (Stop Reaction) D->E F 6. Measure Luminescence E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Step-by-step workflow for in vitro kinase IC50 determination.

Step 1: Reagent Preparation
  • Inhibitor Dilution: Prepare a serial dilution of the 2-chloro-pyrrolopyrimidinone compound.

    • Create a 10 mM stock solution in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point concentration curve (e.g., starting at 100 µM final assay concentration).

  • Control Wells:

    • 100% Inhibition (Positive Control): A known potent inhibitor or no enzyme.

    • 0% Inhibition (Negative Control): Vehicle only (e.g., 2% DMSO in assay buffer).

  • Enzyme/Substrate Mix: Prepare a master mix containing the optimized concentration of kinase and substrate in kinase buffer.

  • ATP Solution: Prepare a solution of ATP in kinase buffer at 2x the final desired concentration (e.g., if final is 10 µM, prepare at 20 µM).

Step 2: Assay Execution

All steps are performed in a 384-well white, opaque plate. Final reaction volume is assumed to be 10 µL.

  • Compound Plating: Add 0.2 µL of each inhibitor dilution (or DMSO for controls) to the appropriate wells.

  • Enzyme Addition: Add 5 µL of the Kinase/Substrate master mix to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[14]

  • Reaction Initiation: Add 5 µL of the 2x ATP solution to all wells to start the reaction.

  • Reaction Incubation: Mix the plate and incubate at 30°C for the predetermined optimal time (e.g., 60 minutes).[14]

  • Signal Detection:

    • Equilibrate the plate and the detection reagent to room temperature.

    • Add 10 µL of the detection reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescent signal generation.[10]

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence on a plate reader.

Data Analysis and Interpretation

  • Normalization: Normalize the raw luminescence data (RLU) to percent inhibition using the following formula: % Inhibition = 100 * (RLU_inhibitor - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl)

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Sample Data Presentation
Inhibitor Conc. (nM)Log [Inhibitor]Avg. RLU% Inhibition
100004.0098,50098.2%
33333.5295,10094.5%
11113.0586,40085.1%
3702.5765,20062.7%
1232.0948,80045.4%
411.6131,50027.1%
13.71.1419,80014.7%
4.60.6612,1006.4%
1.50.188,9003.0%
0 (Vehicle)-6,1000.0%
Calculated IC₅₀ 145 nM

Troubleshooting Common Issues

IssuePossible CauseSolution
Low Z'-Factor (<0.5) High data variability; suboptimal reagent concentrations.Re-optimize enzyme and ATP concentrations; ensure consistent pipetting.
Inconsistent IC₅₀ Values Inhibitor solubility issues; unstable reagents.Ensure inhibitor is fully dissolved in DMSO; prepare fresh enzyme/ATP solutions daily.
No Inhibition Observed Compound is inactive; incorrect kinase/substrate pair.Verify compound integrity; confirm the kinase is active using a known control inhibitor.

Conclusion

This application note provides a robust and scientifically sound framework for determining the in vitro potency of 2-chloro-pyrrolopyrimidinone kinase inhibitors. By emphasizing the causality behind each step—from the foundational principle of ATP-competitive inhibition to the critical need for systematic assay optimization—this protocol is designed to be a self-validating system. Adherence to these guidelines will enable researchers to generate high-quality, reproducible data, which is essential for advancing promising compounds through the drug discovery pipeline.

References

Application Notes & Protocols for the Derivatization of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a cornerstone in contemporary medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, allows it to effectively compete for the ATP-binding sites of numerous protein kinases.[1][2] This mimicry has established the pyrrolo[2,3-d]pyrimidine scaffold as a "privileged" structure in the design of potent and selective kinase inhibitors for therapeutic intervention, particularly in oncology.[1][2] The clinical success of drugs targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) has further fueled interest in this heterocyclic system.[2]

The strategic derivatization of the 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one core is a critical step in the development of novel therapeutics. The chlorine atom at the C2 position, along with other reactive sites on the bicyclic ring, provides a versatile handle for introducing a wide array of chemical functionalities. This systematic modification is the essence of Structure-Activity Relationship (SAR) studies, which aim to elucidate the correlation between a molecule's chemical structure and its biological activity. Through carefully planned derivatization, researchers can optimize a lead compound's potency, selectivity, and pharmacokinetic properties.[1]

This guide provides a detailed exploration of key derivatization strategies for the 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one scaffold, complete with field-proven insights and step-by-step protocols to empower researchers in their drug discovery endeavors.

Strategic Derivatization Points for SAR Exploration

The 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one scaffold offers several key positions for chemical modification to probe the chemical space and build a comprehensive SAR. The primary points of diversification are the C2, C4, and N7 positions, each offering unique opportunities to modulate the compound's interaction with its biological target.

SAR_Strategy Core 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Scaffold C2 C2 Position (Primary Diversification) Core->C2 Suzuki Coupling Buchwald-Hartwig SNAr Reactions N7 N7 Position (Pyrrole Nitrogen) Core->N7 N-Alkylation N-Arylation C4_O C4 Carbonyl (Tautomerization/Modification) Core->C4_O O-Alkylation Thionation C2_Derivatization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Suzuki_Product 2-Aryl/Heteroaryl-pyrrolo[2,3-d]pyrimidin-4-one Start->Suzuki_Product Ar-B(OH)₂ Pd Catalyst, Base Buchwald_Product 2-Amino-pyrrolo[2,3-d]pyrimidin-4-one Start->Buchwald_Product R¹R²NH Pd Catalyst, Ligand, Base

References

The Application of 2-Chloro-Pyrrolopyrimidinones in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted therapies in oncology has unveiled the pyrrolo[2,3-d]pyrimidine scaffold as a privileged structure in the design of potent kinase inhibitors.[1][2] This deazapurine core, mimicking the natural ATP ligand, provides a versatile platform for developing selective anticancer agents.[1][2] The strategic incorporation of a chlorine atom at the 2-position of the pyrrolopyrimidinone ring system has emerged as a critical modification to enhance potency, selectivity, and overall pharmacological properties, making these compounds a subject of intense investigation in cancer research.[3] This guide provides an in-depth exploration of the application of 2-chloro-pyrrolopyrimidinones in cancer research, offering both the theoretical underpinnings and practical protocols for their evaluation.

The Strategic Advantage of the 2-Chloro Moiety: Enhancing Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is an isostere of adenine, the nitrogenous base of ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[1][4] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The introduction of a halogen, such as chlorine, at the 2-position can significantly influence the binding affinity and selectivity of these inhibitors.[3] This is often attributed to the electron-withdrawing nature and the specific steric properties of the chlorine atom, which can lead to more favorable interactions within the kinase's active site. Structure-activity relationship (SAR) studies have demonstrated that such modifications can enhance the inhibitory activity against key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5][6][7]

The overarching mechanism of action for these compounds is the inhibition of kinase activity, which in turn disrupts downstream signaling pathways responsible for cancer cell proliferation, survival, and angiogenesis. This targeted approach offers the potential for greater efficacy and reduced toxicity compared to traditional chemotherapy.

Key Oncogenic Signaling Pathways Targeted

2-Chloro-pyrrolopyrimidinones have shown promise in modulating several critical cancer-related signaling pathways. Their primary role as kinase inhibitors allows them to interfere with the phosphorylation cascades that drive tumor progression.

Kinase_Inhibition_Pathway 2_Chloro_Pyrrolopyrimidinone 2_Chloro_Pyrrolopyrimidinone Kinase_Active_Site Kinase_Active_Site 2_Chloro_Pyrrolopyrimidinone->Kinase_Active_Site Binds competitively Substrate_Protein Substrate_Protein Kinase_Active_Site->Substrate_Protein Phosphorylation ATP ATP ATP->Kinase_Active_Site Blocked Phosphorylated_Protein Phosphorylated_Protein Substrate_Protein->Phosphorylated_Protein Downstream_Signaling Downstream_Signaling Phosphorylated_Protein->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Downstream_Signaling->Apoptosis_Inhibition

Caption: Competitive inhibition of kinase activity by 2-chloro-pyrrolopyrimidinones.

Application Notes & Protocols

The following section provides detailed protocols for the in vitro and in vivo evaluation of 2-chloro-pyrrolopyrimidinones. These protocols are designed to be self-validating, with clear steps and explanations for critical choices.

I. In Vitro Efficacy Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells of interest in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-chloro-pyrrolopyrimidinone compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the compound).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow A Seed Cancer Cells (96-well plate) B Treat with 2-Chloro-Pyrrolopyrimidinone (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

To confirm that the cytotoxic effects observed are due to the direct inhibition of a specific kinase, an in vitro kinase assay is essential.[9] This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme.

Protocol: TR-FRET Kinase Assay (Representative Example)

  • Reagent Preparation:

    • Prepare a 10-point, 4-fold serial dilution of the 2-chloro-pyrrolopyrimidinone in 100% DMSO.[10]

    • Prepare a 4X final assay concentration stock of the compound in the appropriate kinase buffer.[10]

    • Prepare a 4X solution of the purified target kinase enzyme.

    • Prepare a 2X solution of the kinase substrate and ATP in kinase buffer. The ATP concentration should be near the Kₘ for the specific kinase.[10]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[10]

    • Add 5 µL of the 4X kinase enzyme solution to all wells except the "no enzyme" controls.[10]

    • Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.[10]

    • Cover the plate and incubate for 60 minutes at room temperature.[10]

  • Detection:

    • Stop the reaction by adding a detection solution containing a phospho-specific antibody conjugated to a fluorophore.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled microplate reader.

    • Normalize the data with the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.[10]

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]

Parameter Description
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Kₘ (ATP) The Michaelis constant for ATP, representing the substrate concentration at which the reaction rate is half of Vmax.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer, a robust technology for kinase assays.

To elucidate the mechanism of cell death induced by 2-chloro-pyrrolopyrimidinones, Western blotting is a powerful technique to detect changes in the expression of key apoptosis-related proteins.[5]

Protocol: Western Blot for Apoptosis Markers

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with the 2-chloro-pyrrolopyrimidinone at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.

    • Harvest the cells and wash twice with ice-cold PBS.[5]

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[11]

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.[11]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[11]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.[11]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.[11]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]

Key Apoptosis Markers to Investigate:

Protein Function in Apoptosis Expected Change with Treatment
Cleaved Caspase-3 Executioner caspase, a central mediator of apoptosis.[5]Increase
Cleaved PARP A substrate of activated caspases; its cleavage is a hallmark of apoptosis.[5]Increase
Bax Pro-apoptotic Bcl-2 family member.Increase
Bcl-2 Anti-apoptotic Bcl-2 family member.Decrease
II. In Vivo Efficacy Assessment

Preclinical in vivo models are crucial for evaluating the anti-cancer efficacy and safety of novel compounds before they can be considered for clinical trials.[12]

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for in vivo anticancer drug screening.[12][13]

Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.[12]

    • Harvest cancer cells from culture and resuspend them in a mixture of medium and Matrigel.

    • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²)/2.[12]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[12]

  • Compound Administration:

    • Prepare the 2-chloro-pyrrolopyrimidinone in a suitable vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

    • Administer the vehicle alone to the control group.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and body weights of the mice regularly throughout the study.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

In_Vivo_Xenograft_Workflow A Implant Human Cancer Cells (Immunodeficient Mice) B Monitor Tumor Growth A->B C Randomize into Groups B->C D Administer 2-Chloro-Pyrrolopyrimidinone (or Vehicle) C->D E Monitor Tumor Volume & Animal Health D->E F Euthanize and Excise Tumors E->F G Analyze Data (TGI) F->G

Caption: Workflow for in vivo efficacy testing using a xenograft model.

Conclusion

2-Chloro-pyrrolopyrimidinones represent a promising class of targeted anticancer agents. Their ability to potently and selectively inhibit key oncogenic kinases provides a strong rationale for their continued development. The protocols outlined in this guide offer a comprehensive framework for researchers to rigorously evaluate the efficacy and mechanism of action of these compounds, from initial in vitro screening to preclinical in vivo validation. By adhering to these detailed methodologies, scientists and drug development professionals can generate robust and reliable data to advance the most promising candidates toward clinical application.

References

Application Notes and Protocols: The Strategic Role of Chlorinated 7H-pyrrolo[2,3-d]pyrimidines in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a key bioisostere of purine, represents a privileged structure in medicinal chemistry. Its derivatives are central to the mechanism of numerous targeted therapies, particularly as inhibitors of the Janus kinase (JAK) family.[1] This guide provides an in-depth exploration of chlorinated 7H-pyrrolo[2,3-d]pyrimidine intermediates, with a primary focus on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its precursors. We will dissect the synthetic pathways to these crucial building blocks and detail their application in the synthesis of globally approved pharmaceuticals, such as the JAK inhibitor Tofacitinib. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure reproducibility, safety, and high-fidelity outcomes.

Introduction: The "Deazapurine" Core in Kinase Inhibition

The JAK-STAT signaling pathway is a critical cascade that transduces signals from extracellular cytokines to the nucleus, regulating cellular processes like immunity, cell division, and apoptosis.[1] Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers, making the Janus kinase family (JAK1, JAK2, JAK3, and TYK2) a prime therapeutic target.[2][3]

The 7H-pyrrolo[2,3-d]pyrimidine core is a foundational scaffold for many JAK inhibitors because its nitrogen arrangement mimics that of adenine, allowing it to competitively bind to the ATP-binding site of the kinase enzyme.[1] The strategic introduction of a chlorine atom, typically at the 4-position, transforms the scaffold into a versatile electrophilic intermediate. This chloro-group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the crucial coupling with complex amine side chains that define the final drug's selectivity and potency.[4]

While the user specified "2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one," this is best understood as a tautomeric form of 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a key precursor in the synthesis of the more reactive chlorinated intermediates. The most pivotal intermediate for many blockbuster drugs, including Tofacitinib, is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[4][5] This guide will therefore focus on the robust synthesis of this and related intermediates and their subsequent conversion into a final active pharmaceutical ingredient (API).

Physicochemical Properties & Safe Handling

Successful synthesis begins with a thorough understanding of the materials involved. The properties of the primary precursor and the key intermediate are summarized below.

Property2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Appearance White to off-white solidWhite to off-white crystalline solid
CAS Number 90213-66-4[6]3680-69-1[7]
Molecular Formula C₆H₃Cl₂N₃[6]C₆H₄ClN₃[7]
Molecular Weight 188.01 g/mol [6]153.57 g/mol [7]

Safety & Handling Protocol:

Chlorinated heterocyclic compounds and the reagents used to produce them demand rigorous safety protocols.

  • Hazard Identification :

    • Phosphorus oxychloride (POCl₃) (used in chlorination): Highly corrosive, toxic upon inhalation, and reacts violently with water.

    • Chlorinated Intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine): Toxic if swallowed[8], causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE) :

    • Always work in a certified chemical fume hood with proper ventilation.[7]

    • Wear a flame-resistant lab coat, splash-proof safety goggles, and a face shield, especially when handling POCl₃.[8]

    • Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber for POCl₃, nitrile for general use).[7]

  • Engineering Controls :

    • Ensure an eyewash station and safety shower are immediately accessible.[8]

  • First Aid Measures :

    • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    • Skin Contact : Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Spill & Waste Management :

    • Neutralize small spills of POCl₃ cautiously with sodium bicarbonate or a similar weak base before cleanup. Absorb spills of intermediates with an inert material (e.g., vermiculite).[9]

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]

Synthesis of Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This section details a common and scalable multi-step synthesis starting from commercially available 6-aminouracil.

Synthetic Workflow Overview

The overall transformation involves the construction of the pyrrole ring onto the pyrimidine core, followed by chlorination and selective dechlorination.

G A 6-Aminouracil B 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (Intermediate I) A->B Chloroacetaldehyde, NaHCO₃, H₂O, 50-65°C C 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate II) B->C POCl₃, DIPEA, 75-90°C D 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Target Intermediate) C->D H₂, Pd/C, MgO, THF/MeOH

Caption: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Protocol

Step A: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (Intermediate I)

  • Causality : This step employs a condensation reaction between 6-aminouracil and chloroacetaldehyde to form the fused pyrrole ring. Sodium bicarbonate acts as a base to facilitate the reaction and neutralize the HCl byproduct.[10] The reaction temperature is critical; too low, and the reaction stalls, too high, and side product formation increases.[10]

  • Protocol :

    • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 6-aminouracil (1.0 eq), sodium bicarbonate (1.5 eq), and deionized water (15 vol).[10]

    • Stir the suspension and heat to 50-60°C.

    • Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise over 1 hour, maintaining the internal temperature below 65°C.[10]

    • After the addition is complete, stir the reaction mixture at 60-65°C for an additional 1-2 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the mixture to room temperature and adjust the pH to ~3-4 with 2M hydrochloric acid.

    • The product will precipitate. Stir the slurry for 30 minutes, then collect the solid by filtration.

    • Wash the filter cake with deionized water and dry under vacuum at 60°C to a constant weight to yield Intermediate I as a solid.

Step B: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate II)

  • Causality : Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent that converts the hydroxyl groups of the pyrimidinediol into chlorides. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl generated, driving the reaction to completion.[10] Anhydrous conditions are essential as POCl₃ reacts violently with water.

  • Protocol :

    • Caution : Perform this step in a well-ventilated fume hood. POCl₃ is highly corrosive and toxic.

    • Charge a dry reaction vessel with Intermediate I (1.0 eq) and phosphorus oxychloride (5-10 vol).

    • Slowly add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) dropwise while maintaining the temperature below 20°C using an ice bath.

    • After the addition, slowly heat the mixture to 75-90°C and maintain for 4-6 hours, or until the reaction is complete as monitored by HPLC.[10]

    • Cool the reaction mixture to room temperature. Very cautiously, add the mixture dropwise to a separate vessel containing crushed ice and water, ensuring the temperature does not exceed 25°C.

    • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Intermediate II. Purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Step C: Selective Dechlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Causality : This step utilizes catalytic hydrogenation for selective removal of the chlorine atom at the 2-position, which is more reactive than the one at the 4-position. Palladium on carbon (Pd/C) is the catalyst. A base like magnesium oxide (MgO) is added to neutralize the HCl formed during the reaction, preventing catalyst poisoning and potential side reactions.[11]

  • Protocol :

    • To a hydrogenation vessel, add Intermediate II (1.0 eq), 10% Pd/C (2-5 mol%), and magnesium oxide (MgO) (1.5 eq).

    • Add a solvent mixture, typically tetrahydrofuran (THF) and methanol (MeOH).[11]

    • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 1-3 atm.

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by HPLC.

    • Once the starting material is consumed, purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and MgO. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization to yield the final target intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Application Protocol: Synthesis of Tofacitinib

This protocol illustrates the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of the JAK inhibitor Tofacitinib.[5][12]

Synthetic Workflow Overview

The key transformation is the SNAr coupling of the chlorinated intermediate with the chiral piperidine side chain.

G cluster_0 Piperidine Side-Chain A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine (Protected Intermediate) A->B TsCl, Base, DCM C Tofacitinib Precursor B->C + Side-Chain, K₂CO₃, DMSO D Tofacitinib C->D 1. Deprotection (NaOH) 2. Acylation SideChain (3R,4R)-N,4-dimethyl- piperidin-3-amine

Caption: Key steps in the synthesis of Tofacitinib.

Detailed Experimental Protocol

Step D: Protection of the Pyrrole Nitrogen

  • Causality : The N-H proton of the pyrrole ring is acidic and can interfere with the subsequent base-mediated coupling reaction. Protecting it, commonly with a p-toluenesulfonyl (tosyl) group, ensures the SNAr reaction proceeds cleanly at the C4 position.[13][14]

  • Protocol :

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add a base, such as potassium carbonate (2.0 eq), and a phase-transfer catalyst like tetrabutylammonium chloride (0.1 eq).[14]

    • Cool the mixture to 0-5°C and add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

    • Perform an aqueous work-up. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate, which can often be used without further purification.[13]

Step E: Nucleophilic Aromatic Substitution (SNAr) Coupling

  • Causality : This is the key bond-forming step. The electron-withdrawing pyrimidine ring activates the C4-Cl bond towards nucleophilic attack by the secondary amine of the piperidine side chain. A polar aprotic solvent like DMSO is used to facilitate the reaction, and a base (K₂CO₃) neutralizes the HCl generated.[12]

  • Protocol :

    • Combine the protected intermediate from Step D (1.0 eq), (3R,4R)-N,4-dimethylpiperidin-3-amine (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq) in DMSO.

    • Heat the reaction mixture to 80-100°C and stir for several hours until the reaction is complete (monitored by HPLC).

    • Cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain the crude coupled product.

Step F & G: Deprotection and Final Acylation

  • Causality : The tosyl protecting group is removed under basic conditions (hydrolysis). The resulting deprotected amine is then acylated to install the final cyanoacetyl group, completing the synthesis of the Tofacitinib molecule.[5]

  • Protocol :

    • Deprotection : Dissolve the crude product from Step E in a mixture of methanol and water. Add an aqueous solution of sodium hydroxide (NaOH) and heat the mixture to reflux until the deprotection is complete (monitored by HPLC).

    • Neutralize the reaction mixture and extract the deprotected intermediate.

    • Acylation : The deprotected intermediate can then be reacted with an activated form of cyanoacetic acid (e.g., ethyl cyanoacetate) in a suitable solvent to yield Tofacitinib.[5]

    • The final API is purified via crystallization, often as a citrate salt, to ensure high purity and stability.[12]

Conclusion

The chlorinated derivatives of 7H-pyrrolo[2,3-d]pyrimidine are not merely intermediates; they are strategic linchpins in the synthesis of life-changing medicines. Their carefully designed reactivity allows for the efficient and modular construction of complex APIs like Tofacitinib and other kinase inhibitors.[15][16] The protocols and scientific rationale presented in this guide offer a robust framework for researchers engaged in drug discovery and process development, enabling the reliable synthesis of these high-value compounds. Mastery of these synthetic techniques is fundamental to advancing the next generation of targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The core of this process often involves two critical stages: the dichlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a selective hydrolysis at the C4 position. This guide provides in-depth, field-proven insights to help you optimize your yield and purity.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis. Each point details the probable cause and provides a validated solution.

Issue 1: Low or No Yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (The Intermediate)

  • Question: My initial chlorination step is failing. After workup, I'm recovering my starting material, 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione, or a complex mixture of unidentified byproducts. What's going wrong?

  • Answer & Analysis: This is a frequent challenge and typically points to one of three areas: incomplete reaction, reagent deactivation, or product decomposition during workup. The chlorination using phosphorus oxychloride (POCl₃) is a harsh, high-temperature reaction that requires careful control.[1]

    • Causality—Incomplete Reaction: The conversion of the keto/enol tautomers of the starting material to the chloro-analogs is often slow. Insufficient temperature or reaction time is a common culprit. Furthermore, the HCl gas generated during the reaction can protonate the starting material, inhibiting further reaction.

    • Causality—Reagent Deactivation: Phosphorus oxychloride is extremely sensitive to moisture. Any water in your starting material or solvent will rapidly quench the POCl₃, rendering it ineffective.

    • Causality—Product Decomposition: The workup is critical. Quenching a large excess of hot POCl₃ with water is a violently exothermic reaction that can hydrolyze your desired dichloro-product back to mono-chloro or di-hydroxy species.[2]

    Recommended Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry your starting material and glassware. Use a freshly opened bottle of POCl₃ or one that has been stored under inert gas.

    • Optimize Reaction Temperature & Time: The reaction often requires heating to reflux (around 110-130°C).[3] Monitor the reaction by TLC or LCMS until the starting material is fully consumed.

    • Use a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is highly recommended.[4] It serves two purposes: it acts as a catalyst and scavenges the HCl produced, driving the reaction to completion.[2]

    • Implement a "Reverse Quench": After the reaction is complete, allow the mixture to cool. Remove the bulk of the excess POCl₃ under reduced pressure.[2] Then, very slowly and carefully, pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice. This controls the exotherm and minimizes hydrolysis of the product.

Issue 2: Poor Selectivity During Hydrolysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Question: I'm trying to hydrolyze the 2,4-dichloro intermediate to get my target 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one, but I'm getting a mixture of products, including the starting 2,4-dichloro compound, the fully hydrolyzed dione, and possibly the 4-chloro-2-one isomer. How can I improve selectivity for the C4 position?

  • Answer & Analysis: The chlorine atom at the C4 position of the pyrimidine ring is generally more labile and susceptible to nucleophilic substitution than the chlorine at the C2 position. However, achieving high selectivity requires precise control over reaction conditions. Over-hydrolysis or insufficient hydrolysis are the main failure modes.

    • Causality—Reaction Conditions: The rate of hydrolysis is highly dependent on pH, temperature, and reaction time. Using too strong a base (like concentrated NaOH) or heating for too long will lead to the formation of the undesired 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione. Insufficient reaction time or temperature will result in incomplete conversion.

    Recommended Solutions:

    • Controlled pH: Use a mild base for the hydrolysis. A solution of aqueous sodium hydroxide or sodium bicarbonate at a controlled pH (typically between 8-10) is effective.[4] Avoid strongly basic conditions.

    • Temperature Management: Run the reaction at a controlled temperature, often starting at room temperature and gently warming if necessary. Monitor the reaction progress closely by TLC or LCMS.

    • Careful Acidification: Once the reaction has reached optimal conversion, carefully acidify the mixture with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~5-6. This will precipitate your product, which is typically a solid, while keeping the more basic byproducts in solution.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of phosphorus oxychloride (POCl₃) in this reaction?

    • A1: POCl₃ serves as both the chlorinating agent and often as the solvent.[5] It converts the hydroxyl (enol) groups of the pyrimidine ring into chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions. The mechanism involves the formation of a dichlorophosphate ester intermediate, which is then displaced by a chloride ion.

  • Q2: Can I use other chlorinating agents besides POCl₃?

    • A2: While POCl₃ is the most common and effective reagent for this transformation, other reagents like phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can also be used.[6] However, POCl₃ is often preferred due to its liquid state and efficacy. The choice may require re-optimization of the reaction conditions.

  • Q3: My final product is off-color (pink, brown, or black). How can I purify it?

    • A3: The crude product is often a solid and can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[2] If color persists, you can perform a charcoal treatment on the solution before recrystallization. For highly impure samples, column chromatography on silica gel may be necessary.

  • Q4: What are the critical safety precautions when working with POCl₃?

    • A4: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is perfectly dry. Prepare a quenching station (e.g., a bucket of ice) before you start the reaction.

Optimized Reaction Parameters Summary

The following table provides a summary of recommended conditions for the key steps in the synthesis. Note that these are starting points and may require optimization for your specific setup.

ParameterStep 1: DichlorinationStep 2: Selective Hydrolysis
Starting Material 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Key Reagent Phosphorus Oxychloride (POCl₃)Aqueous Sodium Hydroxide (NaOH)
Reagent Equiv. 5-10 equivalents (can act as solvent)1.1 - 1.5 equivalents
Catalyst/Additive N,N-Diisopropylethylamine (DIPEA) (1-2 equiv.)None
Solvent Neat POCl₃ or high-boiling solvent (e.g., Toluene)Water / THF or Dioxane
Temperature 110 - 130 °C25 - 50 °C
Typical Time 4 - 24 hours1 - 6 hours
Workup pH N/A (Quench on ice)Acidify to pH 5-6 to precipitate

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 equivalents). To this suspension, add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) dropwise.[4]

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 12-18 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ via distillation under reduced pressure. Caution: This should be done behind a blast shield in a fume hood.

  • Quenching: Slowly and carefully, pour the cooled, concentrated reaction residue onto a vigorously stirred slurry of crushed ice in a large beaker.

  • Extraction: Once all the ice has melted, extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can be used in the next step without further purification or purified by chromatography if necessary.

Step 2: Synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one

  • Reaction Setup: Dissolve the crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) from the previous step in a suitable solvent like THF or dioxane.

  • Hydrolysis: To this solution, add a 1M aqueous solution of sodium hydroxide (NaOH, 1.2 equivalents) dropwise at room temperature.

  • Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by TLC or LCMS (typically 1-4 hours). Gentle warming to 40-50°C can be applied to drive the reaction to completion if it is sluggish.

  • Precipitation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 5-6 with 1M HCl or acetic acid. A precipitate should form.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then a small amount of cold ethanol. Dry the solid under vacuum to yield the final product, 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one. Recrystallization can be performed if higher purity is required.

Visual Workflow: Troubleshooting Low Yield

G start Problem: Low Yield of Dichloro-Intermediate check_sm TLC/LCMS Analysis: Is Starting Material (SM) present? start->check_sm check_workup TLC/LCMS Analysis: Is SM absent pre-workup, but present post-workup? check_sm->check_workup No incomplete_rxn Root Cause: Incomplete Reaction check_sm->incomplete_rxn Yes hydrolysis Root Cause: Product Hydrolysis During Workup check_workup->hydrolysis Yes sol_temp Solution: Increase Temperature/Time incomplete_rxn->sol_temp sol_base Solution: Add DIPEA as HCl scavenger incomplete_rxn->sol_base sol_quench Solution: Remove excess POCl3 pre-quench hydrolysis->sol_quench sol_reverse_quench Solution: Use reverse quench onto ice hydrolysis->sol_reverse_quench

Caption: Troubleshooting workflow for low yield in the dichlorination step.

References

side reactions in pyrrolopyrimidinone synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolopyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses some of the common initial questions researchers have when undertaking pyrrolopyrimidinone synthesis.

1. What are the most common strategies for synthesizing the pyrrolo[2,3-d]pyrimidinone core?

The synthesis of pyrrolo[2,3-d]pyrimidinones, also known as 7-deazapurines, typically involves the construction of the pyrimidine ring onto a pre-existing pyrrole or the formation of the pyrrole ring from a pyrimidine precursor. Common retrosynthetic strategies are described in chemical reviews.[1] One prevalent method involves the condensation of a 2-amino-pyrrole derivative with a lactam, often activated with an agent like phosphorus oxychloride (POCl₃). Another approach is the reaction of a 6-aminouracil derivative with an α-halo-ketone or a similar electrophile to construct the fused pyrrole ring.[2] More recent methods also include multi-component reactions that can assemble the core in a single step under mild conditions.[2]

2. Why is the choice of starting materials and reagents so critical?

The purity and reactivity of your starting materials can significantly impact the outcome of your synthesis. For instance, some precursors to the pyrrole ring can be prone to oxidation or degradation if not handled and stored correctly.[3] Similarly, the choice of activating agents, bases, and solvents can influence reaction rates, yields, and the formation of side products. It is crucial to use high-purity, and in many cases, anhydrous reagents and solvents to avoid unwanted side reactions such as hydrolysis of activating agents.

3. What are the typical purification methods for pyrrolopyrimidinones?

Purification of pyrrolopyrimidinone derivatives is most commonly achieved using silica gel column chromatography.[3][4] The choice of eluent system will depend on the polarity of the target compound and any impurities present. In some cases, recrystallization can be an effective method for obtaining highly pure crystalline products. For certain derivatives, particularly those produced from fermentation broths, more advanced techniques like macroporous resin adsorption or supramolecular solvent complex extraction may be employed.[5][6]

II. Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Pyrrolopyrimidinone

Question: I am getting a low yield of my target pyrrolopyrimidinone, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?

Answer:

Low yields in pyrrolopyrimidinone synthesis can stem from several factors, ranging from suboptimal reaction conditions to degradation of starting materials. Here’s a systematic approach to troubleshooting this issue:

Causality and Solutions:

  • Incomplete Activation/Cyclization: The key ring-forming step often requires an activating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or phosphorus oxychloride (POCl₃), to facilitate the condensation reaction.[4] If this activation is inefficient, the reaction will stall.

    • Troubleshooting Protocol:

      • Check Reagent Quality: Ensure your activating agent is fresh and has not been degraded by moisture. It is often advisable to use a newly opened bottle or to properly store the reagent under an inert atmosphere.

      • Optimize Stoichiometry: A slight excess of the activating agent may be necessary to drive the reaction to completion. However, a large excess can lead to side reactions. A good starting point is to use 1.1-1.5 equivalents.

      • Temperature Control: Some activation steps require low temperatures (e.g., 0 °C) to prevent decomposition of the activated intermediate, while the subsequent cyclization may require heating (reflux).[4] Carefully control the temperature at each stage of the reaction.

  • Degradation of Starting Materials or Product: The pyrrole ring, in particular, can be sensitive to strongly acidic or oxidizing conditions.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your starting materials are known to be air-sensitive.

      • pH Control: If your reaction conditions are highly acidic, consider using a milder activating agent or adding a non-nucleophilic base to buffer the reaction mixture.

  • Poor Solubility: If your starting materials or intermediates are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Troubleshooting Protocol:

      • Solvent Screening: Experiment with different solvents to find one that provides good solubility for all reactants. Common solvents for these syntheses include dichloromethane (DCM), dioxane, and dimethylformamide (DMF).

      • Temperature Adjustment: Gently heating the reaction mixture (if the reaction chemistry allows) can improve solubility.

Problem 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?

Answer:

The formation of regioisomers is a common challenge, especially when using unsymmetrically substituted precursors. The regioselectivity is determined by which nitrogen atom of the pyrimidine precursor attacks which electrophilic center, or which carbonyl of an unsymmetrical dicarbonyl compound is attacked by the amine.

Causality and Solutions:

  • Steric and Electronic Effects: The regioselectivity of the cyclization is often governed by the steric hindrance and electronic properties of the substituents on the starting materials.

    • Controlling Regioselectivity:

      • Steric Hindrance: A bulky substituent near one of the reactive sites will disfavor reaction at that position. You can leverage this by designing your starting materials accordingly.

      • Electronic Effects: An electron-withdrawing group will make a nearby carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will have the opposite effect.[7]

  • Role of Protecting Groups: The nitrogen of the pyrrole ring is nucleophilic and can compete in reactions, leading to undesired products. Protecting the pyrrole nitrogen with a suitable protecting group can direct the reaction to the desired pathway.

    • Protecting Group Strategy:

      • Choice of Protecting Group: Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl or benzenesulfonyl), are commonly used to reduce the nucleophilicity of the pyrrole nitrogen.[8][9] This can prevent side reactions at the pyrrole nitrogen and improve regioselectivity in subsequent steps.

      • Introduction and Removal: Choose a protecting group that can be introduced and removed under conditions that are compatible with the rest of your synthetic route.[9]

Experimental Protocol: N-Protection of a Pyrrole Precursor

  • Dissolve the pyrrole starting material in an appropriate anhydrous solvent (e.g., THF or DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base , such as sodium hydride (NaH), portion-wise to deprotonate the pyrrole nitrogen.

  • Slowly add the protecting group reagent (e.g., tosyl chloride or benzenesulfonyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Problem 3: Formation of Dimerization or Polymerization Products

Question: I am observing high molecular weight side products in my reaction mixture, suggesting dimerization or polymerization. What causes this and how can I prevent it?

Answer:

Dimerization or polymerization can occur when highly reactive intermediates are generated that can react with themselves or with the starting materials. This is particularly a risk when dealing with activated species or when the desired intramolecular cyclization is slow.

Causality and Solutions:

  • High Concentration: At high concentrations, the probability of intermolecular reactions (leading to dimers and polymers) increases relative to the desired intramolecular reaction.

    • High Dilution Principle:

      • Reduce Concentration: Run the reaction at a lower concentration (high dilution). This can be achieved by using a larger volume of solvent.

      • Slow Addition: If one of the reactants is particularly reactive, add it slowly to the reaction mixture over a period of time using a syringe pump. This keeps the instantaneous concentration of the reactive species low.

  • Excessively Reactive Intermediates: If the activating agent is too harsh or the reaction temperature is too high, the generated intermediate may be too reactive and prone to side reactions.

    • Tuning Reactivity:

      • Milder Reagents: Consider using a milder activating agent.

      • Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity of the intermediates and favor the desired intramolecular cyclization.

III. Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Synthesis of Pyrrolo[2,3-d]pyrimidinones and a Common Side Reaction

G cluster_main Desired Pathway cluster_side Side Reaction: Hydrolysis cluster_start Reactants A 2-Amino-pyrrole Derivative C Pyrrolopyrimidinone A->C Condensation B Activated Lactam B->C D Activated Lactam F Hydrolyzed Lactam D->F Hydrolysis E Water (trace) E->F Start1 2-Amino-pyrrole Start1->A Start2 Lactam Start2->B Start2->D Start3 Activating Agent (e.g., POCl3) Start3->B Start3->D G Start Low Yield of Pyrrolopyrimidinone Q1 Check Reagent Purity & Integrity Start->Q1 A1_1 Use Fresh/Anhydrous Reagents & Solvents Q1->A1_1 Impure/Degraded A1_2 Store Reagents Under Inert Atmosphere Q1->A1_2 Impure/Degraded Q2 Optimize Reaction Conditions Q1->Q2 Reagents OK A1_1->Q2 A1_2->Q2 A2_1 Screen Different Solvents for Better Solubility Q2->A2_1 Incomplete Reaction A2_2 Adjust Temperature (Cooling/Heating) Q2->A2_2 Incomplete Reaction A2_3 Vary Stoichiometry of Activating Agent Q2->A2_3 Incomplete Reaction Q3 Consider Protecting Groups Q2->Q3 Conditions Optimized A2_1->Q3 A2_2->Q3 A2_3->Q3 A3_1 Protect Pyrrole-N to Prevent Side Reactions Q3->A3_1 Regioisomer or Dimer Formation End Improved Yield Q3->End Not Applicable A3_1->End

References

optimization of reaction conditions for pyrrolo[2,3-d]pyrimidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of compounds with significant biological and pharmaceutical relevance, often investigated for their potential as kinase inhibitors and anti-cancer agents.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you navigate the common challenges encountered during the synthesis of pyrrolo[2,3-d]pyrimidin-4-one derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Problem 1: Low Yield of the Desired Pyrrolo[2,3-d]pyrimidin-4-one Product

Question: My cyclization reaction to form the pyrrolo[2,3-d]pyrimidin-4-one is resulting in a low yield. What are the potential causes and how can I optimize the reaction conditions?

Answer: Low yields in the formation of the pyrrolo[2,3-d]pyrimidin-4-one core can stem from several factors, primarily related to the cyclization step. The most common synthetic routes involve the condensation of a substituted aminopyrrole with a reagent that provides the C4-carbonyl and N3-atom of the pyrimidine ring.

Potential Causes & Solutions:

  • Incomplete Cyclization: The intramolecular cyclization may be slow or reversible under your current conditions.

    • Causality: The energy barrier for the cyclization might be too high, or the equilibrium may not favor the product.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature. High-boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate cyclization at elevated temperatures.[4]

      • Choice of Catalyst: The use of a catalyst can significantly improve yields. For instance, a green approach using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol at 50 °C has been reported to give high yields (73-95%) for certain derivatives.[5][6] Acid catalysts like p-toluenesulfonic acid (p-TSA) can also be effective in promoting cyclization.[6]

      • Solvent-Free Conditions: In some cases, performing the reaction under solvent- and catalyst-free conditions via cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters can lead to good yields.[7]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Causality: Reactive intermediates can undergo alternative reaction pathways, such as polymerization or decomposition, especially at high temperatures.

    • Solution:

      • Optimize Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time that maximizes product formation while minimizing byproduct formation.

      • Control of Stoichiometry: Ensure the precise stoichiometry of your reactants. An excess of one reactant might lead to the formation of undesired side products.

  • Poor Solubility of Starting Materials: If the starting materials are not fully dissolved, the reaction will be heterogeneous and slow, leading to lower yields.

    • Causality: Limited contact between reactants in a heterogeneous mixture reduces the reaction rate.

    • Solution:

      • Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of your starting materials. Aprotic polar solvents like DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) are often good choices.

Problem 2: Difficulty in Removing the Protecting Group

Question: I am struggling to deprotect the pyrrole nitrogen (e.g., BOC or SEM group) without affecting other sensitive functional groups in my molecule. What conditions should I use?

Answer: The choice of deprotection strategy is critical and depends on the specific protecting group and the overall stability of your molecule.

Potential Causes & Solutions:

  • Ineffective Deprotection Reagent: The chosen reagent may not be strong enough to cleave the protecting group under the applied conditions.

    • Causality: The protecting group is too stable for the deprotection conditions.

    • Solution:

      • For BOC (tert-Butoxycarbonyl) Group: Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature is the standard procedure. If this is too harsh, milder acidic conditions can be attempted.

      • For SEM (2-(Trimethylsilyl)ethoxymethyl) Group: Deprotection of SEM-protected pyrrolopyrimidines can be challenging. While various methods exist, issues with reproducibility and side reactions are common. A two-step procedure involving treatment with an acid followed by a fluoride source is often employed. However, careful optimization is required to avoid the formation of undesired byproducts.[8]

  • Degradation of the Product: The deprotection conditions may be too harsh, leading to the decomposition of the desired product.

    • Causality: Other functional groups in the molecule are sensitive to the deprotection reagents (e.g., acid-labile esters or ethers).

    • Solution:

      • Milder Conditions: Explore milder deprotection methods. For example, for acid-sensitive substrates, enzymatic deprotection or catalytic hydrogenation (if applicable) could be alternatives.

      • Screening Different Reagents and Conditions: Systematically screen different acids, temperatures, and reaction times to find a balance between efficient deprotection and minimal product degradation.

Problem 3: Formation of Impurities and Purification Challenges

Question: My reaction mixture contains several impurities that are difficult to separate from the final product. What are the likely impurities and how can I improve the purification process?

Answer: The formation of closely related impurities is a common challenge in heterocyclic synthesis. Effective purification relies on understanding the potential side products and selecting the appropriate chromatographic conditions.

Potential Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials are a common impurity.

    • Solution: Drive the reaction to completion by optimizing reaction time, temperature, or catalyst loading. Monitor the reaction by TLC or LC-MS.

  • Formation of Isomers or Regioisomers: Depending on the substitution pattern of the starting materials, the formation of isomeric products is possible.

    • Causality: Lack of regioselectivity in the cyclization step.

    • Solution:

      • Directing Groups: The presence of specific functional groups on the starting materials can direct the cyclization to favor one regioisomer.

      • Chromatographic Separation: High-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system may be required to separate isomers.

  • Byproducts from Side Reactions: As mentioned earlier, side reactions can generate a variety of impurities.

    • Solution:

      • Purification Strategy: Silica gel column chromatography is the most common method for purification.[9][10] A systematic screening of solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) is crucial.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the pyrrolo[2,3-d]pyrimidin-4-one core?

A1: The synthesis often starts with a substituted 2-aminopyrrole derivative. For example, 2-amino-1H-pyrrole-3-carbonitriles or 2-amino-1H-pyrrole-3-carboxamides are common precursors.[4][7] These are then reacted with reagents like formic acid, triethyl orthoformate, or other one-carbon synthons to form the pyrimidinone ring.[4][7] Another approach involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.[5][6]

Q2: What is the role of a catalyst in the cyclization reaction?

A2: A catalyst can play several roles in the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones. It can lower the activation energy of the cyclization step, thereby increasing the reaction rate and allowing the reaction to proceed under milder conditions. For example, in some syntheses, tetra-n-butylammonium bromide (TBAB) has been shown to be an effective catalyst, leading to high yields in shorter reaction times.[5][6] In other cases, metal catalysts like Gold(III) chloride have been used to catalyze cyclization reactions.[11]

Q3: Are there any "green" or environmentally friendly methods for this synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some reported "green" approaches include:

  • Solvent-free reactions: Performing the reaction without a solvent can reduce waste and simplify workup.[7]

  • Catalysis in green solvents: Using environmentally benign solvents like ethanol in combination with a catalyst can be a greener alternative to traditional organic solvents.[5][6]

  • One-pot, multi-component reactions: These reactions improve efficiency and reduce waste by combining multiple synthetic steps into a single operation.[5][6]

Q4: How can I introduce substituents at different positions of the pyrrolo[2,3-d]pyrimidin-4-one scaffold?

A4: Substituents can be introduced either by using appropriately substituted starting materials or by post-synthetic modification of the heterocyclic core.

  • From Starting Materials: The choice of substituted aminopyrroles and condensation partners will determine the substitution pattern on the final product.

  • Post-Synthetic Modification: The pyrrolo[2,3-d]pyrimidin-4-one core can be further functionalized. For instance, the 4-oxo group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl3), which can then be displaced by various nucleophiles to introduce diversity at this position.[4][12] Halogenation at other positions followed by cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) is also a common strategy for diversification.[10]

Experimental Protocols

General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones via Cyclocondensation

This protocol is a generalized example and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-amino-1H-pyrrole-3-carboxamide derivative (1.0 equivalent).

  • Reagent Addition: Add triethyl orthoformate (1.5 to 3.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 120-140 °C) with vigorous stirring. The reaction can be performed neat or in a high-boiling solvent like DMF.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired pyrrolo[2,3-d]pyrimidin-4-one.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneDMF1201245
2p-TSA (10)DMF120675
3TBAB (5)Ethanol501.590[5][6]
4NoneNeat140860[7]

Visualization

General Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Product 2-Aminopyrrole Derivative 2-Aminopyrrole Derivative Cyclization Cyclization 2-Aminopyrrole Derivative->Cyclization Condensation Partner Condensation Partner Condensation Partner->Cyclization Workup Workup Cyclization->Workup Reaction Mixture Purification Purification Workup->Purification Crude Product Pyrrolo[2,3-d]pyrimidin-4-one Pyrrolo[2,3-d]pyrimidin-4-one Purification->Pyrrolo[2,3-d]pyrimidin-4-one Pure Product

Caption: A generalized workflow for the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones.

Troubleshooting Logic for Low Yield

G Low Yield Low Yield Incomplete Cyclization Incomplete Cyclization Low Yield->Incomplete Cyclization Side Reactions Side Reactions Low Yield->Side Reactions Poor Solubility Poor Solubility Low Yield->Poor Solubility Increase Temperature Increase Temperature Incomplete Cyclization->Increase Temperature Add Catalyst Add Catalyst Incomplete Cyclization->Add Catalyst Optimize Reaction Time Optimize Reaction Time Side Reactions->Optimize Reaction Time Control Stoichiometry Control Stoichiometry Side Reactions->Control Stoichiometry Solvent Screening Solvent Screening Poor Solubility->Solvent Screening

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Low Solubility of 2-Chloro-Pyrrolopyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-pyrrolopyrimidinone derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this class of compounds: low aqueous solubility. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying principles, empowering you to make informed decisions in your experimental design.

The pyrrolopyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with potent biological activity. However, the inherent aromaticity and presence of a chloro-substituent frequently contribute to high lipophilicity and poor aqueous solubility, posing significant hurdles for in vitro assays, formulation development, and ultimately, bioavailability. This guide provides a systematic approach to diagnosing and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-chloro-pyrrolopyrimidinone derivatives consistently showing low solubility in aqueous buffers?

A1: The low solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. The fused heterocyclic ring system is largely planar and aromatic, leading to strong intermolecular π-π stacking interactions in the solid state. These strong crystal lattice forces require significant energy to overcome during dissolution. Furthermore, the chloro-substituent enhances the lipophilicity ("greasiness") of the molecule, reducing its affinity for polar aqueous environments.[1]

Q2: I observed precipitation of my compound when diluting a DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This is a classic sign of a compound "crashing out" of solution. While your 2-chloro-pyrrolopyrimidinone derivative may be highly soluble in a polar aprotic solvent like DMSO, this is a supersaturated state. When this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment abruptly changes. The compound, now in a medium in which it is poorly soluble, rapidly exceeds its solubility limit and precipitates.[1]

Q3: Can I simply increase the percentage of DMSO in my final assay to keep the compound dissolved?

A3: While technically feasible, this approach should be used with extreme caution. High concentrations of organic co-solvents like DMSO can significantly impact biological assays. They can denature proteins, disrupt cell membranes, and directly inhibit or activate enzymes, leading to false-positive or false-negative results. It is crucial to determine the maximum tolerable DMSO concentration for your specific assay system and to always include appropriate vehicle controls.

Troubleshooting Guides: A Step-by-Step Approach to Enhancing Solubility

When encountering solubility issues, a systematic, multi-pronged approach is most effective. Below are detailed troubleshooting guides, starting with simple adjustments and progressing to more advanced formulation strategies.

Phase 1: Initial Solvent and pH Optimization

This initial phase focuses on simple modifications to the solvent environment that can often yield significant improvements in solubility without complex reformulations.

The Principle: Many heterocyclic compounds, including pyrrolopyrimidinones, have nitrogen atoms that can be protonated, making them weakly basic. By adjusting the pH of the aqueous buffer to be below the compound's pKa, you can ionize the molecule.[2][3] This charged species will have a much higher affinity for polar water molecules, thereby increasing solubility.[4][5]

Experimental Protocol:

  • Determine the pKa: If not known, use computational tools (e.g., MarvinSketch, ChemDraw) to predict the pKa of the most basic nitrogen atom in your pyrrolopyrimidinone core.

  • Prepare a pH Range of Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate, phosphate) with pH values ranging from 2 units below the predicted pKa up to a physiologically relevant pH of 7.4.

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of each prepared buffer (e.g., 198 µL).[1]

    • Seal the plate and shake for 1-2 hours at room temperature.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm). A higher reading indicates greater precipitation.

    • Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

Expected Outcome: You should observe a trend of decreasing precipitation (and thus higher solubility) as the pH of the buffer decreases.

Phase 2: Utilizing Solubilizing Excipients

If pH modification is insufficient or incompatible with your experimental system, the next step is to introduce solubilizing agents.

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This "less polar" environment is more favorable for lipophilic compounds, thereby increasing their solubility.[8]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG-400)

  • Glycerol

Experimental Protocol:

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions with varying percentages of a co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v PEG-400 in PBS).

  • Solubility Assessment: Repeat the kinetic solubility assay described in section 1.1, using these co-solvent mixtures instead of the different pH buffers.

  • Assay Compatibility Check: Crucially, run parallel experiments to determine the impact of each co-solvent concentration on your biological assay's performance (e.g., enzyme activity, cell viability).

Data Summary: Co-solvent Effects

Co-solventTypical Concentration RangeAdvantagesPotential Issues
PEG-4005-30%Good solubilizing power, low toxicityCan be viscous at high concentrations
Ethanol1-10%Effective, readily availableCan cause protein denaturation, cell toxicity
Propylene Glycol5-25%Good safety profileLess effective for highly lipophilic compounds

The Principle: Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a non-polar (lipophilic) tail. At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[9] The lipophilic tails form a core that can encapsulate your poorly soluble 2-chloro-pyrrolopyrimidinone derivative, while the hydrophilic heads interface with the aqueous environment, effectively creating a soluble nanoparticle.[10][11]

Common Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

  • Solutol® HS 15

Experimental Protocol:

  • Prepare Surfactant Solutions: Prepare solutions of various surfactants in your assay buffer at concentrations above their known CMC (typically in the range of 0.05-1.0%).

  • Solubility Assessment: Perform the kinetic solubility assay as previously described, using the surfactant solutions.

  • Biological Interference: Surfactants can be biologically active. It is essential to test their effect on your assay system to rule out any interference.

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can form inclusion complexes by encapsulating the lipophilic 2-chloro-pyrrolopyrimidinone molecule within their cavity, thereby increasing its apparent water solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Experimental Protocol:

  • Prepare Cyclodextrin Solutions: Dissolve varying concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v) in your aqueous buffer.

  • Complex Formation:

    • Add your compound (from a DMSO stock) to the cyclodextrin solutions.

    • Alternatively, for a more robust formulation, use a co-evaporation method: dissolve both the compound and cyclodextrin in a suitable solvent system (e.g., methanol/water), then evaporate the solvent to leave a solid powder of the complex. This powder can then be reconstituted in the aqueous buffer.[12]

  • Solubility and Assay Compatibility Testing: Perform the standard solubility and assay compatibility tests.

Workflow for Solubility Enhancement

G cluster_0 Phase 1: Initial Optimization cluster_1 Phase 2: Excipient Screening cluster_2 Phase 3: Advanced Formulation start Low Solubility Observed ph_adjust pH Adjustment (for ionizable compounds) start->ph_adjust cosolvents Co-solvents (e.g., PEG-400, PG) ph_adjust->cosolvents If insufficient surfactants Surfactants (e.g., Tween 80) cosolvents->surfactants If insufficient cyclodextrins Cyclodextrins (e.g., HP-β-CD) surfactants->cyclodextrins If insufficient solid_disp Solid Dispersion cyclodextrins->solid_disp For solid dosage forms end_node Solubility Achieved nanosusp Nanosuspension solid_disp->nanosusp Alternative prodrug Prodrug Synthesis nanosusp->prodrug For fundamental change prodrug->end_node

Caption: A systematic workflow for troubleshooting low solubility.

Phase 3: Advanced Formulation Strategies

For particularly challenging compounds or when developing formulations for in vivo studies, more advanced techniques may be necessary. These often require specialized equipment and expertise.

The Principle: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[17][18][19] This technique prevents the drug from forming a crystal lattice, keeping it in a higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate.[20][21]

Methodology (Solvent Evaporation Technique):

  • Component Selection: Choose a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a Eudragit® polymer).

  • Dissolution: Dissolve both your 2-chloro-pyrrolopyrimidinone derivative and the polymer in a common volatile organic solvent (e.g., methanol, acetone).

  • Solvent Removal: Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film.

  • Milling and Sieving: Scrape the resulting solid, then mill and sieve it to obtain a fine, uniform powder.[17]

  • Characterization: The resulting powder should be characterized (e.g., by DSC and XRD) to confirm the amorphous nature of the dispersed drug. This powder can then be dissolved in aqueous media for experiments.

The Principle: Nanosuspension technology involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[10][22][23] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in the dissolution rate.[24][25]

Methodology (High-Pressure Homogenization):

  • Pre-suspension: Disperse the micronized drug powder in an aqueous solution containing stabilizers (surfactants and/or polymers).

  • Homogenization: Force this suspension through a high-pressure homogenizer at pressures up to 1500 bar for multiple cycles.[24] The high shear forces and cavitation effects break down the drug crystals into nanoparticles.

  • Particle Size Analysis: The resulting nanosuspension must be analyzed using techniques like dynamic light scattering (DLS) to confirm the particle size distribution.

Logical Relationship of Solubility Enhancement Techniques

G cluster_0 Physicochemical Modification cluster_1 Physical Form Modification cluster_2 Chemical Structure Modification pH Adjustment pH Adjustment Increased Solubility Increased Solubility pH Adjustment->Increased Solubility Co-solvents Co-solvents Co-solvents->Increased Solubility Surfactants Surfactants Surfactants->Increased Solubility Cyclodextrins Cyclodextrins Cyclodextrins->Increased Solubility Solid Dispersion Solid Dispersion Amorphous State Increased Surface Area Solid Dispersion:f0->Increased Solubility Increased Dissolution Rate Increased Dissolution Rate Solid Dispersion:f1->Increased Dissolution Rate Nanosuspension Nanosuspension Increased Surface Area Increased Saturation Solubility Nanosuspension:f1->Increased Solubility Nanosuspension:f0->Increased Dissolution Rate Prodrug Approach Prodrug Approach Attach Solubilizing Group Cleaved in vivo Prodrug Approach:f0->Increased Solubility

Caption: Interplay of different solubility enhancement strategies.

The Principle: This chemical modification strategy involves covalently attaching a hydrophilic promoiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) to a functional group on the parent drug.[23][26] The resulting prodrug has significantly higher aqueous solubility.[27][28] This approach is designed for the prodrug to be cleaved in vivo, releasing the active parent drug at the site of action.[29]

This is a synthetic chemistry effort and represents a significant modification of the new chemical entity (NCE). It is typically considered during lead optimization in a drug discovery program.

Concluding Remarks

Troubleshooting the low solubility of 2-chloro-pyrrolopyrimidinone derivatives requires a logical and empirical approach. By systematically evaluating the strategies outlined in this guide—from simple pH adjustments to advanced formulation techniques like solid dispersions and nanosuspensions—researchers can successfully overcome these challenges. Always remember to validate the compatibility of any chosen method with your specific biological assay to ensure the integrity of your results.

References

Technical Support Center: Overcoming Challenges in the Purification of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic intermediate. As a Senior Application Scientist, I understand that the successful purification of this molecule is critical for the integrity of your downstream applications. This resource synthesizes technical knowledge with practical, field-tested advice to help you navigate the common challenges encountered during the purification of this compound and its tautomer, 2-chloro-4-hydroxy-pyrrolo[2,3-d]pyrimidine.

The pyrrolo[2,3-d]pyrimidine scaffold is a key component in many pharmaceutical agents, making the purity of its derivatives paramount.[1] The unique electronic and structural properties of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one can present specific purification hurdles. This guide provides a structured approach to troubleshooting these issues, ensuring you can achieve the desired purity and yield for your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one in a question-and-answer format.

Issue 1: Low Recovery After Aqueous Work-up

Question: I am experiencing significant loss of my product during the aqueous work-up after synthesis. What could be the cause and how can I mitigate this?

Answer: This is a common issue and is often related to the amphoteric nature of the 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one scaffold. The molecule possesses both acidic (N-H of the pyrrole and potentially the 4-hydroxy tautomer) and basic (pyrimidine nitrogens) sites.

  • Causality: During aqueous work-up, particularly if the pH is not carefully controlled, your compound can be partially or fully soluble in either acidic or basic aqueous layers. For instance, in a highly basic solution, the pyrrole N-H or the 4-hydroxy group can be deprotonated, forming a salt that is soluble in the aqueous phase. Conversely, in a strongly acidic solution, the pyrimidine nitrogens can be protonated, also leading to aqueous solubility.

  • Recommended Protocol:

    • Neutralization: After quenching your reaction, carefully adjust the pH of the aqueous solution to a neutral range (pH 6-8) using a saturated solution of a mild base like sodium bicarbonate or a dilute acid like 1M HCl.

    • Extraction with an Appropriate Solvent: Use a moderately polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL for a 100 mL aqueous layer) to ensure complete recovery of the product from the aqueous phase.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove any remaining water and some water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: Difficulty in Removing Polar Impurities by Column Chromatography

Question: My crude product shows a baseline spot or significant streaking on the TLC plate, and I'm struggling to separate these polar impurities using silica gel chromatography. What are my options?

Answer: The presence of highly polar impurities is a frequent challenge, often arising from starting materials, byproducts of the chlorination reaction, or degradation of the target compound.

  • Causality: These impurities could be unreacted starting material (e.g., a dihydroxy-pyrrolo[2,3-d]pyrimidine), hydrolyzed product (where the chloro group is replaced by a hydroxyl group), or salts formed during the reaction or work-up. These compounds have a strong affinity for the silica gel, leading to poor separation.

  • Troubleshooting Strategies:

    • Strategy 1: Modifying the Mobile Phase

      • Increase Polarity Gradually: Start with a less polar solvent system and gradually increase the polarity. For example, begin with 100% dichloromethane and incrementally add methanol.

      • Use a Modifier: Add a small amount of an acid or base to the mobile phase to suppress the ionization of your compound and the impurities.

        • Acidic Modifier: Adding 0.1-1% acetic acid or formic acid can help to protonate basic impurities, reducing their interaction with the silica.

        • Basic Modifier: Adding 0.1-1% triethylamine or pyridine can help to deprotonate acidic impurities and the silica surface itself, improving elution.

    • Strategy 2: Alternative Chromatography Techniques

      • Reverse-Phase Chromatography: If the impurities are significantly more polar than your product, reverse-phase chromatography (C18 silica) can be highly effective. The polar impurities will elute first, followed by your less polar product. A common mobile phase is a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

      • Alumina Chromatography: For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.

    • Strategy 3: Pre-purification Steps

      • Recrystallization: If your crude product is solid, recrystallization can be a powerful method to remove impurities with different solubility profiles.

      • Liquid-Liquid Extraction: Perform an acid-base extraction to remove acidic or basic impurities before chromatography.

Issue 3: Product Degradation on Silica Gel Column

Question: I suspect my product is degrading on the silica gel column, as I see new spots appearing on the TLC of the collected fractions and my overall yield is low. How can I prevent this?

Answer: 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one, like many chlorinated heterocycles, can be susceptible to hydrolysis or other reactions on the acidic surface of silica gel.

  • Causality: The silica gel surface is acidic and contains water, which can promote the hydrolysis of the chloro group to a hydroxyl group, resulting in the formation of a dihydroxy-pyrrolo[2,3-d]pyrimidine.

  • Recommended Protocols:

    • Deactivate the Silica Gel:

      • Prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine.

      • Pack the column with this slurry.

      • This neutralizes the acidic sites on the silica gel, minimizing degradation.

    • Use an Alternative Stationary Phase:

      • Neutral Alumina: As mentioned before, neutral alumina is less acidic than silica and can be a good alternative.

      • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be used for the purification of acid-sensitive compounds.

    • Minimize Contact Time:

      • Use a shorter, wider column and a slightly higher flow rate to reduce the time your compound spends on the column.

      • Dry load your sample onto a small amount of silica to ensure a tight band at the start of the chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one?

A1: In the solid state and in most organic solvents, the compound is expected to exist predominantly in the 4-oxo form (a lactam). However, in protic solvents or under certain pH conditions, it can exist in equilibrium with its 4-hydroxy tautomer (a lactim). This tautomerism can influence its reactivity and solubility.

Q2: What are the best solvent systems for recrystallizing 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one?

A2: The choice of solvent will depend on the impurities present. Here are some suggested starting points:

  • For removing less polar impurities: A mixture of ethanol and water, or isopropanol.

  • For removing more polar impurities: Toluene or a mixture of ethyl acetate and hexanes.

  • General purpose: Acetonitrile or methanol.

Always perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for confirming the purity of your 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one:

  • Thin-Layer Chromatography (TLC): Use at least two different solvent systems to ensure there are no co-eluting impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A purity of >95% is generally considered good for research purposes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help to identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q4: My purified product is a colored solid. Is this normal?

A4: While a pure compound is often white or off-white, it is not uncommon for heterocyclic compounds to have some color due to the presence of minor, highly colored impurities. If the purity is confirmed to be high by HPLC and NMR, a slight coloration may be acceptable for many applications. If a completely colorless product is required, you can try treating a solution of the compound with activated charcoal followed by filtration through Celite®.

Data & Protocols

Table 1: Recommended Purification Strategies
ChallengeRecommended TechniqueKey ParametersExpected Outcome
Broad range of impurities Silica Gel Column ChromatographyGradient elution (e.g., 0-10% Methanol in Dichloromethane)Purity >95%
Highly polar impurities Reverse-Phase HPLCGradient elution (e.g., 10-90% Acetonitrile in Water with 0.1% Formic Acid)Purity >98%
Thermally stable impurities RecrystallizationSolvent selection based on solubility tests (e.g., Ethanol/Water, Toluene)High purity crystalline solid
Acid-sensitive product Neutral Alumina ChromatographySimilar mobile phases to silica gel chromatographyMinimized product degradation
Protocol 1: Standard Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane or ethyl acetate). If the solubility is low, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., start with 100% dichloromethane and gradually increase the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent. You may need to use a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble).

  • Dissolution: In a larger flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. You can then place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Workflow for Purification Method Selection

PurificationWorkflow start Crude Product Analysis (TLC/LCMS) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No is_pure_after_rx Is the product pure? recrystallize->is_pure_after_rx is_pure_after_rx->column_chrom No end Pure Product is_pure_after_rx->end Yes impurity_profile Assess Impurity Profile column_chrom->impurity_profile polar_impurities Use Reverse-Phase Chromatography impurity_profile->polar_impurities Highly Polar nonpolar_impurities Use Normal-Phase (Silica/Alumina) Chromatography impurity_profile->nonpolar_impurities Non-Polar/ Similar Polarity polar_impurities->end degradation Product degradation on silica? nonpolar_impurities->degradation neutral_alumina Use Neutral Alumina or Deactivated Silica degradation->neutral_alumina Yes degradation->end No neutral_alumina->end

Caption: Decision tree for selecting an appropriate purification method.

References

Technical Support Center: Refining Spectroscopic Analysis of Substituted Pyrrolopyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of substituted pyrrolopyrimidinones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the characterization of this important class of heterocyclic compounds. Here, we move beyond simple data acquisition to address the nuances of spectral interpretation and troubleshooting, ensuring the integrity and accuracy of your structural elucidation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the spectroscopic analysis of pyrrolopyrimidinone derivatives.

Q1: My ¹H NMR spectrum shows broad peaks for my pyrrolopyrimidinone sample. What are the likely causes and solutions?

A1: Broad peaks in an ¹H NMR spectrum can be frustrating and may obscure important coupling information. Several factors can contribute to this issue:

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for sharp signals. If the spectrometer's shims are not properly adjusted for your sample, it can lead to significant peak broadening.

    • Solution: Re-shim the instrument, particularly the Z1 and Z2 gradients, until the lock signal is optimized. If you are unsure, consult your instrument manager. Using a standard sample can help determine if the issue is with the sample or the instrument's shimming.[1][2]

  • Compound Aggregation/Poor Solubility: Pyrrolopyrimidinones, especially those with planar aromatic substituents, can aggregate at higher concentrations, leading to broader signals. Poor solubility results in a non-homogeneous solution, which also broadens peaks.

    • Solution: Try acquiring the spectrum at a lower concentration. If solubility is an issue, consider using a different deuterated solvent in which your compound is more soluble, such as DMSO-d₆ or Methanol-d₄.[1] Warming the sample (if the compound is stable) can also improve solubility and reduce aggregation.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination from a preceding reaction step is suspected, purifying the sample again via column chromatography or recrystallization may be necessary.

  • Chemical Exchange: Protons on nitrogen atoms (N-H) can undergo chemical exchange with residual water or other exchangeable protons in the solvent. This can lead to broad signals for the N-H proton and adjacent protons.

    • Solution: To confirm an N-H proton, add a drop of D₂O to your NMR tube and re-acquire the spectrum. The N-H peak should disappear or significantly diminish due to deuterium exchange.[1]

Q2: I am observing unexpected or inconsistent M+H⁺ peaks in my ESI-MS data for a series of pyrrolopyrimidinone analogs. Why might this be happening?

A2: Electrospray Ionization Mass Spectrometry (ESI-MS) is highly sensitive to the sample matrix and experimental conditions. Inconsistent molecular ion peaks can often be attributed to:

  • Matrix Effects: Co-eluting compounds from your sample or the mobile phase can suppress or, less commonly, enhance the ionization of your target analyte.[3][4][5] This can lead to a weak or absent molecular ion peak.

    • Solution: Improve chromatographic separation to ensure your compound elutes in a clean region of the chromatogram. Diluting the sample can sometimes mitigate suppression effects.[6] Using an internal standard, especially a stable isotope-labeled version of your analyte, is the most robust way to correct for matrix effects.[7]

  • In-source Fragmentation or Adduct Formation: The energy in the ESI source can sometimes be high enough to cause fragmentation of the molecular ion. Conversely, your compound might be forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+CH₃CN+H]⁺), leading to peaks other than the expected [M+H]⁺.

    • Solution: Optimize the ESI source parameters, such as the capillary voltage and cone voltage, to minimize in-source fragmentation. Review your entire spectrum for peaks corresponding to common adducts. If adducts are prevalent, ensure your mobile phase and sample are free from extraneous salts.

Q3: The carbonyl (C=O) stretch in the FT-IR spectrum of my pyrrolopyrimidinone is shifted from the expected region. What does this indicate?

A3: The position of the carbonyl stretching frequency is highly sensitive to the electronic and structural environment of the C=O group.[8] For a lactam within the pyrrolopyrimidinone core, the expected frequency is typically in the range of 1650-1700 cm⁻¹. Deviations can be informative:

  • Conjugation: If the carbonyl group is part of a larger conjugated π-system, its stretching frequency will be lower (shifted to the right) due to the decreased double-bond character of the C=O bond.

  • Ring Strain: For bicyclic systems, ring strain can influence the C=O frequency. Generally, increased strain in the ring system will shift the carbonyl absorption to a higher wavenumber (to the left).

  • Intermolecular Hydrogen Bonding: In the solid state (e.g., KBr pellet) or in concentrated solutions, intermolecular hydrogen bonding between the C=O and an N-H group of another molecule can lower the C=O stretching frequency.

  • Solvent Effects: The polarity of the solvent used for analysis can influence the carbonyl peak position.[9][10][11] More polar solvents can stabilize the polarized form of the carbonyl group, leading to a slight decrease in the stretching frequency.

Section 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common issues with specific spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Pyrrolopyrimidinones often contain multiple aromatic or heteroaromatic rings, leading to a crowded aromatic region (typically δ 6.5-8.5 ppm) where signals can overlap, making assignment and coupling analysis difficult.[12][13]

Troubleshooting Workflow:

start Overlapping Aromatic Signals change_solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->change_solvent Different solvent-induced shifts? higher_field Use a Higher Field Spectrometer (e.g., 400 MHz to 600 MHz) change_solvent->higher_field Still overlapping? cosy Perform 2D NMR: ¹H-¹H COSY higher_field->cosy Need to identify J-coupled protons? hsqc Perform 2D NMR: ¹H-¹³C HSQC/HMBC cosy->hsqc Need to correlate protons to carbons? result Unambiguous Signal Assignment hsqc->result

Caption: Workflow for resolving overlapping NMR signals.

Step-by-Step Protocol:

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Switching from a common solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ can induce differential shifts in your aromatic protons, often resolving overlaps.[1]

  • Increase Magnetic Field Strength: If available, re-run the sample on a higher field NMR spectrometer (e.g., move from a 400 MHz to a 600 MHz instrument). The increased spectral dispersion at higher fields will spread out the signals, often resolving multiplets.

  • Utilize 2D NMR Spectroscopy:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum will connect protons that are on adjacent carbons, allowing you to trace out spin systems within your aromatic rings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning proton signals to specific positions on the rings if the carbon signals are resolved.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for piecing together the entire molecular structure, especially for connecting different ring systems or linking substituents to the core.

The following table provides typical chemical shift ranges for the core structure. Note that these values can be significantly influenced by substituents.

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
Pyrrole C2-H~7.0 - 7.5~145 - 150Often a singlet or doublet depending on C3 substitution.
Pyrrole C3-H~6.5 - 7.0~100 - 110Can be influenced by electron-donating/withdrawing groups.
Pyrimidinone C4=O-~158 - 162Carbonyl carbon, a key quaternary signal.[12]
Pyrimidinone C5-H~8.0 - 8.5~150 - 155Often the most downfield proton on the core.
Pyrimidinone C6-H~8.5 - 9.0~155 - 160Highly dependent on the presence of an aza group.
Mass Spectrometry (MS)

Understanding the fragmentation of your pyrrolopyrimidinone can provide valuable structural confirmation. The fused heterocyclic system often leads to characteristic fragmentation pathways.

General Fragmentation Principles:

  • Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd molecular weight. Pyrrolopyrimidinones have at least three nitrogens, so an odd molecular weight is expected for the parent compound (assuming no other odd-numbered elements).[14][15][16]

  • Stability of Fragments: Fragmentation pathways that lead to stable neutral losses (e.g., CO, HCN) or stable charged fragments (e.g., resonance-stabilized cations) are generally favored.[14]

Troubleshooting Workflow for Fragmentation Analysis:

start Unassigned Fragments in MS hrms Obtain High-Resolution MS (HRMS) start->hrms propose_formula Propose Elemental Formulas for Fragments hrms->propose_formula Accurate Mass Data pathways Postulate Logical Fragmentation Pathways (e.g., loss of CO, side-chain cleavage) propose_formula->pathways msms Perform MS/MS on Molecular Ion pathways->msms Need confirmation? result Structurally Significant Fragments Identified pathways->result Pathways are clear confirm Confirm Pathways with Daughter Scans msms->confirm confirm->result

References

addressing off-target effects of pyrrolopyrimidinone-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Off-Target Effects

Welcome to the technical support center for researchers utilizing pyrrolopyrimidinone-based inhibitors. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource grounded in scientific expertise to help you navigate the complexities of your experiments. This guide is designed to address the common and often confounding issue of off-target effects, ensuring the integrity and accuracy of your research.

Pyrrolopyrimidinone scaffolds are prevalent in kinase inhibitor design, frequently targeting the ATP-binding pocket.[1][2] Due to the conserved nature of this pocket across the human kinome, achieving absolute specificity is a significant challenge, making a thorough understanding of off-target effects crucial for accurate data interpretation.[3][4] Unintended interactions can lead to misleading results, cellular toxicity, or the activation of paradoxical signaling pathways.[3][5][6]

This center provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and the rationale behind strategic experimental design.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding off-target effects in the context of pyrrolopyrimidinone-based inhibitors.

Q1: What are off-target effects and why are they a particular concern for pyrrolopyrimidinone-based kinase inhibitors?

A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target.[7] For kinase inhibitors with a pyrrolopyrimidinone core, which are often designed as ATP-competitive inhibitors, the risk of off-target binding is elevated. This is because the ATP-binding site, which these inhibitors target, shares a high degree of structural similarity across the more than 500 kinases in the human kinome.[4] This promiscuity can lead to the modulation of unintended signaling pathways, resulting in cellular toxicity, misinterpreted experimental outcomes, and potential adverse effects in a clinical setting.[3][8]

Q2: My inhibitor is potent in a biochemical (enzymatic) assay but shows significantly lower efficacy in my cell-based assays. What could be the cause?

A2: This is a common and multifaceted issue. Several factors could be at play:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties of the compound can influence its permeability.[9]

  • High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations that are lower than physiological intracellular levels (1-10 mM). In the cell, the high concentration of endogenous ATP can outcompete the inhibitor for binding to the target kinase, reducing its apparent potency.[5][10]

  • Compound Instability or Metabolism: The inhibitor may be unstable in the cell culture media or rapidly metabolized by the cells into an inactive form.[9]

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein.

Q3: How can I proactively assess the selectivity of my novel pyrrolopyrimidinone inhibitor?

A3: Proactive screening is a critical step to characterize a new compound before extensive cellular studies.[11] The most direct method is kinome-wide profiling . This involves screening your inhibitor against a large panel of purified kinases (often >400) at a fixed concentration (e.g., 1 µM) to identify potential off-targets.[3] Companies and core facilities offer these services, providing a selectivity profile that can guide your experimental design and help interpret unexpected results.[12] Additionally, computational or in silico models can predict potential off-target interactions based on the inhibitor's structure, though these predictions require experimental validation.[11][13]

Troubleshooting Guide: Addressing Specific Experimental Issues

This guide provides structured action plans for common problems encountered during experiments with pyrrolopyrimidinone inhibitors.

Scenario 1: An Unexpected or Paradoxical Phenotype is Observed

You treat your cells with an inhibitor targeting Kinase A, but you observe a phenotype that is not consistent with the known function of Kinase A. For example, an inhibitor of a pro-proliferative kinase unexpectedly enhances cell survival.

Logical Workflow for Investigating Unexpected Phenotypes

G start Unexpected Phenotype Observed q1 Is On-Target Engagement Confirmed? start->q1 a1_cetsa ACTION: Perform Target Engagement Assay (e.g., CETSA, Western Blot) q1->a1_cetsa No q3 Is Phenotype Rescued by Target-Resistant Mutant? q1->q3 Yes q2 Target Engaged? a1_cetsa->q2 a2_no OUTCOME: Phenotype is likely artifactual or target is not expressed/active. Re-evaluate cell model. q2->a2_no No q2->q3 Yes a3_rescue ACTION: Perform Rescue Experiment q3->a3_rescue No a3_yes OUTCOME: Phenotype is On-Target. Investigate paradoxical signaling or pathway adaptation. q3->a3_yes Yes a4_offtarget ACTION: Characterize Off-Targets q3->a4_offtarget No a3_rescue->q3 a4_kinome Kinome Profiling a4_offtarget->a4_kinome a4_proteomics Phosphoproteomics a4_offtarget->a4_proteomics

Caption: Workflow for diagnosing unexpected experimental results.

Recommended Action Plan
  • Confirm On-Target Engagement in Cells: First, verify that your inhibitor is binding to its intended target at the concentrations used in your experiment.[11] A Cellular Thermal Shift Assay (CETSA) is an excellent method for this. Alternatively, a Western blot showing decreased phosphorylation of a direct, validated substrate of your target kinase can serve as a proxy for target engagement.[9]

  • Perform a Rescue Experiment: This is a gold-standard experiment to distinguish on- from off-target effects.[8][9] Introduce a version of the target kinase that has been mutated to be resistant to the inhibitor. If the phenotype is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism. If the phenotype persists, it is likely caused by an off-target interaction.

  • Use a Structurally Unrelated Inhibitor: Test an inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of the same target.[8][9] If this second inhibitor reproduces the same phenotype, it strengthens the case for an on-target effect.

  • Identify Potential Off-Targets: If the evidence points to an off-target effect, the next step is identification.

    • Kinome Profiling: Screen the inhibitor against a large panel of kinases to identify other potential targets.[3]

    • Phosphoproteomics: Use mass spectrometry-based phosphoproteomics for an unbiased, global view of kinase inhibition within the cell. This can reveal entire signaling pathways that are unexpectedly modulated by your compound.[8]

Scenario 2: High Cytotoxicity Observed at Effective Concentrations

You find that the concentration of inhibitor required to achieve the desired on-target effect also causes significant cell death or loss of viability.

Recommended Action Plan
  • Refine the Dose-Response Curve: Perform a detailed dose-response curve for both the on-target effect (e.g., substrate phosphorylation) and cytotoxicity (e.g., using an MTT or CellTiter-Glo assay).[3] Determine if there is a therapeutic window where on-target inhibition can be achieved without significant toxicity.

  • Investigate Off-Target Liabilities: High cytotoxicity is often linked to the inhibition of kinases essential for cell survival.[3]

    • Review kinome profiling data for potent inhibition of known anti-survival kinases (e.g., key members of the PI3K/AKT pathway, CDKs).

    • Consult databases (e.g., ChEMBL, PubChem) to see if your pyrrolopyrimidinone scaffold is structurally similar to compounds with known toxic liabilities.[11]

  • Test Structurally-Related Analogs: If you have access to other pyrrolopyrimidinone analogs from your chemical series, test them for both on-target potency and cytotoxicity. This can establish a structure-activity relationship (SAR) and a structure-toxicity relationship, potentially identifying a compound with a better therapeutic window.

Key Experimental Protocols

Here are step-by-step methodologies for crucial experiments in validating inhibitor effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Principle: This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. A protein bound to an inhibitor is typically more resistant to heat-induced denaturation.[8]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with your pyrrolopyrimidinone inhibitor at various concentrations (include a vehicle control, e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell lysate into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the supernatant by Western blotting.

  • Interpretation: In inhibitor-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization upon binding. Plotting the band intensity versus temperature will generate a "melting curve." A shift in this curve to the right indicates target engagement.

Protocol 2: Kinase "Rescue" Experiment

Principle: To confirm that a phenotype is due to the inhibition of a specific kinase, a version of that kinase is introduced that is resistant to the inhibitor. If the phenotype is reversed, it is an on-target effect.

Conceptual Diagram of a Rescue Experiment

G cluster_0 Wild-Type Cells cluster_1 Mutant-Expressing Cells Inhibitor_WT Pyrrolopyrimidinone Inhibitor Kinase_WT Target Kinase (Wild-Type) Inhibitor_WT->Kinase_WT Inhibits Phenotype_WT Observed Phenotype Kinase_WT->Phenotype_WT Leads to Inhibitor_Mut Pyrrolopyrimidinone Inhibitor Kinase_Mut Target Kinase (Resistant Mutant) Inhibitor_Mut->Kinase_Mut Cannot Inhibit Phenotype_Mut Phenotype Reversed Kinase_Mut->Phenotype_Mut Prevents

Caption: Logic of a rescue experiment to confirm on-target activity.

Methodology:

  • Identify Resistance Mutation: Based on the inhibitor's binding mode (if known) or literature on the target kinase, identify a mutation in the ATP-binding pocket that is predicted to disrupt inhibitor binding without abolishing kinase activity. The "gatekeeper" residue is a common site for such mutations.

  • Generate Construct: Using site-directed mutagenesis, create an expression vector (e.g., plasmid) containing the cDNA for your inhibitor-resistant kinase. Include a tag (e.g., FLAG, Myc) to distinguish it from the endogenous kinase.

  • Transfection/Transduction: Introduce the resistant-mutant construct into your cell line. Also, create control cell lines expressing either an empty vector or the wild-type version of the kinase.

  • Expression Validation: Confirm the expression of the tagged kinase mutant via Western blot.

  • Phenotypic Assay: Treat all three cell lines (empty vector, wild-type, resistant mutant) with your pyrrolopyrimidinone inhibitor. Perform the assay that measures the phenotype .

  • Interpretation:

    • If the inhibitor-induced phenotype is present in the empty vector and wild-type expressing cells but is absent or significantly reduced in the resistant-mutant expressing cells, this is strong evidence for an on-target effect .

    • If the phenotype persists across all three cell lines, it is likely an off-target effect .

Data Summary Tables

Table 1: Comparison of Methods to Identify Off-Target Effects
MethodPrincipleProsCons
Kinome Profiling In vitro screening against a large panel of purified kinases.[3]- Broad coverage of the kinome- Quantitative (IC50/Ki values)- Direct identification of off-targets- Not in a cellular context (lacks scaffolding proteins, physiological ATP)- Can be expensive- Does not identify non-kinase off-targets
(Phospho)proteomics Unbiased mass spectrometry analysis of changes in protein phosphorylation states in inhibitor-treated cells.[8]- Unbiased, global view of pathway activity- Performed in a relevant cellular context- Can reveal unexpected pathway crosstalk- Identifies affected pathways, not necessarily direct binding targets- Data analysis is complex- Can be expensive
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of proteins in cells or lysates.[8]- Confirms target engagement in a cellular environment- Can be adapted for proteome-wide screening (thermal proteome profiling)- Technically demanding- Requires a specific antibody for single-target validation- Proteome-wide version is resource-intensive
Rescue Experiments Expression of an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[9]- Gold standard for linking a phenotype to a specific target- High confidence in results- Requires knowledge of a resistance mutation- Labor-intensive (cloning, cell line generation)- Does not identify the off-target

This guide provides a starting framework for addressing the challenges of off-target effects. Rigorous, well-controlled experiments are the cornerstone of reliable research. By systematically validating on-target engagement and proactively investigating potential off-targets, you can generate high-quality, reproducible data with your pyrrolopyrimidinone-based inhibitors.

References

strategies to improve the pharmacokinetic properties of 2-chloro-pyrrolopyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for researchers engaged in the development of 2-chloro-pyrrolopyrimidinone-based compounds. This class of molecules holds significant promise in various therapeutic areas, often as kinase inhibitors. However, progressing these potent compounds from discovery to clinical candidates frequently encounters challenges related to their pharmacokinetic (PK) properties. Poor metabolic stability, low solubility, and suboptimal permeability can limit in vivo exposure and hinder efficacy.

This guide is structured to provide actionable, field-proven strategies and detailed experimental protocols to diagnose and resolve common PK issues. We will explore the causal relationships behind these liabilities and offer scientifically-grounded solutions for chemical modification, enabling your team to rationally design next-generation analogs with improved drug-like properties.

Troubleshooting Guide: Common PK Issues & Solutions

This section addresses the most frequent pharmacokinetic hurdles encountered with the 2-chloro-pyrrolopyrimidinone scaffold and provides validated medicinal chemistry strategies to overcome them.

Issue 1: High Intrinsic Clearance & Poor Metabolic Stability

Symptom: Your compound is rapidly cleared in liver microsome or hepatocyte assays, leading to a short half-life and low exposure in vivo.

Probable Cause: The 2-chloro-pyrrolopyrimidinone core and its substituents are likely susceptible to Phase I or Phase II metabolic reactions. The primary metabolic "hotspots" are often the most electron-rich or sterically accessible positions.

Investigative Workflow:

G cluster_0 Metabolic Stability Workflow A Compound Shows High Clearance in Microsome Assay B Perform Metabolite Identification Study (LC-MS/MS) A->B C Identify Specific Site(s) of Metabolism ('Hotspots') B->C D Is Metabolism on the Pyrrolopyrimidinone Core? C->D Yes E Is Metabolism on a Periphery Substituent? C->E No F Strategy: Introduce Metabolic Block D->F G Strategy: Modify or Replace Substituent E->G H Synthesize New Analogs F->H G->H I Re-run Microsome Assay to Confirm Stability H->I

Caption: Workflow for diagnosing and addressing high metabolic clearance.

Solutions & Strategies:

  • Blocking Cytochrome P450 (CYP) Oxidation:

    • Mechanism: Oxidation by CYP enzymes (e.g., CYP3A4, 2D6) is a primary clearance pathway. This often occurs at electron-rich aromatic rings or benzylic positions on substituents.

    • Strategy 1: Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D bond can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This is a subtle modification that is less likely to alter pharmacology.

    • Strategy 2: Halogenation (Fluorine): Introducing a fluorine atom at or near a site of oxidation can effectively block metabolism. The strong C-F bond is resistant to cleavage, and fluorine's electron-withdrawing nature deactivates adjacent positions towards oxidation.

    • Strategy 3: N-oxide or Pyridyl-N-oxide Introduction: If a nitrogen atom in a peripheral aromatic ring is a site of metabolism, converting it to its N-oxide can sometimes improve stability and solubility.

  • Addressing Instability of the Chloro-Substituent:

    • Mechanism: The chlorine atom at the 2-position can be a liability. It may be susceptible to nucleophilic displacement, potentially by glutathione (GSH), leading to the formation of reactive metabolites or rapid clearance.

    • Strategy: Bioisosteric Replacement: Replace the chlorine with a group that mimics its size and electronics but offers greater stability.

      • Trifluoromethyl (-CF3): Often a metabolically robust replacement for chlorine.

      • Cyano (-CN): Can serve as a stable hydrogen bond acceptor.

      • Small Alkyl Groups (e.g., -CH3): Can fill the same pocket but are generally more stable.

Table 1: Example of Bioisosteric Replacement to Improve Stability

CompoundR-Group (Position 2)In Vitro t½ (Human Liver Microsomes)
Parent-Cl15 min
Analog 1-CF3> 120 min
Analog 2-CH395 min
Issue 2: Poor Aqueous Solubility

Symptom: The compound precipitates out of aqueous buffers during in vitro assays or requires harsh solvents for formulation, leading to low and variable oral absorption.

Probable Cause: The planar, aromatic nature of the pyrrolopyrimidinone core contributes to high crystal lattice energy and low aqueous solubility. Lipophilic substituents further exacerbate this issue.

Solutions & Strategies:

  • Introduce Ionizable Groups:

    • Mechanism: Adding a basic or acidic functional group allows the compound to form a salt, which dramatically increases aqueous solubility.

    • Strategy: Incorporate a basic nitrogen atom, such as a piperidine, morpholine, or N,N-dimethylaminoethyl group, onto a peripheral part of the molecule. This allows for the formation of a hydrochloride salt, which is typically much more soluble. The pKa of the introduced group should be carefully considered to ensure it is ionized at physiological pH.

  • Reduce Lipophilicity (LogP) and Increase Polarity:

    • Mechanism: Solubility is a balance between lipophilicity (which favors membrane permeability) and polarity (which favors aqueous solubility). Reducing the overall LogP can improve solubility.

    • Strategy 1: Add Polar Functional Groups: Introduce groups capable of hydrogen bonding with water, such as hydroxyl (-OH), amide (-CONH2), or sulfone (-SO2-) groups.

    • Strategy 2: Truncate or Replace Lipophilic Groups: If a bulky, greasy substituent (e.g., a t-butyl or phenyl group) is not essential for potency, replace it with a smaller or more polar equivalent.

Issue 3: Low Permeability & High Efflux

Symptom: The compound shows poor absorption in a Caco-2 permeability assay (low Papp A->B) and/or a high efflux ratio (Papp B->A / Papp A->B > 2).

Probable Cause: The compound is either too polar to passively diffuse across the intestinal membrane or it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Solutions & Strategies:

  • Masking Polar Groups:

    • Mechanism: While polar groups aid solubility, an excess of hydrogen bond donors (HBDs) can hinder membrane permeability.

    • Strategy: Strategically cap HBDs. For example, a hydroxyl group could be converted to a methyl ether (-OCH3). This must be balanced, as it may negatively impact solubility or target engagement.

  • Circumventing Efflux:

    • Mechanism: P-gp and other efflux transporters recognize and actively pump certain chemical structures out of cells, reducing intracellular concentration and absorption.

    • Strategy 1: Increase Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can mask the polar groups that are recognized by efflux transporters, effectively making the molecule appear more lipophilic as it crosses the membrane.

    • Strategy 2: Add Bulky or Rigid Groups: Sometimes, adding steric bulk near the groups recognized by the transporter can prevent the molecule from effectively binding to the efflux pump.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (HLM) or Hepatocytes

  • NADPH regenerating system (for microsomes)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., Verapamil, high clearance)

  • Negative control compound (e.g., Warfarin, low clearance)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a working solution of HLM in phosphate buffer.

  • Incubation: In a 96-well plate, add the phosphate buffer. Add the test compound to achieve a final concentration of 1 µM.

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Frequently Asked Questions (FAQs)

Q1: My compound is highly potent in vitro but has no efficacy in vivo. What is the first PK parameter I should investigate? A1: The first step is to assess exposure. Run a simple pharmacokinetic study in rodents (e.g., mouse or rat) with IV and PO administration. This will give you critical data on clearance, half-life, and oral bioavailability. Often, high in vitro potency is masked by very high in vivo clearance, meaning the compound is eliminated before it can reach its target.

Q2: I replaced the 2-chloro group with a methyl group, and my metabolic stability improved, but I lost all potency. What should I do? A2: This indicates the chlorine atom is likely involved in a critical interaction with your target protein, possibly through a halogen bond or by occupying a specific hydrophobic pocket. You should explore more conservative bioisosteric replacements that maintain the key electronic or steric properties of chlorine. Consider a trifluoromethyl (-CF3) group or explore other halogens like bromine, but be mindful of potential reactivity.

Q3: How do I balance the competing properties of solubility and permeability? A3: This is the classic challenge of drug design. The key is to find the "sweet spot." A useful guiding principle is to make small, incremental changes and measure both properties concurrently. Introducing a basic nitrogen for solubility is a good start, as its ionization state can be modulated. The goal is often not maximum solubility but sufficient solubility for dissolution and absorption, while maintaining a LogP in a range suitable for permeability (typically 1-3).

Validation & Comparative

Definitive Structural Confirmation of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one: A Comparative Spectroscopic and Chromatographic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible scientific advancement. This guide provides an in-depth technical comparison and experimental framework for the structural elucidation of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, a key heterocyclic scaffold. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and an understanding of its synthetic origins, we will establish a robust protocol for its unambiguous identification against potential isomers and tautomers.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. The specific substitution pattern and oxidation state, as seen in this compound, are critical for its intended biological activity and pharmacokinetic properties. Ambiguity in its structure, such as the presence of isomers or tautomers, can lead to misleading structure-activity relationship (SAR) studies and ultimately, the failure of drug discovery campaigns. This guide aims to provide the experimental rigor necessary to prevent such pitfalls.

Comparative Analysis: Distinguishing this compound from its Isomers

A primary challenge in the characterization of this molecule is differentiating it from its constitutional isomers, principally 4-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, and its potential tautomeric forms.

Key Structural Alternatives and Tautomers:
  • Isomer 1: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This isomer lacks the carbonyl group at the 4-position, fundamentally altering its electronic and spectroscopic properties.

  • Isomer 2: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: This variant possesses an additional chlorine atom, which significantly impacts its mass spectrum and NMR chemical shifts.

  • Tautomeric Forms: The lactam-lactim tautomerism is a critical consideration for the target molecule. The 4-oxo (lactam) form is generally favored in similar heterocyclic systems, but the presence of the 4-hydroxy (lactim) tautomer cannot be disregarded and would present a distinct spectroscopic signature.

The following sections will detail the experimental methodologies to definitively distinguish between these possibilities.

Experimental Data and Analysis

A multi-pronged analytical approach is essential for the confident structural assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For a definitive structural confirmation, a suite of NMR experiments is recommended.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the N-H protons. Key anticipated resonances include:

  • Pyrrole Protons (H5 and H6): Two doublets in the aromatic region, with their coupling constant revealing their ortho relationship.

  • N-H Protons (N3-H and N7-H): Broad singlets that are exchangeable with D₂O. Their chemical shifts will be sensitive to solvent and concentration.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide crucial information on the carbon skeleton, including the carbonyl group.

  • Carbonyl Carbon (C4): A characteristic downfield signal in the range of 160-180 ppm.

  • Chlorinated Carbon (C2): A signal significantly influenced by the electronegative chlorine atom.

  • Pyrrole Carbons (C4a, C5, C6, C7a): Resonances in the aromatic region, distinguishable through heteronuclear correlation experiments.

Table 1: Comparative NMR Data of Pyrrolo[2,3-d]pyrimidine Analogs

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidine [1]10.60 (s, 1H, 7-H), 10.13 (s, 1H, 3-H), 6.30 (s, 1H, 6-H), 5.98 (s, 2H, 2-NH2)159.9 (C4), 152.9 (C2), 152.0 (C7a), 99.4 (C5)
4-chloro-7H-pyrrolo[2,3-d]pyrimidine [2]11.83 (br s, 1H, NH, H-7), 8.34 (s, 1H, H-2), 7.27 (d, J = 3.5 Hz, 1H, Ar-H), 6.83 (d, J = 3.4 Hz, 1H, H-5)Not explicitly provided
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Not explicitly providedNot explicitly provided

Note: The provided data is for analogous structures and serves as a reference for predicting the spectral features of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which are vital for confirming the elemental composition and substructures.

Expected Mass Spectrum:

  • Molecular Ion Peak (M+): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₆H₄ClN₃O.

  • Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) must be observed.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to identify exchangeable N-H protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • Ensure accurate mass calibration to determine the elemental composition from the measured m/z value.

    • Analyze the isotopic pattern of the molecular ion peak to confirm the presence of chlorine.

Visualizing the Confirmation Workflow

The logical flow of the structural confirmation process can be visualized as follows:

Caption: Workflow for the structural confirmation of the target molecule.

Causality in Experimental Choices

The selection of a comprehensive suite of 2D NMR experiments is not arbitrary. While ¹H and ¹³C NMR provide foundational data, they are often insufficient for complex heterocyclic systems with multiple nitrogen atoms and potential for tautomerism.

  • COSY: Unambiguously establishes proton-proton connectivities, vital for assigning the pyrrole ring protons.

  • HSQC: Directly links protons to their attached carbons, providing a powerful tool for assigning carbon signals.

  • HMBC: Reveals long-range (2-3 bond) correlations. This is the cornerstone for assembling the entire molecular skeleton, connecting the pyrrole and pyrimidine rings, and definitively placing the chloro and oxo substituents by observing correlations from protons to quaternary carbons.

The use of HRMS is mandated by the need for high mass accuracy to confirm the elemental formula, a critical step in distinguishing between compounds with the same nominal mass but different atomic compositions.

Self-Validating Systems and Trustworthiness

The described protocol is designed to be a self-validating system. The data from each analytical technique should be consistent and complementary. For instance:

  • The molecular formula determined by HRMS must be consistent with the number and types of atoms identified by NMR.

  • The connectivity established by HMBC should not contradict any correlations observed in the COSY spectrum.

  • The chemical shifts observed in the ¹H and ¹³C NMR spectra should be in agreement with the electronic effects of the substituents (e.g., the deshielding effect of the chlorine atom and the carbonyl group).

Any inconsistencies in the data would immediately flag a potential issue with the proposed structure, prompting further investigation.

Conclusion

The structural confirmation of this compound requires a meticulous and multi-faceted analytical approach. By combining a comprehensive suite of NMR experiments with high-resolution mass spectrometry and a thorough understanding of potential isomeric and tautomeric forms, researchers can achieve an unambiguous structural assignment. This rigorous confirmation is paramount for the integrity of subsequent biological and medicinal chemistry studies, ensuring that structure-activity relationships are built on a solid and reliable foundation.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrrolopyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrrolopyrimidinones in Targeted Therapy

In the landscape of modern oncology, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure. Its inherent structural similarity to adenine, the core component of ATP, makes it an ideal framework for designing competitive inhibitors of kinases—enzymes that are frequently dysregulated in cancer.[1][2] Novel pyrrolopyrimidinone derivatives are at the forefront of this research, engineered to offer enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] These compounds represent a significant class of targeted therapeutics, with many demonstrating potent anti-proliferative and pro-apoptotic effects in various cancer models.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel pyrrolopyrimidinone derivatives. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating assessment of a compound's therapeutic potential. We will compare the activity of a hypothetical novel pyrrolopyrimidinone, "Compound X," with established agents like Sunitinib, a multi-targeted tyrosine kinase inhibitor, and Doxorubicin, a standard cytotoxic drug.[5][]

Part 1: Foundational Validation - Direct Kinase Inhibition

The primary hypothesis for a novel pyrrolopyrimidinone derivative is often its ability to inhibit a specific kinase or a panel of related kinases. Therefore, the first step is to quantify this direct interaction in a cell-free system. This biochemical validation is crucial as it isolates the compound's effect on its intended molecular target from the complexities of a cellular environment.

Causality of Experimental Choice: Why a Biochemical Assay First?

Starting with a biochemical assay like the ADP-Glo™ Kinase Assay provides a clean, unambiguous measure of target engagement.[7] It answers a fundamental question: "Does my compound inhibit the kinase's enzymatic activity?" A positive result here provides the mechanistic foundation for any downstream cellular effects observed later. A negative result, conversely, would suggest that the compound's cellular activity might be off-target, prompting a re-evaluation of the initial hypothesis.

Experimental Workflow: Biochemical Kinase Inhibition

G P1 Prepare serial dilution of Compound X & Sunitinib R1 Dispense Compound X/Sunitinib to 384-well plate P1->R1 P2 Prepare Kinase, Substrate, & ATP solutions R2 Add Kinase-Substrate mix P2->R2 R1->R2 R3 Initiate reaction with ATP Incubate at RT (e.g., 60 min) R2->R3 D1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate at RT (40 min) R3->D1 D2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate at RT (30-60 min) D1->D2 D3 Read Luminescence D2->D3 A1 Normalize data to controls (0% and 100% inhibition) D3->A1 A2 Plot dose-response curve Calculate IC50 value A1->A2

Caption: Workflow for an in vitro biochemical kinase assay using ADP-Glo™.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from Promega's technical manual for the ADP-Glo™ Kinase Assay.[7][8]

  • Reagent Preparation:

    • Prepare a serial dilution of "Compound X" and the comparator, Sunitinib, in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration ≤1%). The concentration range should span several orders of magnitude around the expected IC50.

    • Prepare the kinase, its specific peptide substrate, and ATP at 2X the final desired concentration in kinase assay buffer. The ATP concentration should ideally be at or near its Km value for the specific kinase.[9]

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X enzyme/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[9]

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using "no enzyme" wells as 100% inhibition and "vehicle control" wells as 0% inhibition.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation & Interpretation

The primary output is the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTarget KinaseIC50 (nM)
Compound X VEGFR2[Hypothetical Data: e.g., 25 nM]
SunitinibVEGFR2[Literature Value: e.g., 9 nM][10]

An IC50 value in the low nanomolar range for Compound X would confirm it as a potent inhibitor of the target kinase, comparable to the established drug Sunitinib.

Part 2: Cellular Activity Validation - Phenotypic Consequences

Demonstrating direct kinase inhibition is the first step. The next critical phase is to validate that this biochemical activity translates into a desired biological effect within a cellular context. This involves assessing the compound's ability to inhibit cell proliferation, induce cell death, and arrest the cell cycle in relevant cancer cell lines.

Signaling Pathway Context

Pyrrolopyrimidinone derivatives often target kinases within critical pro-survival signaling pathways. For instance, inhibiting a receptor tyrosine kinase (RTK) like VEGFR or EGFR can block downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[5]

G GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds & Activates RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K CompoundX Compound X (Pyrrolopyrimidinone) CompoundX->RTK Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibits

Caption: Inhibition of a Receptor Tyrosine Kinase by a pyrrolopyrimidinone.

Anti-proliferative and Cytotoxic Effects

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess a cell population's metabolic activity, which serves as a proxy for cell viability and proliferation.[2][11] It provides a quantitative measure (IC50 or GI50) of a compound's potency in a cellular model. Comparing the IC50 of Compound X to Sunitinib and Doxorubicin allows for a direct performance benchmark against both a targeted and a traditional cytotoxic agent.

This protocol is a standard method for assessing cell viability.[12][13]

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be dependent on the target kinase, such as HCC827 for EGFR inhibitors) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[14]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Sunitinib, and Doxorubicin.

    • Remove the old media and add 100 µL of fresh media containing the diluted compounds to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate for 72 hours.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT stock solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization and Measurement:

    • Carefully remove the media.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15]

    • Shake the plate for 15 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of compound concentration to determine the IC50 value.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound X Target-dependent cell line[Hypothetical Data: e.g., 0.5 µM]Kinase Inhibition
SunitinibTarget-dependent cell line[Hypothetical Data: e.g., 1.2 µM]Multi-kinase Inhibition[1]
DoxorubicinTarget-dependent cell line[Hypothetical Data: e.g., 0.8 µM]DNA Intercalation[][16]

A low micromolar or nanomolar IC50 for Compound X in a relevant cell line confirms its cellular potency. If its IC50 is lower than that of Sunitinib, it may represent a more potent derivative.

Induction of Apoptosis

A key mechanism by which kinase inhibitors kill cancer cells is the induction of apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for quantifying this process.[3] It allows for the differentiation between viable cells, early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V positive, PI positive).[17] This provides definitive evidence that the observed reduction in cell viability is due to the activation of a specific cell death pathway.

This protocol is based on standard flow cytometry procedures.[3][14]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Compound X and controls at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

    • Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[19]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[20]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

The data is typically presented as a quadrant plot and summarized in a table.

Treatment (at IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control~95%~3%~2%
Compound X [Hypothetical Data: ~40%][Hypothetical Data: ~35%][Hypothetical Data: ~25%]
Sunitinib[Hypothetical Data: ~50%][Hypothetical Data: ~28%][Hypothetical Data: ~22%]

A significant increase in the percentage of early and late apoptotic cells following treatment with Compound X provides strong evidence that it induces apoptosis, a hallmark of an effective anticancer agent.

Cell Cycle Arrest

Many kinase inhibitors exert their anti-proliferative effects by causing cells to arrest at specific phases of the cell cycle, preventing them from dividing. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometric analysis of PI-stained cells allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21] Observing an accumulation of cells in a specific phase (e.g., G2/M) after treatment provides a clear mechanism for the compound's anti-proliferative action.[5]

This protocol is a standard procedure for cell cycle analysis using PI.[22][23]

  • Cell Treatment:

    • Seed cells and treat with compounds at their IC50 concentrations for a period that allows for at least one cell division (e.g., 24 hours).

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix and permeabilize the cells.

    • Incubate at 4°C for at least 2 hours (or store long-term).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL-2).

The results are displayed as histograms and quantified in a table.

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control~60%~25%~15%
Compound X [Hypothetical Data: ~20%][Hypothetical Data: ~15%][Hypothetical Data: ~65%]

A significant increase in the G2/M population for cells treated with Compound X would indicate that it induces cell cycle arrest at this checkpoint, preventing mitosis and thereby halting proliferation. This is a known effect for inhibitors of kinases like PKMYT1.[5]

Conclusion and Future Directions

This guide outlines a logical, multi-step process for validating the biological activity of novel pyrrolopyrimidinone derivatives. By systematically progressing from direct biochemical inhibition to cellular phenotypic effects, researchers can build a robust, evidence-based profile for their compounds. The comparative data against established drugs like Sunitinib and Doxorubicin provides crucial context for a compound's potency and mechanism of action.

Successful validation through these assays establishes a strong foundation for advancing a compound into more complex pre-clinical models, including in vivo xenograft studies, further pharmacokinetic/pharmacodynamic (PK/PD) analysis, and comprehensive selectivity profiling against a wider panel of kinases. This rigorous, self-validating approach is essential for identifying promising new candidates for the next generation of targeted cancer therapies.

References

A Comparative Analysis of 2-Chloro vs. 4-Chloro Pyrrolo[2,3-d]pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry. As a privileged structure, its derivatives have been successfully developed into blockbuster drugs, particularly as kinase inhibitors. The strategic placement of a chlorine atom on this heterocyclic system at either the 2- or 4-position dramatically influences its synthetic utility and biological activity. This guide provides an in-depth comparative analysis of 2-chloro- and 4-chloro-pyrrolo[2,3-d]pyrimidines, offering insights into their synthesis, reactivity, and therapeutic potential to aid in informed decision-making during the drug discovery process.

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a key pharmacophore in numerous biologically active compounds. The introduction of a chloro substituent serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling and nucleophilic substitution reactions. However, the isomeric position of this chlorine atom is a critical determinant of the molecule's chemical behavior and, consequently, its suitability for different therapeutic applications.

At a Glance: Key Physicochemical Properties

Property2-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula C₆H₄ClN₃C₆H₄ClN₃
Molecular Weight 153.57 g/mol 153.57 g/mol
Appearance Off-white to light yellow solidWhite to light brown crystalline powder[1]
Melting Point Data not readily available~188-217 °C[1][2]
Solubility Soluble in organic solvents like DMSO and DMFSoluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water[1][3]

The Synthetic Landscape: Accessibility of the Isomers

The synthetic accessibility of a building block is a paramount consideration in drug development. Both chloro-isomers of pyrrolo[2,3-d]pyrimidine can be prepared from common precursors, though the 4-chloro isomer is more widely commercially available, reflecting its extensive use as a key intermediate in the synthesis of numerous pharmaceuticals.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A common and efficient route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starts from 2-amino-4,6-dihydroxypyrimidine. This multi-step synthesis involves the formation of the pyrrole ring followed by chlorination of the pyrimidine ring.

Illustrative Synthetic Pathway:

A representative synthetic route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Step 1: Cyclization. 2-Amino-4,6-dihydroxypyrimidine is reacted with chloroacetaldehyde in the presence of a base such as sodium acetate to form the pyrrole ring, yielding 4-amino-6-hydroxypyrrolo[2,3-d]pyrimidine.

  • Step 2: Deamination. The amino group at the 4-position is removed, typically through a diazotization reaction followed by reduction, to afford 4-hydroxypyrrolo[2,3-d]pyrimidine.

  • Step 3: Chlorination. The hydroxyl group is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 2-chloro isomer often starts from a 2,4-disubstituted pyrimidine precursor. A notable method involves the regioselective dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Illustrative Synthetic Pathway:

A synthetic route to 2-chloro-7H-pyrrolo[2,3-d]pyrimidine via regioselective dechlorination.

Experimental Protocol: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine [4]

  • Step 1: Protection. The pyrrole nitrogen of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is protected, for instance, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Step 2: Regioselective Dechlorination. The protected intermediate undergoes selective dechlorination at the 4-position via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

  • Step 3: Deprotection. The Boc protecting group is subsequently removed under acidic conditions to afford 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This method is advantageous as it provides high yields and mild reaction conditions suitable for large-scale production[4].

A Tale of Two Positions: Comparative Reactivity

The electronic landscape of the pyrrolo[2,3-d]pyrimidine ring system dictates the reactivity of the chloro-substituents. The pyrimidine ring is electron-deficient, and the nitrogen atoms exert a strong electron-withdrawing effect. This effect is more pronounced at the 4-position due to its proximity to both ring nitrogens, rendering the 4-chloro isomer significantly more susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The chemistry of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is largely influenced by the electron-withdrawing chlorine at the 4-position, which enhances the electrophilicity of the ring[3]. This heightened reactivity makes it an ideal substrate for reactions with a wide range of nucleophiles, including amines, thiols, and alcohols[3]. This reactivity is the cornerstone of its utility in the synthesis of numerous kinase inhibitors, where the chlorine atom is displaced by a variety of amine-containing fragments.

In contrast, the 2-position is less activated towards nucleophilic attack. While SNAr reactions at the 2-position are feasible, they often require more forcing conditions or the use of metal catalysis, such as palladium-catalyzed cross-coupling reactions[5].

Comparative Reactivity Profile:

Reaction Type2-Chloro Isomer4-Chloro IsomerRationale
Nucleophilic Aromatic Substitution (SNAr) Less reactive; often requires harsher conditions or catalysis.Highly reactive; readily undergoes substitution with various nucleophiles.The 4-position is more electron-deficient due to the inductive effects of the adjacent pyrimidine nitrogens.
Palladium-Catalyzed Cross-Coupling Suitable for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Also suitable for cross-coupling reactions, providing an alternative to SNAr.Both C-Cl bonds can participate in oxidative addition to a palladium(0) catalyst.

Spectroscopic Fingerprints: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts of the protons and carbons in the pyrrolo[2,3-d]pyrimidine core are sensitive to the position of the chloro-substituent.

Biological Implications and Therapeutic Landscape

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. The chloro-substituents at the 2- and 4-positions serve as crucial anchor points for introducing various side chains that modulate the potency and selectivity of these inhibitors.

Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are particularly prominent in the pharmaceutical industry. This intermediate is a key building block for several approved drugs, including tofacitinib (a JAK inhibitor for rheumatoid arthritis) and ruxolitinib (a JAK inhibitor for myelofibrosis). In these molecules, the 4-chloro group is displaced by an amine-containing side chain that is critical for binding to the ATP-binding pocket of the target kinase. The versatility and high reactivity of the 4-chloro position have made it a go-to starting material for the synthesis of libraries of potential kinase inhibitors[6].

While less ubiquitous in approved drugs, derivatives of 2-chloro-pyrrolo[2,3-d]pyrimidine have also shown significant promise as therapeutic agents. Research has demonstrated their potential as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are attractive targets for cancer therapy[5]. The different spatial orientation of substituents introduced at the 2-position can lead to unique binding interactions with target proteins, offering opportunities to develop inhibitors with novel selectivity profiles. For example, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as CDK inhibitors for the treatment of pancreatic cancer[5].

Conclusion: Choosing the Right Isomer for Your Research

The choice between 2-chloro and 4-chloro pyrrolo[2,3-d]pyrimidine is a strategic decision that should be guided by the specific goals of the research program.

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is the more established and reactive isomer, making it an excellent choice for:

  • Rapid library synthesis of kinase inhibitors via nucleophilic aromatic substitution.

  • Lead optimization campaigns where a diverse range of amine-containing side chains need to be explored.

  • Projects targeting kinases where existing structure-activity relationship (SAR) data points to the importance of substitution at the 4-position.

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine , while less reactive in SNAr, offers unique opportunities for:

  • Exploring novel chemical space by accessing derivatives with different substitution patterns.

  • Developing inhibitors with alternative selectivity profiles by positioning key binding moieties at the 2-position.

  • Utilizing palladium-catalyzed cross-coupling reactions to introduce a wider variety of substituents that may not be amenable to SNAr conditions.

Ultimately, a thorough understanding of the distinct chemical personalities of these two valuable isomers will empower researchers to make more informed decisions in the design and synthesis of next-generation therapeutics based on the versatile pyrrolo[2,3-d]pyrimidine scaffold.

References

A Comparative Guide to the Efficacy of Pyrrolo[2,3-d]pyrimidin-4-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to mimic the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide array of kinases, making it a versatile template for the development of targeted therapies. This guide provides a comparative analysis of the efficacy of various pyrrolo[2,3-d]pyrimidin-4-one analogs, focusing on their application as inhibitors of key kinase families implicated in cancer and inflammatory diseases: Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR).

The Versatility of the Pyrrolo[2,3-d]pyrimidine Core

The core structure of pyrrolo[2,3-d]pyrimidine provides a robust platform for generating diverse and highly active kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the pyrrole nitrogen, act as crucial hydrogen bond acceptors and donors, anchoring the molecule within the kinase hinge region. Strategic modifications at various positions of this scaffold have led to the development of several clinically successful drugs and a multitude of investigational agents. This guide will delve into the structure-activity relationships (SAR) and comparative efficacy of representative analogs targeting different kinase families.

I. Janus Kinase (JAK) Inhibitors: Targeting Inflammation and Myeloproliferative Neoplasms

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune responses. Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and myeloproliferative neoplasms. Several pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have been developed, with Tofacitinib and Ruxolitinib being prominent examples.

Featured Analogs:
  • Tofacitinib (CP-690,550): An inhibitor of JAK1, JAK2, and JAK3.

  • Ruxolitinib (INCB018424): A potent inhibitor of JAK1 and JAK2.[1][2][3]

  • Fedratinib (TG101348): A selective JAK2 inhibitor.[4][5][6]

Comparative Efficacy:
CompoundTarget KinaseIC50 (nM)Cellular Activity (Cell Line)IC50 (nM)
Tofacitinib JAK1112Human T-cell proliferation (IL-2 stimulated)11
JAK220FDCP-EpoR (hJAK2 WT)2100
JAK31FDCP-EpoR (hJAK2 V617F)250
Ruxolitinib JAK13.3HEL (JAK2 V617F)186
JAK22.8Ba/F3 (JAK2 V617F)-
JAK3>400--
Fedratinib JAK23HEL (JAK2 V617F)305
JAK1~105Ba/F3 (JAK2 V617F)270
JAK3>1000--

Note: IC50 values can vary between different studies due to variations in experimental conditions.

Expert Insights on Causality: The selectivity profile of these inhibitors is dictated by the specific substitutions on the pyrrolo[2,3-d]pyrimidine core. For instance, the nitrile group and the cyclopentyl moiety of Ruxolitinib contribute to its high affinity and selectivity for JAK1 and JAK2 over JAK3.[2][3] Fedratinib's design achieves even greater selectivity for JAK2.[5][6] This selectivity is crucial in minimizing off-target effects and tailoring the therapeutic application of the drug. For example, potent JAK3 inhibition, as seen with Tofacitinib, is desirable for immunosuppression in autoimmune diseases, while selective JAK2 inhibition is the primary goal in treating myeloproliferative neoplasms driven by the JAK2 V617F mutation.

Visualizing the JAK-STAT Signaling Pathway:

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK association Receptor->JAK activation & trans-phosphorylation STAT STAT (inactive) Receptor->STAT recruitment & phosphorylation JAK->Receptor phosphorylation Cytokine Cytokine Cytokine->Receptor binding & dimerization STAT_P STAT (active) (phosphorylated) STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention by pyrrolo[2,3-d]pyrimidine inhibitors.

II. Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Pillar in NSCLC Treatment

Rearrangements in the anaplastic lymphoma kinase (ALK) gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). The development of ALK inhibitors has dramatically improved outcomes for patients with ALK-positive NSCLC. While Crizotinib was a first-in-class agent, its pyrrolopyrimidine core is a key structural feature shared by some of its successors, which were designed to overcome resistance mechanisms.

Featured Analogs:
  • Crizotinib (PF-02341066): A first-generation inhibitor of ALK, MET, and ROS1.

  • Ceritinib (LDK378): A second-generation ALK inhibitor with greater potency than Crizotinib.[7][8]

  • Alectinib (CH5424802): A highly selective second-generation ALK inhibitor.

Comparative Efficacy:
CompoundTarget KinaseIC50 (nM)Cellular Activity (Cell Line)GI50 (nM)
Crizotinib ALK24H3122 (EML4-ALK)96
c-MET4--
Ceritinib ALK0.15H3122 (EML4-ALK)~20
Alectinib ALK1.9H3122 (EML4-ALK)33

Note: IC50 and GI50 values can vary between different studies due to variations in experimental conditions.

Expert Insights on Causality: The evolution from first to second-generation ALK inhibitors demonstrates a clear progression in medicinal chemistry strategies to enhance potency and overcome resistance. Ceritinib, for example, is approximately 20-fold more potent against ALK than Crizotinib in enzymatic assays.[8] This increased potency translates to activity against some crizotinib-resistant ALK mutations. Alectinib, on the other hand, was designed for high selectivity and central nervous system (CNS) penetration, addressing a common site of metastasis in ALK-positive NSCLC. The structural modifications that differentiate these molecules, while maintaining the core pyrrolopyrimidine scaffold, are key to their improved clinical performance.

Visualizing the ALK Signaling Pathway:

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine ALK Inhibitor Inhibitor->ALK inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine-based drugs.

III. Epidermal Growth Factor Receptor (EGFR) Inhibitors: Overcoming Resistance in NSCLC

Mutations in the epidermal growth factor receptor (EGFR) are another key driver of NSCLC. While the first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) were initially effective, acquired resistance, often through the T790M "gatekeeper" mutation, limited their long-term efficacy. The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of third- and fourth-generation EGFR inhibitors designed to overcome this resistance.

Featured Analogs:
  • Osimertinib (AZD9291): A third-generation, irreversible EGFR inhibitor that targets both sensitizing mutations and the T790M resistance mutation.

  • Investigational Fourth-Generation Inhibitors: Compounds designed to target resistance mechanisms to third-generation inhibitors, such as the C797S mutation.[9][10]

Comparative Efficacy Against EGFR Mutants:
CompoundEGFR WT IC50 (nM)EGFR L858R IC50 (nM)EGFR ex19del IC50 (nM)EGFR L858R/T790M IC50 (nM)EGFR ex19del/T790M/C797S IC50 (nM)
Gefitinib 160125>1000>1000
Afatinib 1011>1000>1000
Osimertinib 49012151>1000
Compound 31r (4th Gen) ~200~10~5~1~62

Note: IC50 values are approximate and collated from various sources for comparative purposes. "Compound 31r" is a representative investigational fourth-generation inhibitor.[9][10]

Expert Insights on Causality: The success of Osimertinib lies in its covalent, irreversible binding to a cysteine residue (Cys797) in the ATP-binding site of EGFR, a feature absent in first-generation inhibitors like Gefitinib.[11] This covalent interaction provides high potency against the T790M mutant. However, mutations at the C797 residue abrogate this covalent binding, leading to resistance. The development of fourth-generation, non-covalent inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, such as compound 31r, represents a rational design strategy to overcome C797S-mediated resistance.[9][10] These compounds are optimized to maintain high affinity for the mutant EGFR without relying on covalent bond formation.

Visualizing EGFR Signaling and TKI Generations:

EGFR_Signaling_and_Inhibition cluster_membrane Cell Membrane cluster_TKI TKI Efficacy EGFR EGFR Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream EGF EGF EGF->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Gen1_TKI 1st Gen TKI (e.g., Gefitinib) EGFR_mut EGFR (sensitizing mut) Gen1_TKI->EGFR_mut inhibits EGFR_T790M EGFR (T790M) Gen1_TKI->EGFR_T790M ineffective Gen3_TKI 3rd Gen TKI (Osimertinib) Gen3_TKI->EGFR_mut inhibits Gen3_TKI->EGFR_T790M inhibits EGFR_C797S EGFR (C797S) Gen3_TKI->EGFR_C797S ineffective Gen4_TKI 4th Gen TKI Gen4_TKI->EGFR_T790M inhibits Gen4_TKI->EGFR_C797S inhibits EGFR_WT EGFR WT

Caption: Overview of EGFR signaling and the evolution of TKIs to overcome resistance mutations.

Experimental Methodologies: A Foundation for Comparative Analysis

The quantitative data presented in this guide are derived from a suite of standardized in vitro assays. Understanding the principles behind these assays is crucial for interpreting the comparative efficacy of the pyrrolo[2,3-d]pyrimidin-4-one analogs.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common format is a luminescence-based assay that quantifies ATP consumption.

Step-by-Step Protocol:

  • Compound Preparation: A serial dilution of the test compound is prepared in 100% DMSO.

  • Enzyme/Substrate Preparation: A solution containing the purified recombinant kinase (e.g., JAK2, ALK, or EGFR) and a specific peptide substrate is prepared in a kinase assay buffer.

  • Assay Plate Setup: The serially diluted compounds are dispensed into a 384-well plate. Control wells with DMSO (0% inhibition) and a pan-kinase inhibitor like Staurosporine (100% inhibition) are included.

  • Kinase Reaction Initiation: The enzyme/substrate mix is added to the wells, followed by the addition of ATP to start the reaction. The ATP concentration is typically kept near the Michaelis-Menten constant (Km) of the enzyme. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: A reagent, such as ADP-Glo™, is added to stop the kinase reaction and deplete the remaining ATP. A subsequent detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The percent inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[12][13][14]

Western Blotting for Apoptosis Markers

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. In the context of cancer drug development, it is frequently used to assess the induction of apoptosis by a test compound.

Step-by-Step Protocol:

  • Cell Lysis: Cells treated with the test compound are harvested and lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes a target apoptosis marker (e.g., cleaved caspase-3, cleaved PARP).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: An enhanced chemiluminescent (ECL) substrate is added to the membrane, which reacts with the HRP to produce light. The light signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified to assess the level of apoptosis induction.

Visualizing the Experimental Workflow:

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay IC50_Enzyme Determine Enzymatic IC50 Kinase_Assay->IC50_Enzyme Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay Cell_Culture->MTT_Assay Western_Blot Western Blot Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell Apoptosis Assess Apoptosis Induction Western_Blot->Apoptosis Compound Pyrrolo[2,3-d]pyrimidin-4-one Analog Compound->Kinase_Assay Compound->Cell_Culture

Caption: A generalized workflow for the preclinical evaluation of pyrrolo[2,3-d]pyrimidin-4-one analogs.

Conclusion

The pyrrolo[2,3-d]pyrimidin-4-one scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. The comparative analysis of analogs targeting the JAK, ALK, and EGFR kinase families highlights the remarkable versatility of this chemical framework. Through rational design and iterative optimization, medicinal chemists have successfully tailored these molecules to address specific clinical needs, from managing inflammation in autoimmune diseases to overcoming drug resistance in cancer. The continued exploration of the chemical space around this privileged scaffold holds immense promise for the development of next-generation targeted therapies.

References

Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a vast array of protein kinases, which are critical regulators of cellular signaling pathways.[3][4] The 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one derivative, in particular, serves as a versatile and powerful starting point for the synthesis of highly potent and selective kinase inhibitors.[5] The chlorine atom at the C2 position and the chloro or hydroxyl group at the C4 position are key synthetic handles, enabling facile diversification through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling.[5][6] This guide provides an in-depth comparison of how structural modifications at various positions of this scaffold influence biological activity, with a focus on developing potent inhibitors for key kinase targets implicated in cancer and autoimmune diseases, such as Janus Kinase (JAK), Epidermal Growth Factor Receptor (EGFR), and RET kinase.[7][8][9]

Core Principles of Kinase Inhibition by Pyrrolo[2,3-d]pyrimidines

The efficacy of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors stems from their ability to form specific, high-affinity interactions within the ATP-binding pocket. The core scaffold typically engages the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme, through one or more hydrogen bonds. The N7-H of the pyrrole ring is a crucial hydrogen bond donor, mimicking the interaction of the adenine N6-amino group.[3] The pyrimidinone oxygen can act as a hydrogen bond acceptor. Modifications around this core structure allow for the exploration of adjacent hydrophobic pockets and solvent-exposed regions, which is the key to achieving both high potency and selectivity against a specific kinase target.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The potency and selectivity of these derivatives are exquisitely sensitive to the nature and position of various substituents. The following sections compare the impact of modifications at key positions of the 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one scaffold.

Diagram: Key Modification Sites on the Pyrrolo[2,3-d]pyrimidine Scaffold

SAR_Overview cluster_scaffold Pyrrolo[2,3-d]pyrimidin-4-one Core cluster_nodes Scaffold C2 C2 Position (Primary Diversification) C2:e->Scaffold:w Nucleophilic Substitution Buchwald-Hartwig Coupling N7 N7 Position (Solubility & Selectivity) N7:s->Scaffold:n Alkylation C4 C4 Position (Hinge Binding & Potency) C4:w->Scaffold:e Amination Arylation C5_C6 C5/C6 Positions (Fine-Tuning) C5_C6:n->Scaffold:s Halogenation Functionalization

Caption: Key positions for chemical modification on the pyrrolo[2,3-d]pyrimidin-4-one core.

Modifications at the C2-Position: The Gateway to Diversity

The 2-chloro substituent is an excellent leaving group, making the C2 position the primary site for introducing diversity. The choice of substituent here is critical for engaging with the kinase hinge region and achieving target specificity.

  • Amino Substituents: Replacing the chlorine with an amino group (forming a 2,4-diamino-pyrrolo[2,3-d]pyrimidine) introduces a third hydrogen-bonding moiety.[10] This often enhances binding affinity to the hinge region of various receptor tyrosine kinases (RTKs). For example, in the development of CDK inhibitors, coupling with various (4-sulfamoylphenyl)amino groups at C2 led to compounds with potent CDK9 inhibitory activity.[6]

  • Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can introduce aryl or heteroaryl rings. These groups can occupy hydrophobic pockets adjacent to the ATP-binding site, significantly impacting potency and selectivity. The nature of the aryl substituent (electron-donating vs. electron-withdrawing groups) can fine-tune the electronic properties and binding interactions.

Influence of the N7-Substituent: Modulating Physicochemical Properties

The N7 position of the pyrrole ring is typically solvent-exposed. Modifications here do not usually interact directly with the hinge region but are crucial for modulating physicochemical properties like solubility, metabolic stability, and oral bioavailability.

  • Alkyl and Cycloalkyl Groups: Small alkyl groups like methyl or ethyl are common. Larger groups, such as cyclopentyl, are frequently used to improve metabolic stability and have been incorporated into several potent kinase inhibitors.[6] For instance, the synthesis of a key intermediate for many pyrrolo[2,3-d]pyrimidine derivatives involves the introduction of a cyclopentyl group at the N7 position.[11]

  • Functionalized Side Chains: Introducing polar functional groups (e.g., amides, sulfonamides) can enhance aqueous solubility. In the development of JAK inhibitors, complex side chains attached via the N7 position have been crucial for achieving isoform selectivity.

The Role of the C4-Position: The Anchor to the Hinge

The functionality at the C4 position is paramount for anchoring the inhibitor to the kinase hinge. Starting from a 2,4-dichloro-pyrrolo[2,3-d]pyrimidine intermediate, this position is readily modified.

  • Anilino Substituents: The introduction of substituted anilines via Buchwald-Hartwig C-N cross-coupling is a highly successful strategy.[7] This modification has been instrumental in developing potent inhibitors against EGFR and RET kinases. The substituents on the aniline ring can form additional interactions. For example, in covalent EGFR inhibitors, an acrylamide moiety on the aniline ring is positioned to form a covalent bond with a cysteine residue (Cys797) in the active site of mutant EGFR.[3][7]

  • Aryl Substituents: The introduction of an aryl group at the C4 position has been shown to modulate the selectivity profile of JAK inhibitors, shifting selectivity towards JAK3.[12]

Comparative Case Studies: Tailoring the Scaffold for Specific Kinase Targets

The versatility of the 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one scaffold is best illustrated by its successful application in developing inhibitors for diverse kinase families.

Case Study 1: Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling and are validated targets for autoimmune diseases. The pyrrolo[2,3-d]pyrimidine scaffold is the core of the FDA-approved JAK inhibitor Tofacitinib.

  • SAR Insights: In a series of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids designed as JAK2 inhibitors, the linker length and the substituents on the terminal phenyl ring were critical.[13] A four-carbon linker (n=4) between the pyrimidine and the phenylamide moiety was found to be optimal. Compound 16c from this series, with a trifluoromethyl group on the phenylamide, exhibited the most potent inhibitory activity against JAK2 with an IC50 value of 6 nM and over 97-fold selectivity against JAK3.[13] This highlights the importance of hydrophobic interactions in the binding pocket.

CompoundR Group (on phenylamide)Linker (n)JAK2 IC50 (nM)[13]
Tofacitinib(Control)N/A5
16a H411
16c 3-CF346
16g 3-Cl421
15c 3-CF3319
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are key drivers in non-small cell lung cancer (NSCLC). Third-generation EGFR inhibitors are designed to be active against resistance mutations like T790M while sparing the wild-type (WT) receptor to reduce toxicity.

  • SAR Insights: A series of pyrrolo[2,3-d]pyrimidine derivatives were developed as covalent EGFR inhibitors.[7][14] The key was a C4-anilino substituent bearing an acrylamide "warhead." Compound 12i from this study showed remarkable selectivity, inhibiting the T790M mutant EGFR with an IC50 of 0.21 nM, making it over 100-fold more potent against the mutant than the wild-type EGFR (IC50 = 22 nM).[7][14] The hydrogen on the N7-pyrrole ring was also found to be essential for biological activity.[3]

CompoundTarget KinaseIC50 (nM)[7][14]Selectivity (WT/T790M)
12i EGFR (T790M)0.21>100-fold
12i EGFR (WT)22

Experimental Protocols and Workflows

To ensure scientific integrity, the methodologies used to generate SAR data must be robust and reproducible.

General Synthetic Protocol: Buchwald-Hartwig Amination at C4

The following is a representative protocol for the synthesis of a C4-anilino-pyrrolo[2,3-d]pyrimidine derivative, a common step in creating EGFR and RET inhibitors.[7]

Diagram: General Synthetic Workflow

Synthesis_Workflow Start 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine Step1 N7-Protection (e.g., SEM-Cl) Start->Step1 Intermediate1 N7-Protected Intermediate Step1->Intermediate1 Step2 Buchwald-Hartwig C-N Coupling (Substituted Aniline, Pd catalyst, Ligand) Intermediate1->Step2 Intermediate2 C4-Anilino Product Step2->Intermediate2 Step3 N7-Deprotection (e.g., TFA or HCl) Intermediate2->Step3 FinalProduct Final C4-Substituted Pyrrolo[2,3-d]pyrimidine Step3->FinalProduct

Caption: A typical synthetic workflow for C4-functionalization.

Step-by-Step Methodology:

  • N7-Protection: To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent (e.g., THF), add a base (e.g., NaH) at 0°C. Stir for 30 minutes, then add a protecting group reagent (e.g., SEM-Cl). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Buchwald-Hartwig Coupling: In a reaction vessel, combine the N7-protected intermediate, the desired substituted aniline, a palladium catalyst (e.g., Pd2(dba)3), and a ligand (e.g., Xantphos). Add an anhydrous solvent (e.g., dioxane) and a base (e.g., Cs2CO3). Purge the vessel with an inert gas (e.g., Argon) and heat to reflux (e.g., 100-120°C) for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., trifluoroacetic acid). Stir at room temperature until the reaction is complete. Neutralize the mixture and extract the product. Purify as needed to yield the final compound.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase, as referenced in the evaluation of JAK2 inhibitors.[13]

Diagram: Kinase Inhibition Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubate Incubate kinase, substrate, ATP, and compound Compound_Prep->Incubate Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubate Develop Add development reagent (protease) Incubate->Develop Stop Add stop solution Develop->Stop Read Read fluorescence (FRET signal) Stop->Read Calculate Calculate % inhibition Read->Calculate Plot Plot dose-response curve and determine IC50 Calculate->Plot

Caption: Workflow for a FRET-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A known potent inhibitor (e.g., Tofacitinib for JAK2) should be included as a positive control.

  • Kinase Reaction: In a microplate, add the kinase enzyme, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate.

  • Development: Add a development reagent containing a protease that specifically cleaves the non-phosphorylated substrate. This cleavage disrupts the Förster Resonance Energy Transfer (FRET) between the fluorescent labels on the peptide.

  • Stopping the Reaction: Add a stop solution to terminate the development reaction.

  • Detection: Measure the fluorescence emission at two wavelengths using a plate reader. The ratio of these emissions is used to calculate the percentage of phosphorylated vs. non-phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one scaffold remains a cornerstone of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The extensive structure-activity relationship data accumulated over the years provides a clear roadmap for drug designers. Substitutions at the C2 and C4 positions are primary drivers of potency and selectivity, while modifications at N7 and the pyrrole ring allow for the optimization of pharmacokinetic properties. Future efforts will likely focus on developing inhibitors with novel mechanisms of action, such as allosteric modulators, and on designing compounds that can overcome emerging drug resistance mutations. The continued exploration of the chemical space around this privileged scaffold promises to yield the next generation of targeted therapies for a wide range of human diseases.

References

A Researcher's Guide to the In Vivo Validation of 2-Chloro-Pyrrolopyrimidinone's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising in vitro result to a viable clinical candidate is a rigorous one. This guide provides a comprehensive framework for the in vivo validation of novel anticancer compounds, using the hypothetical, yet representative, 2-chloro-pyrrolopyrimidinone as our lead molecule. We will delve into the rationale behind experimental design, compare its potential performance against established agents, and provide detailed protocols to ensure scientific integrity.

The Promise of the Pyrrolopyrimidine Scaffold

The pyrrolopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its versatility allows for the targeting of various protein families, with a notable emphasis on kinases, which are central to cancer cell signaling.[1][3][4] Recent studies have highlighted the potential of pyrrolopyrimidine derivatives as inhibitors of key oncogenic kinases like Janus kinase (JAK), cyclin-dependent kinase (CDK), and PKMYT1, which are crucial for cell cycle progression and tumor growth.[4][5][6]

Our lead compound, 2-chloro-pyrrolopyrimidinone, is designed to leverage this scaffold, with the chloro- substitution potentially enhancing its binding affinity and selectivity towards a specific kinase target. The primary hypothesis to be tested in our in vivo studies is that 2-chloro-pyrrolopyrimidinone will demonstrate significant tumor growth inhibition in a well-characterized cancer model, with an acceptable safety profile.

Designing a Robust In Vivo Validation Study: A Comparative Approach

The cornerstone of preclinical cancer drug development is the use of animal models that can reasonably predict clinical outcomes.[7][8] The choice of model is critical and depends on the specific scientific questions being addressed.

Model Selection: Xenografts vs. Syngeneic Models

For the initial validation of a direct-acting anticancer agent like a kinase inhibitor, the cell line-derived xenograft (CDX) model is the industry standard.[8][9][10] In this model, human cancer cells are implanted into immunocompromised mice, allowing for the study of the compound's effect on human tumor growth in a living system.[8] While CDX models are highly reproducible and cost-effective for large-scale screening, they lack a functional immune system.[7][8]

For compounds that may modulate the immune system, a syngeneic model , where mouse cancer cells are implanted into immunocompetent mice of the same strain, is preferred.[11] For our purposes of validating the direct anticancer activity of 2-chloro-pyrrolopyrimidinone, a CDX model is the most appropriate starting point.

Workflow for In Vivo Validation

The following diagram outlines a typical workflow for an in vivo efficacy study using a CDX model.

G cluster_pre Pre-Study cluster_study Study Execution cluster_post Post-Study Analysis cell_culture Cell Line Selection & Culture tumor_implantation Tumor Implantation (Subcutaneous) cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., Nude Mice) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth to Staging Size tumor_implantation->tumor_growth randomization Randomization & Grouping tumor_growth->randomization dosing Treatment Initiation (Vehicle, Test Compound, Comparator) randomization->dosing monitoring Tumor Measurement & Body Weight Monitoring dosing->monitoring endpoint Humane or Study Endpoint monitoring->endpoint data_analysis Data Analysis (TGI, Survival) endpoint->data_analysis pk_pd PK/PD & Histopathology endpoint->pk_pd report Final Report data_analysis->report pk_pd->report G cluster_pathway Kinase-Mediated Cell Cycle Progression cluster_drug Drug Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds CDK_Cyclin CDK/Cyclin Complex Receptor->CDK_Cyclin Activates Rb Rb Phosphorylation CDK_Cyclin->Rb G1_S G1/S Transition & Cell Proliferation Rb->G1_S Compound 2-chloro-pyrrolopyrimidinone Compound->CDK_Cyclin Inhibits

References

A Comparative Guide to the Synthesis of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one: Assessing the Novelty of a Modern Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a cornerstone in modern medicinal chemistry. Its derivatives are key components in a multitude of therapeutic agents, including Janus kinase (JAK) inhibitors like Tofacitinib, which have revolutionized the treatment of autoimmune diseases. The efficient and scalable synthesis of key intermediates, such as 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one, is therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparison of a recently patented, "novel" synthetic route to this vital building block against a well-established, traditional approach, offering a critical assessment of the claimed improvements in yield, efficiency, and environmental impact.

The Established Route: A Multi-Step Synthesis from Diethyl Malonate

A classical and widely referenced approach to the pyrrolo[2,3-d]pyrimidine core begins with simple, readily available starting materials like diethyl malonate. This multi-step synthesis, while reliable, often involves harsh reagents and can be lengthy, with cumulative yield losses at each stage.

Experimental Protocol: Established Route

A representative established synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a direct precursor to the target compound, is outlined below. This pathway involves the initial construction of the pyrimidine ring followed by the formation of the fused pyrrole ring.

Step 1: Synthesis of 2,4,6-trihydroxypyrimidine

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl malonate and urea in an ethanolic solution of sodium ethoxide.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2,4,6-trihydroxypyrimidine (barbituric acid).

Step 2: Synthesis of 2,4,6-trichloropyrimidine

  • To a flask containing phosphorus oxychloride (POCl₃), cautiously add 2,4,6-trihydroxypyrimidine.

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture to reflux for 4-6 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4,6-trichloropyrimidine.

Step 3: Synthesis of 4-amino-2,6-dichloropyrimidine

  • Dissolve 2,4,6-trichloropyrimidine in ethanol in a sealed pressure vessel.

  • Bubble ammonia gas through the solution at a controlled temperature (typically 0-10 °C).

  • Heat the sealed vessel to 100-120 °C for 8-12 hours.

  • Cool the vessel, and carefully vent the excess ammonia.

  • Concentrate the reaction mixture and purify by recrystallization to afford 4-amino-2,6-dichloropyrimidine.

Step 4: Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • To a solution of 4-amino-2,6-dichloropyrimidine in a suitable solvent (e.g., dioxane), add chloroacetaldehyde dimethyl acetal and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, dry the organic layer, and purify by column chromatography to obtain 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 5: Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-one

  • Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine in an aqueous acidic solution (e.g., sulfuric acid).

  • Add a solution of sodium nitrite in water dropwise at 0-5 °C.

  • Stir the reaction for 1-2 hours, then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture and filter the precipitate. Wash with water and dry to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-one.

Causality Behind Experimental Choices

The choice of reagents and conditions in this established route is dictated by classical organic chemistry principles. The initial pyrimidine synthesis is a condensation reaction between a 1,3-dicarbonyl compound and urea. The subsequent chlorination with POCl₃ is a standard method for converting hydroxyl groups on pyrimidines to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution. The amination step is a nucleophilic aromatic substitution, and the final pyrrole ring formation is a variation of the Fischer indole synthesis, followed by a diazotization and hydrolysis to yield the desired 4-one.

The Novel Route: A More Convergent and Efficient Approach

A recently disclosed method in patent US10738058B2 presents a more streamlined approach to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1] This route is characterized by a more convergent strategy, aiming to reduce the number of steps and improve the overall yield and purity of the final product.

Experimental Protocol: Novel Route[1]

This innovative synthesis also commences with readily available starting materials but employs a different strategy for constructing the core structure.

Step 1: Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate

  • Couple ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide).

  • The reaction is typically heated to reflux until completion.

  • After cooling, the inorganic salts are removed by washing with water, and the organic phase containing the product is used in the next step.

Step 2: Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • To a solution of sodium ethoxide in ethanol, add formamidine acetate.

  • To this mixture, add the ethyl 2-cyano-4,4-dimethoxybutanoate from the previous step.

  • Heat the reaction to reflux for several hours.

  • Cool the mixture and adjust the pH to precipitate the product.

  • Filter, wash, and dry to obtain 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

Step 3: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Treat the 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol with an aqueous acid (e.g., hydrochloric acid).

  • Heat the mixture to facilitate the cyclization and removal of the protecting groups.

  • Adjust the pH to precipitate the product, which is then filtered, washed, and dried.

Step 4: Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphorus oxychloride (POCl₃), and a solvent such as toluene is heated.

  • N,N-diisopropylethylamine is added portion-wise.

  • The reaction is maintained at an elevated temperature until completion.

  • The reaction mixture is then carefully poured onto water and made alkaline to precipitate the product.

  • The product is filtered, washed with water, and dried, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with high purity.[1]

The final conversion to 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through a similar diazotization and hydrolysis sequence as in the established route, or potentially through direct oxidation, though the patent focuses on the synthesis of the 4-chloro intermediate.

Causality Behind Experimental Choices

This novel route employs a convergent approach where the pyrimidine ring is constructed with the side chain already in place for the subsequent pyrrole ring formation. The use of formamidine allows for the direct formation of the aminopyrimidine. The acid-catalyzed cyclization is an efficient way to form the pyrrole ring. The final chlorination step is optimized for high yield and purity, a critical factor for pharmaceutical intermediates.

Head-to-Head Comparison

ParameterEstablished Route (from Diethyl Malonate)Novel Route (US10738058B2)
Starting Materials Diethyl malonate, urea, POCl₃, ammonia, chloroacetaldehyde dimethyl acetalEthyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, formamidine, POCl₃
Number of Steps 5 (to 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-one)4 (to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
Overall Yield Typically lower, often in the range of 10-20%Claimed to be significantly higher, with the final chlorination step yielding 84-94%.[1]
Key Reagents POCl₃, ammonia (high pressure), sodium nitriteFormamidine, POCl₃ with an organic base
Process Safety Involves high-pressure amination and the use of diazotizing agents.Avoids high-pressure reactions, but still uses POCl₃.
Scalability Can be challenging due to multiple steps and potentially hazardous reagents.Designed for better scalability with fewer steps and higher yields.
Purity of Final Intermediate May require extensive purification at each step.High purity (99.8-99.9%) reported for the final intermediate without extensive purification.[1]

Visualizing the Synthetic Pathways

Established Synthetic Route

G A Diethyl Malonate + Urea B 2,4,6-Trihydroxypyrimidine A->B NaOEt, EtOH, Reflux C 2,4,6-Trichloropyrimidine B->C POCl3, N,N-dimethylaniline, Reflux D 4-Amino-2,6-dichloropyrimidine C->D NH3, EtOH, Heat E 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine D->E Chloroacetaldehyde dimethyl acetal, p-TsOH, Dioxane, Reflux F 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-one E->F 1. NaNO2, H2SO4, 0-5°C 2. Heat

Caption: Established multi-step synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one.

Novel Synthetic Route

G A Ethyl 2-cyanoacetate + 2-Bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B K2CO3, KI, Reflux C 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B->C Formamidine acetate, NaOEt, EtOH, Reflux D 7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Aqueous HCl, Heat E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E POCl3, DIPEA, Toluene, Heat

Caption: Novel, more convergent synthetic route to a key precursor.

Conclusion: A Step Forward in Efficiency and Scalability

The novel synthetic route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, as detailed in patent US10738058B2, represents a significant improvement over the more traditional, linear synthesis starting from diethyl malonate.[1] By employing a more convergent strategy, this new method reduces the number of synthetic steps, which in turn leads to a higher overall yield and purity of the final product. The avoidance of high-pressure amination also enhances the safety profile of the synthesis.

For researchers and professionals in drug development, the adoption of such optimized synthetic routes is crucial. It not only accelerates the production of key intermediates but also reduces the cost and environmental impact of manufacturing vital therapeutic agents. While the established route remains a valid and instructive example of heterocyclic synthesis, this newer methodology offers a more practical and efficient pathway for the large-scale production of the 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one scaffold.

References

peer-reviewed literature on the biological effects of 2-chloro-pyrrolopyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 2-chloro-pyrrolopyrimidinones, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Drawing from peer-reviewed literature, we will explore their anticancer, antibacterial, and anti-inflammatory activities, presenting experimental data to facilitate a comparative analysis of their performance against alternative compounds. This document will delve into the underlying mechanisms of action and provide detailed experimental protocols for key assays, offering a valuable resource for researchers in drug discovery and development.

Introduction to 2-Chloro-Pyrrolopyrimidinones

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, largely due to its structural resemblance to adenine, a key component of ATP. This similarity allows pyrrolopyrimidine derivatives to act as competitive inhibitors for a wide range of kinases, which are crucial regulators of cellular processes. The introduction of a chloro group at the 2-position of the pyrrolopyrimidinone core can significantly influence the compound's biological activity and mechanism of action. This guide will focus on the biological effects of these 2-chloro substituted analogs.

Anticancer Activity: A Comparative Analysis

Derivatives of 2-chloro-pyrrolopyrimidinone have demonstrated notable cytotoxic activity against various cancer cell lines. A key study by Kumar et al. (2017) synthesized and evaluated a series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives for their anticancer effects.[1][2]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives against the MCF-7 human breast cancer cell line.

Compound IDStructureIC50 (µg/mL) against MCF-7 Cells
6e 2-chloro-7-cyclopentyl-N-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine51.35[1]
6f N-(4-chlorophenyl)-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine60.14[1]

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

These results indicate that substitutions on the phenyl ring attached to the pyrimidine core influence the cytotoxic potency of these compounds. For instance, compound 6e with a methoxy substituent showed slightly better activity against MCF-7 cells compared to compound 6f with a chloro substituent.[1]

Another study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives also highlighted their antitumor properties against various cancer cell lines.[3] While not all compounds in this study contained the 2-chloro substitution, it provides a basis for comparing the efficacy of different pyrrolopyrimidine scaffolds. For example, a derivative (12n) in a separate study, (2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one), exhibited a high activity with an IC50 of 6.55 ± 0.31 µM against the HeLa cell line.[4]

Mechanism of Action: Kinase Inhibition

The primary mechanism of anticancer activity for many pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets. This disruption of signaling pathways can lead to cell cycle arrest and apoptosis.

The 2-chloro substituent can play a crucial role in the interaction with the kinase. In some cases, the chloro group can act as a "warhead" for covalent inhibition.[5] This involves the formation of a covalent bond between the inhibitor and a cysteine residue within the active site of the kinase, leading to irreversible inhibition.[5]

Below is a diagram illustrating the general mechanism of ATP-competitive kinase inhibition by a 2-chloro-pyrrolopyrimidinone derivative.

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Pocket->Phosphorylated_Substrate Phosphorylates Substrate Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Substrate Protein Substrate->Substrate_Binding_Site Binds Inhibitor 2-Chloro-Pyrrolopyrimidinone Inhibitor->ATP_Binding_Pocket Competitively Binds

Caption: ATP-competitive inhibition by a 2-chloro-pyrrolopyrimidinone.

Antibacterial Activity

In addition to their anticancer properties, 2-chloro-pyrrolopyrimidinone derivatives have also been investigated for their antibacterial activity. The study by Kumar et al. (2017) evaluated the antibacterial efficacy of their synthesized compounds against several bacterial strains.[1][2]

Comparative Antibacterial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Compound IDS. pneumoniae (MIC in µg/mL)B. cereus (MIC in µg/mL)S. aureus (MIC in µg/mL)
6d Potent ActivityPotent ActivityPotent Activity
6f Potent ActivityPotent ActivityPotent Activity

MIC: The lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The study reported that compounds 6d and 6f exhibited potent antibacterial activity against S. pneumoniae, B. cereus, and S. aureus.[1] A direct comparison of the MIC values with standard antibiotics would be necessary to fully assess their potential as antibacterial agents.

Anti-inflammatory Activity

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine has been identified as an inhibitor of the transcription factor NF-κB.[6] NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines such as IL-4 and IL-5. By inhibiting NF-κB, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine can suppress the production of these cytokines, thereby exerting anti-inflammatory effects.[6]

The following diagram illustrates the proposed mechanism of anti-inflammatory action.

NFkB_Inhibition Inflammatory_Stimulus Inflammatory Stimulus IKK IKK Activation Inflammatory_Stimulus->IKK IkB_Phosphorylation IκB Phosphorylation & Degradation IKK->IkB_Phosphorylation NFkB_Activation NF-κB Activation & Nuclear Translocation IkB_Phosphorylation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription (IL-4, IL-5) NFkB_Activation->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Inhibitor 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine Inhibitor->NFkB_Activation Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides a detailed, step-by-step methodology for a key experiment cited in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is based on the methodology described in the study by Kumar et al. (2017).[2]

Objective: To determine the cytotoxic effect of 2-chloro-pyrrolopyrimidinone derivatives on cancer cell lines.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds (2-chloro-pyrrolopyrimidinone derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

2-Chloro-pyrrolopyrimidinones represent a versatile class of compounds with a broad spectrum of biological activities, including promising anticancer, antibacterial, and anti-inflammatory effects. The presence of the 2-chloro substituent offers a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The potential for these compounds to act as covalent inhibitors opens up avenues for designing highly potent and specific therapeutic agents.

Future research should focus on expanding the structure-activity relationship studies to a wider range of cancer cell lines and bacterial strains. Further investigation into their in vivo efficacy and safety profiles will be crucial for their translation into clinical applications. The development of more selective inhibitors will also be a key area of focus to minimize off-target effects and enhance the therapeutic window of this promising class of compounds.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine core is found in a number of kinase inhibitors, and its derivatives are of significant interest in medicinal chemistry.[1] The presence of a chlorinated pyrimidine ring suggests that this compound should be handled as a hazardous substance, with particular attention paid to its potential toxicity and environmental impact.

Hazard Assessment and Characterization

Given the structure of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, we can infer its hazard profile from related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. These compounds are generally classified as acutely toxic if swallowed, and may cause skin, eye, and respiratory irritation.[2][3][4]

Key Potential Hazards:

  • Acute Toxicity (Oral): Similar chlorinated heterocyclic compounds are categorized as toxic if swallowed.[3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5][6]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[7] Discharge into the environment must be avoided.[8]

Hazard ClassificationLikely Category (based on similar compounds)Precautionary Statements
Acute Toxicity, OralCategory 3 or 4P264, P270, P301+P312, P330
Skin IrritationCategory 2P280, P302+P352, P332+P313, P362+P364
Eye IrritationCategory 2AP280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityCategory 3 (Respiratory)P261, P271, P304+P340, P312

This table is a summary of potential hazards and should be confirmed with a substance-specific SDS if one becomes available.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear safety goggles with side-shields or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[3]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[10] Never dispose of this chemical down the drain or in regular trash.[10]

Step 1: Waste Segregation

  • Solid Waste: Collect un-used or contaminated this compound in a dedicated, clearly labeled hazardous waste container.[2]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as solid hazardous waste.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless you have confirmed their compatibility.[11] Chlorinated and non-chlorinated solvent waste should generally be kept separate.[10]

Step 2: Waste Container Selection and Labeling

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[11][12] The original container can be used if it is in good condition.[11]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[11] The approximate concentration and quantity should also be indicated.

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10][12] Do not fill containers beyond 90% of their capacity to allow for expansion.[10]

  • Segregation: Store containers of this waste segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][9]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full, or if the waste has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[12]

  • Documentation: Complete any required hazardous waste disposal forms as per your institution's procedures.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Alert: Clear the area of all personnel and alert your colleagues and supervisor.[2]

  • Control Ignition Sources: Remove all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[5] For a liquid spill, contain it with sand, earth, or vermiculite.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Disposal of this compound Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled 'Solid Hazardous Waste' container solid_waste->collect_solid collect_liquid Collect in a labeled 'Liquid Hazardous Waste' container liquid_waste->collect_liquid storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. collect_solid->storage collect_liquid->storage full Container Full (>90%)? storage->full contact_ehs Contact EHS for Pickup full->contact_ehs Yes continue_collection Continue Collection full->continue_collection No continue_collection->waste_type

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and your designated safety officer for any additional requirements.

References

Navigating Uncertainty: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Our philosophy is grounded in the principle of "as low as reasonably achievable" (ALARA) exposure. In the absence of definitive hazard data, we must treat the compound as potentially hazardous and implement a comprehensive safety strategy. This guide will walk you through a risk-based approach to selecting Personal Protective Equipment (PPE), establishing safe handling protocols, and planning for contingencies.

The Foundation of Safety: The Hierarchy of Controls

Before we delve into the specifics of PPE, it's crucial to remember that PPE is the last line of defense. A robust safety plan always starts with the hierarchy of controls, a framework that prioritizes more effective and reliable methods of risk reduction.

A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Glove Box) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, this means all handling of the solid or any solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] Standard Operating Procedures (SOPs) must be established and all personnel must be trained on these procedures before any work commences.

Personal Protective Equipment (PPE): Your Essential Barrier

Given the potential for this compound to be a skin and eye irritant, and possibly toxic if ingested or inhaled, a comprehensive PPE ensemble is mandatory.[2][3][4] The following table outlines the recommended PPE for handling this compound.

Protection Type Required PPE Specifications and Guidelines Rationale
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with indirect venting to protect against splashes.[1] A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.Protects the eyes and face from splashes or airborne particles of the compound.
Hand Protection Chemical-Resistant Gloves (Double Gloving Recommended)Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[5] Always inspect gloves for integrity before use and change them immediately if contaminated or every 30-60 minutes.[6]Provides a robust barrier against dermal absorption. Double gloving minimizes risk if the outer glove is breached.
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[7][8]Protects personal clothing and skin from contamination.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6]Prevents inhalation of the compound as a dust or aerosol.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to prevent contamination and exposure.

Step-by-Step Protocol for Donning and Doffing PPE

cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: The proper sequence for putting on and taking off PPE to minimize contamination.

  • Preparation and Engineering Controls : Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1] Verify that all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Always handle the solid compound within a fume hood to avoid generating dust.[2]

    • When weighing, use a balance inside the fume hood or in a ventilated balance enclosure.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management : In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[2] Collect the absorbed material into a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal Plan : Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations. Do not dispose of the chemical down the drain.[9] All waste should be collected in a clearly labeled, sealed container.

Emergency Plan: Spills and Exposure

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention if irritation persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

Conclusion

While the complete toxicological profile of this compound is yet to be fully elucidated, a prudent and proactive approach to safety is paramount. By adhering to the hierarchy of controls, diligently using the recommended personal protective equipment, and following established safe handling and emergency procedures, you can confidently and safely advance your critical research. Our commitment to your safety is an extension of our commitment to scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 2
2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.